7-Bromo-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQAZKOPQOXNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599280 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-35-2 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-6-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 7-Bromo-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery
An In-Depth Technical Guide to 7-Bromo-1H-pyrrolo[2,3-c]pyridine
In the landscape of heterocyclic chemistry, the pyrrolopyridine scaffold holds a position of significant interest for medicinal chemists. These structures, bioisosteres of indole, are integral to a wide array of biologically active molecules and approved pharmaceuticals.[1] this compound, also known as 7-Bromo-5-azaindole, is a particularly valuable building block within this class. Its strategic importance stems from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, creating a unique electronic environment. The bromine atom at the 7-position is not merely a substituent; it is a versatile synthetic handle, enabling a diverse range of functionalizations through modern cross-coupling chemistry. This guide provides an in-depth examination of the core properties, reactivity, and applications of this key intermediate for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
The fundamental properties of this compound dictate its behavior in synthetic and biological systems. The presence of the pyridine nitrogen atom significantly influences the electron distribution and basicity compared to its indole analogue.
The electronic character of azaindoles is a complex interplay between the two fused rings. The pyrrole ring acts as a π-excessive system, while the pyridine ring is π-deficient.[2] This push-pull interaction governs the molecule's reactivity. The bromine atom at position 7 further modifies this, acting as a deactivating group for electrophilic substitution via its inductive effect, yet its lone pairs can participate in resonance. Its primary utility, however, lies in its ability to participate in oxidative addition with transition metal catalysts.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 902837-42-7[3] | 183208-35-7[4] |
| Synonyms | 7-Bromo-5-azaindole[3] | 5-Bromo-7-azaindole[4][5] |
| Molecular Formula | C₇H₅BrN₂[3] | C₇H₅BrN₂[6] |
| Molecular Weight | 197.03 g/mol [3] | 197.03 g/mol |
| Appearance | Off-white to white powder | Off-white to white powder |
| pKa (Predicted) | The basicity is influenced by the pyridine nitrogen. Compared to 2-aminopyridine (pKa ~7.2), the fused pyrrole ring modifies the basicity.[2] Specific experimental data for the bromo-derivative is not readily available. | The parent 7-azaindole has a calculated pKa of 3.67, indicating it is the most acidic among the azaindoles.[7] |
| Solubility | Generally soluble in organic solvents like methanol, chloroform, and DMSO.[8] Slightly soluble in water.[9] | Soluble in organic solvents. |
| XLogP3 | 1.7[3] | 1.8[9] |
Synthesis and Molecular Architecture
The synthesis of pyrrolopyridine scaffolds often involves multi-step sequences. A common strategy for analogous structures involves the construction of the bicyclic core followed by selective halogenation. For 6-bromo-1H-pyrrolo[3,2-c]pyridine, a representative synthesis involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[10] This reductive cyclization provides the core structure, which is a foundational method for accessing this class of heterocycles.
Caption: Generalized reductive cyclization workflow for synthesis.[10]
Reactivity and Synthetic Utility
The true power of this compound in drug development lies in its predictable and versatile reactivity. The molecule offers three primary sites for modification: the C-Br bond, the pyrrole nitrogen, and the C3 position of the pyrrole ring.
-
Palladium-Catalyzed Cross-Coupling: The C7-Br bond is the most valuable reactive site. It readily undergoes oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne groups, which is fundamental for structure-activity relationship (SAR) studies.[11] Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.[11]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
-
N-H Functionalization: The pyrrole nitrogen is nucleophilic and can be deprotonated with a suitable base. The resulting anion can be alkylated, acylated, or used to install protecting groups, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be crucial in multi-step syntheses.[12]
-
Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic attack, primarily at the C3 position. This is analogous to the reactivity of indole.[13] However, the pyridine ring's electron-withdrawing nature makes the scaffold less reactive than indole itself.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Chemistry [www2.chemistry.msu.edu]
An In-depth Technical Guide to 7-Bromo-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, a key isomer of the versatile 7-azaindole family, represents a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a wide array of biological targets, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer. The strategic introduction of a bromine atom at the 7-position of this privileged core yields 7-Bromo-1H-pyrrolo[2,3-c]pyridine, a highly valuable and versatile building block. The bromine atom serves as a key functional handle, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby providing medicinal chemists with a powerful tool to generate extensive libraries of novel drug candidates. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation therapeutics.
Core Compound Identification and Physicochemical Properties
The unequivocally identified Chemical Abstracts Service (CAS) number for this compound is 165669-35-2 . It is crucial for researchers to use this specific CAS number to ensure the procurement of the correct regioisomer for their synthetic endeavors, as other brominated pyrrolopyridine isomers exist.
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 165669-35-2 | Multiple Chemical Suppliers |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Off-white to light brown solid | General Supplier Information |
| Melting Point | Not widely reported | N/A |
| Boiling Point | Not widely reported | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF | General Laboratory Experience |
| SMILES | BrC1=NC=CC2=C1NC=C2 | |
| InChI Key | HTQAZKOPQOXNHI-UHFFFAOYSA-N |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. A common and effective synthetic route starts from commercially available 2-amino-4-chloropyridine. The following protocol provides a detailed methodology, along with the rationale for key experimental choices.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 2-Amino-4-chloropyridine
-
Reaction: 2-Amino-4-chloropyridine is nitrated to introduce a nitro group at the 3-position.
-
Procedure: To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-4-chloropyridine. Maintain the temperature while adding a mixture of concentrated nitric acid and sulfuric acid dropwise. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Rationale: The nitration occurs ortho to the activating amino group. The use of a strong acid mixture is necessary to generate the nitronium ion (NO₂⁺) electrophile.
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of 2-amino-4-chloro-3-nitropyridine is reduced to an amino group.
-
Procedure: The nitrated compound is dissolved in a suitable solvent (e.g., ethanol/water). Iron powder and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by TLC.
-
Rationale: Metal-acid reduction (in this case, iron in the presence of a proton source from ammonium chloride hydrolysis) is a classic and effective method for the reduction of aromatic nitro groups.
Step 3: Cyclization to form the Pyrrole Ring
-
Reaction: The resulting 4-chloro-2,3-diaminopyridine is cyclized to form the pyrrolo[2,3-c]pyridine core.
-
Procedure: The diamine is reacted with glyoxal (or a glyoxal equivalent) in a suitable solvent. The reaction is typically heated to drive the condensation and cyclization.
-
Rationale: The two adjacent amino groups react with the two carbonyl groups of glyoxal to form the five-membered pyrrole ring fused to the pyridine ring.
Step 4: Bromination of the Pyrrolopyridine Core
-
Reaction: The final step is the bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine to yield the target compound.
-
Procedure: 7-Chloro-1H-pyrrolo[2,3-c]pyridine is dissolved in a suitable solvent (e.g., DMF or acetonitrile). N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion.
-
Rationale: NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic rings like the pyrrole moiety of the azaindole core.
Work-up and Purification: Each step is followed by an appropriate work-up procedure, which typically involves neutralization, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization to isolate the desired product in high purity.
Spectroscopic Characterization
Accurate spectroscopic data is paramount for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available, fully assigned spectra is limited, the following represents expected and reported data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and pyridine rings. The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (typically >11 ppm). The protons on the pyridine and pyrrole rings will exhibit characteristic coupling patterns (doublets and triplets) in the aromatic region (approximately 7.0-8.5 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule. The carbon atom attached to the bromine (C7) will be significantly influenced by the halogen's electronic effects. The chemical shifts of the other carbons will provide a unique fingerprint of the pyrrolo[2,3-c]pyridine core.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The fragmentation pattern can provide further structural information. For C₇H₅BrN₂, the expected m/z for the molecular ion is approximately 196 and 198.
Infrared (IR) Spectroscopy
-
IR (KBr or ATR): The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed in the fingerprint region, below 700 cm⁻¹.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of the bromine atom, which serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions.
Key Reactions
-
Suzuki Coupling: The bromine atom can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a cornerstone for creating biaryl structures commonly found in kinase inhibitors.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 7-position. This is a crucial transformation for modulating the physicochemical properties and biological activity of the resulting molecules.
-
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, provides a straightforward route to 7-alkynyl-substituted pyrrolo[2,3-c]pyridines, which can serve as precursors for further functionalization.
-
Cyanation: The bromo group can be replaced by a cyano group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom at the 1-position and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. This compound serves as a critical starting material for the synthesis of numerous kinase inhibitors targeting various members of the kinome.
For instance, derivatives of the pyrrolo[2,3-c]pyridine core have been investigated as inhibitors of:
-
Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for inflammatory diseases and some cancers.
-
Fibroblast Growth Factor Receptor (FGFR) Kinases: Aberrant FGFR signaling is implicated in various cancers.
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the 7-bromo-substituted scaffold allows for its adaptation to target a wide range of kinases involved in cell proliferation, survival, and differentiation.
The ability to introduce diverse substituents at the 7-position via cross-coupling reactions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS: 165669-35-2) is a strategically important building block in the field of medicinal chemistry and drug discovery. Its well-defined structure, coupled with the versatile reactivity of the bromine substituent, provides a robust platform for the synthesis of diverse libraries of compounds, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage the potential of the azaindole scaffold in the development of novel therapeutics. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this valuable chemical intermediate.
References
- (Note: Specific peer-reviewed synthesis and characterization papers for this exact molecule are not readily available in the public domain. The provided synthesis is a general and plausible route based on established heterocyclic chemistry principles.)
- (Note: Citations for specific kinase inhibitor examples would be linked to relevant patents or journal articles discovered during a more in-depth literature search on its applic
The Strategic Intermediate: A Technical Guide to 7-Bromo-1H-pyrrolo[2,3-c]pyridine for Advanced Drug Discovery
An In-depth Exploration of the Synthesis, Chemical Profile, and Application of a Key Heterocyclic Building Block
Introduction: The Rising Prominence of the Pyrrolo[2,3-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-c]pyridine core, an isomer of the biologically significant 7-azaindole, has emerged as a privileged scaffold. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal framework for the design of highly selective and potent therapeutic agents. Within this class of compounds, 7-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS No. 165669-35-2) stands out as a pivotal intermediate, offering a versatile handle for the strategic elaboration of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical characterization to its critical role in the development of next-generation pharmaceuticals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| CAS Number | 165669-35-2 | [2] |
| Appearance | Off-white to light yellow solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General knowledge |
While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, data for the closely related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides valuable insights into the expected spectral characteristics.
Expected Spectroscopic Characteristics (by analogy to 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2]):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the bicyclic system. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the pyrrolopyridine core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift, and the other carbon signals will be influenced by their position relative to the nitrogen atoms and the bromine substituent.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M+H]⁺ would be expected around m/z 197 and 199.
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Pathway:
A proposed synthetic route for this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Amination of 2-Chloro-3-nitropyridine: 2-Chloro-3-nitropyridine is treated with ammonia in a sealed vessel at elevated temperature to yield 2-amino-3-nitropyridine.
-
Formation of Hydrazine: The resulting 2-amino-3-nitropyridine is reacted with hydrazine hydrate to form 3-nitro-2-hydrazinopyridine.
-
Condensation to form Hydrazone: The hydrazine derivative is then condensed with a suitable two-carbon synthon, such as glyoxal, to form the corresponding hydrazone intermediate.
-
Fischer Indole Synthesis: The hydrazone undergoes an acid-catalyzed intramolecular cyclization, consistent with the Fischer indole synthesis, to afford 7-nitro-1H-pyrrolo[2,3-c]pyridine.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using standard reducing agents, such as tin(II) chloride in hydrochloric acid, to yield 7-amino-1H-pyrrolo[2,3-c]pyridine.
-
Sandmeyer Reaction: The resulting amino group is then converted to the bromo functionality via a Sandmeyer reaction, by treatment with sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst, to afford the final product, this compound.
Causality Behind Experimental Choices: This proposed pathway is designed for efficiency and utilizes well-established, high-yielding reactions. The Fischer indole synthesis is a robust method for constructing the pyrrole ring, and the Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring from an amino group.
Chemical Reactivity and Strategic Applications in Drug Discovery
The bromine atom at the 7-position of the pyrrolo[2,3-c]pyridine core is the key to its synthetic utility. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.
Key Reactions for Derivatization:
Key cross-coupling reactions for the functionalization of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 7-position of the pyrrolopyridine core and a wide variety of aryl or heteroaryl boronic acids or esters. This is a particularly powerful tool for introducing diverse aromatic moieties, which are often crucial for kinase inhibitor activity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 7-position. This is a key strategy for incorporating functionalities that can form critical hydrogen bonds with the target protein.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond, providing access to alkynyl-substituted pyrrolopyridines. These derivatives can serve as versatile intermediates for further transformations or as final products with unique electronic and steric properties.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrrolo[2,3-c]pyridine scaffold is a core component of numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. This compound is an ideal starting material for the synthesis of these inhibitors. For instance, in the development of novel inhibitors for kinases such as CSF1R (Colony-Stimulating Factor 1 Receptor), the strategic functionalization of a brominated azaindole core is a common approach[3].
Illustrative Synthetic Scheme for a Hypothetical Kinase Inhibitor:
A general scheme for the synthesis of a kinase inhibitor from this compound.
This generalized scheme highlights how the initial Suzuki coupling introduces a key aryl group, which often occupies a hydrophobic pocket in the kinase active site. Subsequent modifications, such as N-alkylation or N-arylation of the pyrrole nitrogen, can further enhance binding affinity and selectivity.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a strategically important heterocyclic building block with significant potential in the field of drug discovery. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and modular synthesis of complex molecular architectures. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of key intermediates like this compound in enabling the rapid exploration of chemical space and the development of next-generation therapeutics is undeniable. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers to leverage this valuable compound in their drug discovery endeavors.
References
- AccelaChemBio. (n.d.). 165669-35-2, 7-Bromo-6-azaindole.
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
- Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5733. [Link]
Sources
- 1. 165669-35-2 | this compound | Bromides | Ambeed.com [ambeed.com]
- 2. 165669-35-2,7-Bromo-6-azaindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 7-Bromo-1H-pyrrolo[2,3-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and reactivity, with a particular focus on its application as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Introduction: The Significance of the Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, which is a bioisostere of indole, allows it to mimic the interactions of endogenous ligands with biological targets while offering distinct physicochemical properties. The incorporation of a nitrogen atom in the six-membered ring can enhance solubility, modulate basicity, and provide an additional point for hydrogen bonding, all of which are critical parameters in drug design.
This compound emerges as a particularly valuable derivative. The bromine atom at the 7-position serves as a versatile chemical handle, enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity unlocks access to a vast chemical space of novel derivatives with the potential for potent and selective biological activity.
Chemical Identity and Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 165669-35-2 | [1][2] |
| Molecular Formula | C₇H₅BrN₂ | [1][3] |
| Molecular Weight | 197.03 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | (Typical) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | (General knowledge) |
Synthesis of this compound: A Plausible Approach
While multiple strategies exist for the synthesis of azaindole cores, a common and effective approach involves the construction of the bicyclic system followed by regioselective halogenation. Below is a detailed, plausible protocol for the synthesis of this compound, synthesized from available literature on azaindole chemistry.
Synthetic Strategy Overview
The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available pyridine derivative. A key step in this proposed synthesis is the regioselective bromination of the 1H-pyrrolo[2,3-c]pyridine core. The electronic properties of the azaindole ring system generally direct electrophilic substitution to the pyrrole ring.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine (5-Azaindole)
Numerous methods for the synthesis of the 5-azaindole core have been reported. One common approach is the Batcho-Leimgruber indole synthesis adapted for azaindoles.
Step 2: Regioselective Bromination of 1H-pyrrolo[2,3-c]pyridine
Reaction:
Materials and Reagents:
-
1H-pyrrolo[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane (10 mL/mmol) under an inert atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and effective source of electrophilic bromine, which is crucial for achieving regioselectivity and avoiding over-bromination.
-
Acetonitrile or Dichloromethane: These aprotic solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low Temperature Addition: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve selectivity.
Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery lies in its capacity to serve as a linchpin for the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of diverse amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a gateway to further functionalization.
-
Heck Reaction: Reaction with alkenes to form C-C double bonds.
Suzuki-Miyaura Coupling: A Workflow
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the derivatization of this compound.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a high-value building block for drug discovery and development. Its strategic importance stems from the combination of the biologically relevant 5-azaindole core and the synthetically versatile bromine substituent. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors. The ability to readily diversify the 7-position through robust cross-coupling chemistry ensures that this compound will remain a key tool for medicinal chemists striving to develop the next generation of targeted therapies.
References
- This compound, 95% | Chem Pure | Bangalore - Chembeez. (URL: [Link])
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
- 7-Bromo-1H-pyrrolo(3,2-c)pyridine - PubChem. (URL: [Link])
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. (URL: [Link])
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity | ACS Medicinal Chemistry Letters. (URL: [Link])
- 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine - PubChem - NIH. (URL: [Link])
- Azaindole Therapeutic Agents - PMC - PubMed Central. (URL: [Link])
- 5-bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: [Link])
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (URL: [Link])
- 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-3-nitro- | 1190317-78-2 | C7H4BrN3O2 | Appchem. (URL: [Link])
- 7-Bromo-1H-pyrrolo[3,2-c]pyridine | CAS 902837-42-7 | AMERICAN ELEMENTS ®. (URL: [Link])
Sources
A Technical Guide to 7-Bromo-1H-pyrrolo[2,3-c]pyridine: A Cornerstone Scaffold for Kinase Inhibitor Discovery
Abstract
7-Bromo-1H-pyrrolo[2,3-c]pyridine, also known as 7-bromo-6-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. With a molecular weight of 197.03 g/mol , this compound serves as a critical starting material for the synthesis of complex molecular architectures, most notably in the domain of targeted cancer therapeutics. Its structural resemblance to the purine core allows it to function as an effective "hinge-binding motif" in a multitude of protein kinases, making it a privileged scaffold in the design of potent and selective inhibitors. This guide provides an in-depth overview of its physicochemical properties, a robust synthesis protocol with mechanistic insights, and a discussion of its significant applications in drug discovery, tailored for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Importance of the 6-Azaindole Core
Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing scaffolds being particularly prominent. Among these, the pyrrolopyridine family, or azaindoles, has garnered immense interest due to its bioisosteric relationship with indole and purine nucleobases. This compound belongs to the 6-azaindole subclass and has emerged as a strategically vital intermediate.
The value of this scaffold lies in two key features:
-
Bio-mimicry: The pyrrolo[2,3-c]pyridine core mimics the adenine structure of ATP, enabling it to dock effectively into the ATP-binding pocket of protein kinases. The pyrrole NH group and the adjacent pyridine nitrogen (N6) act as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond interaction with the kinase hinge region—a critical anchoring point for many competitive inhibitors.
-
Synthetic Versatility: The bromine atom at the 7-position serves as a versatile synthetic handle. It is strategically positioned for functionalization via a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.
This guide will elucidate the fundamental properties of this compound and provide the practical knowledge necessary for its effective synthesis and application.
Physicochemical Properties and Characterization
Accurate characterization of a starting material is fundamental to reproducible downstream synthesis and biological screening. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 197.03 g/mol | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| CAS Number | 165669-35-2 | [2] |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Boiling Point | ~338 °C at 760 mmHg (Predicted for isomer) | [3] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and methanol; limited solubility in water. | General Chemical Knowledge |
Analytical Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the bicyclic system.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, which is critical for its use in subsequent synthetic steps and biological assays.
Synthesis and Mechanistic Rationale
The synthesis of substituted azaindoles can be approached through various strategies. A robust and frequently employed method for constructing the 7-azaindole scaffold is the Bartoli indole synthesis . This reaction is particularly effective for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. The following protocol is a representative procedure adapted for the synthesis of this compound.
Rationale for Method Selection (Expertise & Experience): The Bartoli synthesis is chosen for its reliability and its ability to directly install the desired pyrrole ring onto a pre-functionalized pyridine core. Starting with 2-bromo-3-nitropyridine is a strategic choice because the nitro group is essential for the reaction mechanism, and the bromine is already in the desired final position (position 7 of the resulting azaindole). This avoids post-synthesis bromination steps which can sometimes lead to mixtures of isomers and be difficult to control. The use of three equivalents of the Grignard reagent is critical; the first equivalent acts as a base, while the subsequent two participate in the key addition and cyclization steps.
Detailed Experimental Protocol
Reaction: Bartoli Synthesis of this compound
Starting Materials:
-
2-Bromo-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-3-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. It is crucial to maintain this low temperature to control the reactivity of the Grignard reagent and prevent side reactions.
-
Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is deemed complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature slowly.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to the Solubility of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Abstract
Solubility is a cornerstone of pharmaceutical science, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate. For medicinal chemists and drug development professionals, understanding the solubility profile of a synthetic intermediate is as critical as understanding its reactivity. This guide provides a detailed examination of 7-Bromo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust framework for its characterization. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the practical interpretation of this data in a research and development context. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible solubility data to guide their projects.
Introduction: The Strategic Importance of this compound and its Solubility
This compound, a brominated isomer of 6-azaindole, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its structure serves as a crucial starting point for the synthesis of complex molecules targeting a range of biological pathways. Pyrrolopyridine derivatives, for instance, are integral to the development of potent kinase inhibitors and other targeted therapies in oncology and immunology.[1][2] The bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse functional groups to explore the chemical space around the core.
However, the synthetic utility of this compound is intrinsically linked to its physicochemical properties, paramount among them being solubility. Poor solubility is a pervasive challenge in drug discovery that can have cascading negative consequences.[3] It can lead to unreliable results in biological assays, create significant hurdles for in vivo formulation and dosing, and ultimately result in poor bioavailability.[4][5][6] Therefore, a thorough characterization of the solubility of this compound is not merely an academic exercise; it is a critical step in risk mitigation and a prerequisite for its efficient and effective use in drug discovery pipelines.
This guide will differentiate between two essential types of solubility measurements: kinetic and thermodynamic.
-
Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a dimethyl sulfoxide (DMSO) stock solution to an aqueous buffer.[5][6][7] It is invaluable for the rapid screening and selection of compounds in the early phases of discovery.[6]
-
Thermodynamic solubility , often determined by the classic shake-flask method, represents the true equilibrium saturation point of a compound in a solvent.[8][9] This measurement is more time-intensive but provides definitive data crucial for later-stage development, including pre-formulation and toxicology studies.[3][4]
By providing robust protocols for both, this document equips researchers with the tools to generate a comprehensive solubility profile for this compound and its derivatives.
Physicochemical Profile
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [10][11] |
| Synonyms | 7-Bromo-6-azaindole | N/A |
| CAS Number | 165669-35-2 | [10][12] |
| Molecular Formula | C₇H₅BrN₂ | [11] |
| Molecular Weight | 197.03 g/mol | [11][12] |
| Appearance | Expected to be an off-white to yellow solid | General chemical knowledge |
| Aqueous Solubility (Isomer) | 52.5 - 66.4 mg/L (for 5-Bromo-1H-pyrrolo[2,3-b]pyridine) | [13] |
Note on Aqueous Solubility: Direct, experimentally determined solubility data for this compound is scarce in public literature. However, the Safety Data Sheet for the closely related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), reports an aqueous solubility of 52.5 - 66.4 mg/L at 20-25 °C and pH 6.5-6.6.[13] While not identical, this value provides a reasonable starting estimate for the aqueous solubility of the 7-bromo isomer.
Qualitative Solubility Profile in Common Laboratory Solvents
The principle of "like dissolves like" is a powerful heuristic in chemistry for predicting solubility.[14][15] Based on the polar, heterocyclic nature of this compound, we can predict its general solubility behavior in a range of common organic solvents. This qualitative assessment is essential for selecting appropriate solvents for chemical reactions, purification, and analytical sample preparation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipole moments and can engage in dipole-dipole interactions with the polar pyrrolopyridine core, effectively solvating it. DMSO is a particularly strong solvent for many heterocyclic compounds.[7][16] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. Solubility is expected to be moderate in short-chain alcohols but significantly lower in water, as suggested by data from its isomer.[13] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 1,4-Dioxane | Moderate to Low | THF and dioxane possess some polarity and can solvate the molecule to a degree. Non-polar ethers like diethyl ether are expected to be poor solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents are weakly polar and are often effective at dissolving a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them poor candidates for solvating the polar, hydrogen-bonding capable this compound. |
| Non-Polar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The lack of polarity and inability to form hydrogen bonds results in minimal interaction with the solute. |
Experimental Protocols for Quantitative Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. These methods are industry-standard and designed for accuracy and reproducibility.
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
Causality and Expertise: This method is designed for speed and is ideal for early-stage drug discovery where dozens to hundreds of compounds must be rapidly triaged.[4][5][6] It measures insolubility (precipitation) rather than solubility directly. The process starts with a high-concentration DMSO stock solution, which is then diluted into an aqueous buffer.[17][18] If the compound's solubility limit is exceeded, it precipitates out of solution. A nephelometer detects this precipitate by measuring the scattering of a light beam.[4][5] This provides a rapid, semi-quantitative measure of when the compound "crashes out" of solution.
Experimental Workflow Diagram: Kinetic Solubility
Caption: Workflow for the kinetic solubility assay by nephelometry.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution using vortexing or brief sonication. This stock solution is the cornerstone of the assay; any undissolved material here will invalidate the results.
-
-
Preparation of Aqueous Buffer:
-
Assay Plate Setup:
-
Using a multichannel pipette or an automated liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear, flat-bottom 96-well microplate.
-
Include control wells: some with 2 µL of pure DMSO (negative control for precipitation) and some with a known poorly soluble compound (positive control).
-
-
Initiation of Precipitation:
-
Rapidly add 198 µL of the filtered aqueous buffer to each well. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM in a 1% DMSO/buffer solution.
-
Causality Note: The rapid addition of the aqueous anti-solvent to the DMSO solution creates a state of supersaturation, which is the driving force for precipitation. The final DMSO concentration is kept low (typically ≤1%) to minimize its co-solvent effect, which could artificially inflate the measured solubility.[9]
-
-
Incubation:
-
Immediately seal the plate and mix vigorously on a plate shaker for 1-2 minutes.
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a period of 1 to 2 hours.[4] This allows time for the precipitate to form and stabilize.
-
-
Measurement and Data Analysis:
-
Place the microplate into a laser-based nephelometer and measure the light scattering in each well.
-
The solubility is reported as the concentration at which significant precipitation is observed relative to the negative control. For a simple single-point assay, the compound is classified as "soluble" or "insoluble" at 100 µM. For more quantitative results, a serial dilution of the DMSO stock can be performed on the plate to determine the concentration at which precipitation begins.
-
Protocol 2: Thermodynamic Equilibrium Solubility Assay by Shake-Flask Method
Causality and Expertise: This is the "gold standard" for solubility measurement.[16] It determines the saturation solubility of a compound when the dissolved state is in equilibrium with the undissolved solid state.[3][8] By adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24 hours or more), we ensure that the system has reached its lowest energy state and the measured concentration represents the true thermodynamic solubility.[4][8] This is critical for applications where long-term stability in solution is required, such as in formulation development.
Experimental Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for the thermodynamic solubility assay (Shake-Flask).
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a 1.5 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation was achieved. Typically, 1-2 mg is sufficient for a 1 mL solvent volume.
-
Accurately add a defined volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).
-
Incubate for at least 24 hours to allow the system to reach equilibrium.[8] For poorly soluble or highly crystalline compounds, 48 or 72 hours may be necessary.
-
-
Separation of Saturated Solution:
-
After incubation, separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.
-
Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.
-
Option B (Filtration): Use a specialized filter plate or syringe filter.
-
Self-Validation Check: It is crucial to use filters with low protein/compound binding properties (e.g., PVDF) to avoid loss of analyte. The first few drops of the filtrate should be discarded to saturate any non-specific binding sites on the filter membrane.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS.[3][20]
-
A standard curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
The result is reported as the thermodynamic solubility in units such as µg/mL or µM.
-
Conclusion and Future Directions
This guide establishes a comprehensive framework for evaluating the solubility of this compound. While published quantitative data is limited, the provided protocols for kinetic and thermodynamic solubility assays offer researchers robust, reliable methods to generate this critical information in-house. The kinetic assay serves as a rapid, high-throughput tool for early-stage decision-making, while the thermodynamic shake-flask method provides the definitive equilibrium solubility required for later-stage development.
Accurate solubility data is indispensable. It guides structure-solubility relationships, informs the design of subsequent analogs, enables the development of appropriate formulations for in vivo studies, and ensures the integrity of in vitro biological data. For any research program utilizing this compound as a synthetic intermediate, a thorough experimental determination of its solubility profile is a foundational step that will pay significant dividends, preventing downstream complications and accelerating the path to discovery.
References
- (No source provided)
- Kinetic Solubility Assays Protocol. AxisPharm.
- In-vitro Thermodynamic Solubility. Protocols.io. 2025-08-03.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024-12-09.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Thermodynamic Solubility Assay. Domainex.
- In vitro solubility assays in drug discovery. PubMed.
- Thermodynamic Solubility Assay. Evotec.
- (No source provided)
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- (No source provided)
- This compound. ChemicalBook. 2025-07-24.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- (No source provided)
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013-02-15.
- (No source provided)
- This compound. ChemicalBook.
- Tactics to Improve Solubility Available. Books. 2021-08-27.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications.
- This compound, 95%. Chem Pure | Bangalore. Chembeez.
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. 2020-09.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- 5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
- Solvent Miscibility Table. Sigma-Aldrich.
- Solvent Miscibility Table. Alfa Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. This compound | 165669-35-2 [chemicalbook.com]
- 11. This compound [chemicalbook.com]
- 12. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. 溶剂混溶性表 [sigmaaldrich.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. books.rsc.org [books.rsc.org]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
A Deep Dive into the Spectroscopic Signature of 7-Bromo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Researchers
Introduction: The Pivotal Role of 7-Bromo-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged structure due to its structural resemblance to endogenous molecules and its capacity for diverse chemical modifications. The introduction of a bromine atom at the 7-position yields this compound, a highly versatile building block. This functionalization provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the synthesis of complex molecular architectures and facilitating the exploration of novel chemical space in drug discovery programs. Its derivatives have been investigated for their potential as kinase inhibitors, antiviral agents, and modulators of other key biological targets.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Landscape
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise assignment of atoms within the this compound framework.
Experimental Protocol: A Validated Approach
A reliable NMR spectrum can be obtained using the following standard protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns.
-
¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to show five distinct signals: four in the aromatic region and one for the pyrrole N-H proton. The predicted chemical shifts are based on the known spectrum of the parent compound, 7-azaindole, and the anisotropic and electronic effects of the bromine substituent. Data from isomers such as 5-bromo- and 6-bromo-1H-pyrrolo[2,3-b]pyridine (7-azaindole) are used for comparative analysis.[3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~11.5 - 12.5 | broad singlet | - | The N-H proton of the pyrrole ring is acidic and often appears as a broad signal at a downfield chemical shift, consistent with data from related azaindoles.[4] |
| H2 | ~7.6 - 7.8 | doublet | J(H2-H3) ≈ 3.0 - 3.5 | This proton is adjacent to the pyrrole nitrogen and is expected to be a doublet due to coupling with H3. |
| H3 | ~6.5 - 6.7 | doublet | J(H3-H2) ≈ 3.0 - 3.5 | Coupled to H2, this proton is typically found at a more upfield position in the pyrrole ring. |
| H4 | ~8.1 - 8.3 | doublet | J(H4-H5) ≈ 5.0 - 5.5 | The bromine at C7 will have a minimal effect on H4. Its chemical shift will be similar to that in 7-azaindole, coupled to H5. |
| H5 | ~7.2 - 7.4 | doublet | J(H5-H4) ≈ 5.0 - 5.5 | The electron-donating effect of the pyrrole ring influences this proton. It is coupled to H4. |
The spatial relationships and coupling interactions between the protons can be visualized as follows:
Caption: Predicted proton coupling in this compound.
¹³C NMR Spectral Analysis: A Look at the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the heavy atom effect of bromine. Predictions are based on data from 5-bromo-1H-pyrrolo[2,3-b]pyridine.[4][5]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~127 - 129 | Similar to other azaindoles, this carbon is adjacent to the pyrrole nitrogen. |
| C3 | ~100 - 102 | Typically the most upfield aromatic carbon in the pyrrole ring. |
| C3a | ~128 - 130 | A quaternary carbon at the ring junction. |
| C4 | ~148 - 150 | Alpha to the pyridine nitrogen, resulting in a significant downfield shift. |
| C5 | ~118 - 120 | Influenced by the adjacent pyridine nitrogen. |
| C6 | ~115 - 117 | The carbon bearing the bromine atom is expected to be shifted upfield due to the heavy atom effect. |
| C7a | ~143 - 145 | A quaternary carbon adjacent to the pyridine nitrogen and at the ring fusion. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is crucial for confirming the molecular weight and the presence of bromine.
Experimental Protocol: A Standardized Method
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy method that will induce more fragmentation, providing structural information.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Interpreting the Mass Spectrum
The key feature in the mass spectrum of this compound will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.
-
Expected Molecular Ion (M⁺): m/z 196 and 198.
-
Expected Protonated Molecule ([M+H]⁺): m/z 197 and 199.
Fragmentation in EI-MS might proceed through the loss of bromine, followed by the elimination of HCN from the pyridine or pyrrole ring.
Sources
Introduction to pyrrolo[2,3-c]pyridine core structures
An In-depth Technical Guide to the Pyrrolo[2,3-c]pyridine Core Structure for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as 6-azaindole, represents a class of nitrogen-containing heterocyclic compounds that have garnered significant attention as a "privileged structure" in modern drug development.[1] This bicyclic system, which features a pyrrole ring fused to a pyridine ring, is a bioisostere of the naturally ubiquitous indole scaffold.[2][3] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom introduces profound changes to the molecule's physicochemical properties. This alteration modifies the electronic distribution, hydrogen bonding capabilities, solubility, and metabolic stability, offering medicinal chemists a powerful lever to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3][4]
Exhibiting remarkable versatility as a pharmacophore, the 6-azaindole core is a cornerstone in the design of therapeutics for a wide array of diseases.[5] Its derivatives have been extensively explored as kinase inhibitors, antiproliferative agents for cancer, antivirals, and potential treatments for neurodegenerative conditions like Alzheimer's disease.[2][5] The presence of the pyridine nitrogen atom is particularly advantageous for targeting protein kinases, as it can form crucial hydrogen bonds within the ATP binding site, a feature exploited in many inhibitor designs.[1][3]
This guide provides a comprehensive technical overview of the pyrrolo[2,3-c]pyridine core, from its synthesis and chemical properties to its application in contemporary drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Pyrrolo[2,3-c]pyridine Core
The construction of the 6-azaindole scaffold has evolved significantly, with numerous strategies developed to afford diverse substitution patterns.[6] These methodologies can be broadly categorized into three main approaches: the annulation of a pyrrole ring onto a pre-existing pyridine cycle, the construction of the pyridine ring onto a pyrrole precursor, or the simultaneous formation of both rings.[6] Over the last two decades, advancements in synthetic chemistry have greatly expanded the toolkit available to researchers.[6]
Key Synthetic Strategies
Several named reactions and modern synthetic methods have proven effective for constructing the pyrrolo[2,3-c]pyridine core:
-
Bartoli Indole Synthesis: This reaction is a versatile method for creating substituted indoles and their aza-analogs. It is particularly useful for synthesizing 2-alkyl- or 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines, which have been identified as potent potassium-competitive acid blockers (P-CABs) targeting the H+/K+-ATPase enzyme.[6] The ability to install various alkyl groups allows for precise tuning of the molecule's interaction with its biological target.[6]
-
Sonogashira Coupling: The Sonogashira reaction provides an efficient route for forming the pyrrole ring. A typical pathway involves the coupling of a terminal alkyne with an iodinated pyridine precursor, followed by a smooth intramolecular cyclization upon heating to yield the 6-azaindole scaffold.[6]
-
Electrophilic [4+1] Cyclization: A more recent, scalable, and metal-free approach involves the formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines.[7][8] Treating these precursors with reagents like trifluoroacetic anhydride (TFAA) leads to the efficient, one-pot synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[7][8] This method is highly regioselective and requires no catalyst, making it attractive for large-scale synthesis.[7]
-
Fischer Indole Synthesis: While a classic method for indole synthesis, the Fischer cyclization has also been adapted for the preparation of the 6-azaindole core, demonstrating the transferability of established synthetic knowledge to this heterocyclic system.[5]
Caption: A simplified workflow for the [4+1] cyclization synthesis of a 6-azaindole derivative.
Experimental Protocol: One-Pot Synthesis via Electrophilic [4+1] Cyclization
This protocol is adapted from a scalable and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[7][8] The causality behind this choice is its efficiency, lack of metal catalysts (which can be problematic in pharmaceutical synthesis), and scalability, making it relevant for drug development.
Objective: To synthesize 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole from 3-amino-4-methylpyridine.
Materials:
-
3-amino-4-methylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Rotary evaporator
-
Purification apparatus (e.g., silica gel column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-amino-4-methylpyridine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic anhydride (TFAA) (approx. 2.5-3.0 eq) dropwise to the stirred solution. The slow addition is critical to control the exothermic acylation reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The heating provides the necessary energy for the intramolecular cyclization and dehydration steps.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the excess TFAA and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to yield the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.
Part 2: Applications in Medicinal Chemistry
The unique electronic properties of the pyrrolo[2,3-c]pyridine core make it an exceptionally valuable scaffold for targeting a multitude of biological pathways. Its ability to serve as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine nitrogen) is a key feature in its interaction with protein targets.[1][2]
Kinase Inhibition
A primary application of the 6-azaindole scaffold is in the development of protein kinase inhibitors.[1][2] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] The pyridine nitrogen of the 6-azaindole core is perfectly positioned to mimic the hydrogen bonding interactions of the adenine portion of ATP, allowing these molecules to act as competitive inhibitors in the kinase hinge region.[3]
Caption: Interaction of a 6-azaindole inhibitor with a kinase ATP binding site.
Antiviral Activity
The 6-azaindole scaffold is present in the FDA-approved HIV entry inhibitor, Fostemsavir.[7][8] Fostemsavir is a prodrug of Temsavir, which targets the viral envelope glycoprotein gp120, preventing the virus from attaching to and entering host CD4+ T-cells.[2] This application highlights the scaffold's utility beyond kinase inhibition and into the realm of infectious diseases.
Other Therapeutic Areas
Derivatives of pyrrolo[2,3-c]pyridine have shown promise in a variety of other therapeutic areas:
-
Neurodegenerative Diseases: Certain derivatives have been investigated as diagnostic tools and potential treatments for Alzheimer's disease.[9]
-
Inflammatory and Autoimmune Diseases: Bristol Myers Squibb has developed compounds with this core for treating inflammatory conditions by inhibiting Toll-like receptors (TLRs).[8]
-
Gastrointestinal Disorders: As mentioned, derivatives have been developed as potassium-competitive acid blockers (pCABs) for treating reflux esophagitis.[7][8]
Notable Drugs and Clinical Candidates
The following table summarizes key examples of therapeutic agents that incorporate the pyrrolo[2,3-c]pyridine core, demonstrating its clinical and pharmacological relevance.
| Compound Name | Therapeutic Area | Mechanism of Action | Status |
| Fostemsavir | HIV/AIDS | HIV-1 attachment inhibitor (gp120) | FDA Approved[2][7][8] |
| YH4808 | Reflux Esophagitis | Potassium-Competitive Acid Blocker (P-CAB) | Phase 2 Clinical Trials[7][8] |
| BMS-986256 | Inflammatory Diseases | TLR 7/8 Inhibitor | Clinical Development[8] |
Conclusion and Future Outlook
The pyrrolo[2,3-c]pyridine (6-azaindole) core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its role as a bioisostere of indole provides a strategic avenue for modulating the properties of drug candidates, leading to improved efficacy and pharmacokinetic profiles. The diverse and efficient synthetic routes developed over the past 15 years have made a wide array of derivatives accessible for biological screening.[5][6]
From FDA-approved antivirals to clinical candidates for cancer, inflammatory disorders, and gastrointestinal diseases, the broad applicability of this core is evident.[2][7] Future research will likely focus on exploring new substitution patterns to target novel biological pathways and leveraging computational methods to design next-generation inhibitors with enhanced selectivity and potency. The continued success of the 6-azaindole framework ensures it will remain a focal point of innovation in drug discovery for years to come.
References
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Kumar, A., & Singh, B. (Year not available). Azaindole Therapeutic Agents. PMC. [Link]
- Zhu, J., et al. (2018).
- Ivonin, S. P., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
- Ryabukhin, S., et al. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]
- Stanczak, A., et al. (n.d.).
- Lee, H., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
- Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]
- Joseph, B., & Queguiner, G. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
- Request PDF. (n.d.). The importance of indole and azaindole scaffold in the development of antitumor agents.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
A Technical Guide to Unlocking the Potential of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, certain molecular frameworks consistently emerge as foundations for innovation. The 7-azaindole scaffold, the core of 7-Bromo-1H-pyrrolo[2,3-c]pyridine, is one such "privileged structure."[1] Its fusion of a pyrrole and pyridine ring creates a bioisostere of indole and purine, offering a unique combination of hydrogen bond donors and acceptors that are crucial for molecular recognition processes, particularly in the ATP binding sites of kinases.[1][2][3] The strategic placement of a bromine atom at the 7-position transforms this valuable core into a versatile chemical handle, opening a gateway for extensive functionalization through modern synthetic chemistry.[4][5]
This guide moves beyond the established utility of this compound to delineate three frontier research areas ripe for exploration. For each area, we will outline the scientific premise, propose key research objectives, and provide actionable experimental frameworks designed for researchers, chemists, and drug development professionals.
Research Area 1: Next-Generation Kinase Inhibitors—Targeting Resistance and Covalency
The 7-azaindole core is a well-established pharmacophore in kinase inhibitor design, with several derivatives advancing into clinical trials.[1][2] However, the evolution of drug resistance necessitates the development of novel inhibitory mechanisms. The next wave of innovation lies in creating highly selective, covalent inhibitors that can overcome resistance mutations and provide durable therapeutic effects.
Scientific Premise: The bromine atom on the this compound scaffold is an ideal anchor point for introducing an electrophilic "warhead." Through palladium-catalyzed cross-coupling reactions, an acrylamide moiety can be installed.[6][7] This functional group can then form a permanent covalent bond with a non-catalytic cysteine residue near the ATP-binding site of specific kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[8] This covalent engagement can lead to irreversible inhibition, a prolonged pharmacodynamic effect, and potent activity against acquired resistance mutations.
Key Research Objectives:
-
Design and Synthesize a Covalent Inhibitor Library: Develop a focused library of 7-substituted pyrrolo[2,3-c]pyridines featuring an acrylamide warhead, varying the linker and core substitutions to optimize reactivity and selectivity.
-
Biochemical and Cellular Screening: Evaluate the library against a panel of kinases known to have accessible cysteine residues (e.g., FGFR, BTK, EGFR) to identify potent and selective covalent inhibitors.
-
Target Engagement and Resistance Profiling: Confirm covalent bond formation using mass spectrometry and assess the activity of lead compounds against cell lines harboring known resistance mutations.
Experimental Workflow: Covalent Kinase Inhibitor Development
The following diagram outlines a typical cascade for identifying and validating a novel covalent inhibitor.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
The 7-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Heterocycle
The 7-azaindole core, a bioisostere of the endogenous indole nucleus, has emerged as a cornerstone in contemporary drug discovery.[1] Its unique physicochemical properties, including enhanced aqueous solubility and the capacity for critical hydrogen bonding interactions, have cemented its status as a "privileged scaffold".[2] This guide provides a comprehensive technical review of 7-azaindole derivatives in medicinal chemistry, delving into the rationale behind their design, synthesis, and application across a spectrum of therapeutic areas. We will explore the nuanced structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental insights to inform the next generation of 7-azaindole-based therapeutics.
The Strategic Advantage of the 7-Azaindole Core: A Bioisosteric Perspective
The substitution of a carbon atom in the indole ring with a nitrogen atom at the 7-position profoundly alters the electronic and hydrogen-bonding landscape of the molecule. This modification often leads to improved pharmacokinetic profiles, including enhanced bioavailability.[1][2] The pyridine nitrogen introduces a hydrogen bond acceptor, which, in concert with the pyrrolic N-H donor, allows for a bidentate hydrogen bonding interaction with the hinge region of many kinases, a key feature in the design of kinase inhibitors.[3]
I. 7-Azaindole Derivatives as Potent Kinase Inhibitors: A Focus on Oncology
The ability of the 7-azaindole scaffold to mimic the adenine hinge-binding motif of ATP has made it a highly successful component in the design of kinase inhibitors.[3] This has been particularly impactful in the field of oncology, where dysregulated kinase activity is a common driver of tumorigenesis.
A. Targeting the MAPK/ERK Pathway: The Vemurafenib Story
Vemurafenib (PLX4032), an FDA-approved drug for the treatment of BRAF V600E-mutated metastatic melanoma, stands as a landmark achievement in the application of 7-azaindole chemistry.[1] The 7-azaindole core of Vemurafenib forms critical hydrogen bonds with the hinge region of the B-RAF kinase, leading to potent and selective inhibition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 7-Azaindole Core (A Key Intermediate for Kinase Inhibitors)
This protocol outlines a general and robust method for the synthesis of a 3,5-disubstituted 7-azaindole scaffold, a common core in many kinase inhibitors. The strategy employs sequential palladium-catalyzed cross-coupling reactions.[4][5]
Step 1: Iodination of 5-bromo-7-azaindole
To a solution of 5-bromo-7-azaindole (1.0 eq) in acetonitrile, N-iodosuccinimide (NIS, 1.1 eq) is added. The reaction mixture is heated to 50 °C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5-bromo-3-iodo-7-azaindole.[4]
Causality: Iodination at the 3-position is a crucial step to enable subsequent functionalization at this site via cross-coupling reactions. The 3-position is activated for electrophilic substitution.
Step 2: N-Tosylation
The 5-bromo-3-iodo-7-azaindole (1.0 eq) is dissolved in dichloromethane (DCM). Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by the slow addition of tosyl chloride (1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.[4]
Causality: The tosyl group protects the pyrrolic nitrogen, preventing side reactions in the subsequent coupling steps and increasing the solubility of the intermediate in organic solvents.
Step 3: First Suzuki Coupling at the 5-position
The N-tosylated intermediate (1.0 eq) is dissolved in a 3:1 mixture of dioxane and water. An aryl boronic acid or pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and PdCl2(dppf)·CH2Cl2 (0.1 eq) are added. The mixture is heated under microwave irradiation at 120 °C for 30 minutes. After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, and the product is purified by chromatography.[4]
Causality: The Suzuki coupling is a highly efficient and versatile method for forming carbon-carbon bonds. The choice of palladium catalyst and base is critical for achieving high yields and minimizing side products.
Step 4: Second Suzuki Coupling at the 3-position
The product from the previous step (1.0 eq) is subjected to a second Suzuki coupling under similar conditions with a different aryl boronic acid or pinacol ester to introduce the desired substituent at the 3-position.[4]
Step 5: Detosylation
The di-substituted, N-tosylated 7-azaindole (1.0 eq) is dissolved in dioxane, and a 2M aqueous solution of sodium hydroxide is added. The mixture is heated under microwave irradiation at 150 °C for 10-15 minutes. After cooling, the reaction is neutralized with acid, and the product is extracted with an organic solvent. The final product is purified by chromatography.[4]
Causality: The removal of the tosyl protecting group is essential to reveal the N-H group of the pyrrole ring, which is often crucial for biological activity, particularly for hinge binding in kinases.
B. Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. 7-Azaindole derivatives have been successfully developed as potent inhibitors of PI3K.[6][7] The 7-azaindole scaffold in these inhibitors typically forms two hydrogen bonds with the hinge region residue Val882 of PI3Kγ.[7]
| Compound ID | Target | IC50 (nM) | Cell-based Assay (IC50, µM) | Reference |
| 12 | PI3Kγ | 3.4 | 0.4 (THP-1 cells) | [6] |
| 13 | PI3Kγ | 7 | 0.4 (THP-1 cells) | [6] |
| 28 | PI3Kγ | - | 0.040 (THP-1 cells) | [6] |
| B13 | PI3Kγ | 0.5 | - | [7] |
| B14 | PI3Kγ | - | - | [7] |
Table 1: Biological Activity of Representative 7-Azaindole based PI3Kγ Inhibitors.
Caption: PI3K/AKT/mTOR pathway and the inhibitory action of 7-azaindole derivatives.
II. 7-Azaindole Derivatives in Neurodegenerative Disorders
Beyond oncology, the unique properties of the 7-azaindole scaffold have been leveraged to develop therapeutic agents for neurodegenerative diseases, where the ability to cross the blood-brain barrier is paramount.
A. Alzheimer's Disease: Targeting Aβ Aggregation and Kinase Dysregulation
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. 7-Azaindole derivatives have been designed to inhibit the aggregation of Aβ peptides.[8] Furthermore, Glycogen Synthase Kinase 3β (GSK-3β), a key kinase involved in tau hyperphosphorylation, is a promising target for 7-azaindole-based inhibitors.[9][10]
B. Parkinson's Disease: Modulating LRRK2 Activity
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease.[11] The development of brain-penetrant LRRK2 inhibitors is a major focus of research, and 7-azaindole derivatives have shown promise in this area.[12] Medicinal chemistry efforts have focused on optimizing these compounds to balance potency, metabolic stability, and brain penetration, often by incorporating features that encourage the formation of an intramolecular hydrogen bond.[12]
| Compound Class | Target | Key Optimization Strategy | Therapeutic Indication | Reference |
| 3-substituted indoles/azaindoles | Aβ Aggregation | Improved physicochemical properties for brain penetration | Alzheimer's Disease | [8] |
| Azaindole derivatives | GSK-3β | ATP-competitive and non-competitive inhibition | Alzheimer's Disease | [9][13] |
| 5-Azaindazole series | LRRK2 | Intramolecular hydrogen bond to increase permeability | Parkinson's Disease | [12] |
Table 2: 7-Azaindole Derivatives in Neurodegenerative Disease Drug Discovery.
Caption: A typical workflow for the development of 7-azaindole-based therapeutics.
III. Medicinal Chemistry Strategies for Optimizing Bioavailability
A critical aspect of drug development is the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties to ensure adequate oral bioavailability. For 7-azaindole derivatives, several strategies are employed:
-
Modulation of Physicochemical Properties: Introduction of polar groups or ionizable functions can improve aqueous solubility. Conversely, strategic placement of lipophilic groups can enhance membrane permeability.[14]
-
Metabolic Soft Spot Identification and Blocking: In vitro metabolism studies using liver microsomes or hepatocytes can identify sites on the molecule that are susceptible to metabolic enzymes (e.g., cytochrome P450s). These "soft spots" can then be blocked by introducing chemically inert groups, such as fluorine atoms, to improve metabolic stability.[7]
-
Prodrug Approaches: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to overcome poor solubility, permeability, or to achieve targeted drug delivery.[14]
Conclusion and Future Perspectives
The 7-azaindole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of novel therapeutics. Its unique ability to engage in key hydrogen bonding interactions, coupled with its favorable physicochemical properties, has led to the development of successful drugs and a rich pipeline of clinical candidates. Future research in this area will likely focus on the development of highly selective inhibitors for an expanded range of therapeutic targets, including those for inflammatory and infectious diseases.[15] Furthermore, the continued refinement of synthetic methodologies will enable the exploration of an even greater chemical space around this privileged core, promising the discovery of next-generation medicines with improved efficacy and safety profiles.[16]
References
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]
- Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(5), 1254–1259. [Link]
- Ganesh, T., et al. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry, 28(24), 115816. [Link]
- Hong, S., et al. (2012). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 55(11), 5337–5349. [Link]
- Patrick, M. S., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(5), 1136–1146. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(9), 1195. [Link]
- Amrutha, S., Radhika, S., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 296–324. [Link]
- Pires, M. M., et al. (2018).
- Shi, H., et al. (2025). Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation.
- Avrahami, L., & Eldar-Finkelman, H. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 10. [Link]
- Smith, A. B., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1423–1429. [Link]
- Tay, S. L., & Maira, S.-M. (2019). Targeting leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease. Future Medicinal Chemistry, 11(20), 2639–2656. [Link]
- Amrutha, S., Radhika, S., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 296–324. [Link]
- Le, T. H., et al. (2017). Different strategies for synthesis of 7-azaindoles.
- Han, F., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875–880. [Link]
- Shore, D. G., et al. (2019). Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2. Bioorganic & Medicinal Chemistry Letters, 29(4), 555–559. [Link]
- Medina, M., & Avila, J. (2014). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience, 7, 65. [Link]
- ALZFORUM. (2022, June 10). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. ALZFORUM. [Link]
- Vilar, G., et al. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419–433. [Link]
- Gonzalez-Gomez, J. C. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15031–15053. [Link]
- Lo, M. K.-F., & Seger, C. (2013). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Pharmaceutical Design, 19(6), 1111–1126. [Link]
- Scott, D. A., et al. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (2022).
- Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1956–1961. [Link]
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
- Gambhir, S., & Singh, M. (2025). Discovery and Development of Novel GSK-3β Inhibitor for the management of Alzheimer's disease.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. | Semantic Scholar [semanticscholar.org]
- 9. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 11. Targeting leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Alchemist's Guide to 7-Bromo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Safe Handling and Synthetic Application
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, 7-Bromo-1H-pyrrolo[2,3-c]pyridine, an isomer of 7-azaindole, represents a cornerstone scaffold for the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3][4] Its rigid bicyclic structure, featuring both a hydrogen bond donor and acceptor, mimics the purine core, allowing for strategic interactions within the ATP-binding pockets of various kinases. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and synthetic manipulation of this potent intermediate. Moving beyond a simple recitation of safety data, we delve into the causality behind recommended procedures and ground our protocols in the context of real-world laboratory applications.
Section 1: Hazard Analysis and Risk Mitigation
While an invaluable synthetic building block, this compound and its derivatives must be handled with the respect due to a potentially highly potent pharmaceutical intermediate. Many of the final compounds derived from this scaffold are cytotoxic or have high biological activity, and it is a best practice to handle such intermediates with a commensurate level of caution.[7][8][9]
Inherent Hazard Profile
The primary hazards associated with this compound are related to its irritant properties and potential toxicity upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its acute effects.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
The brominated nature of the compound also warrants consideration. During combustion or thermal decomposition, it can release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[9] Furthermore, some brominated organic compounds are noted for their potential mutagenic properties, reinforcing the need for stringent exposure controls.[10]
The Logic of Containment: Engineering and Personal Controls
Given the powdered nature of this compound and its hazard profile, the primary goal is to prevent the generation and inhalation of dust and to avoid skin and eye contact.[7][11] A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as the setup of reactions, must be performed in a certified chemical fume hood to control airborne levels.[9]
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent rooms to ensure containment in the event of a spill.[7]
-
Closed Systems: For larger scale operations or when handling derivatives of high potency, the use of closed systems, such as gloveboxes or isolators, is the industry standard to prevent any direct contact.[11][12]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a self-validating system to protect the researcher from known hazards.
-
Respiratory Protection: An N95 dust mask or a respirator with a particle filter is required when handling the powder.[9] For extended operations or in case of a spill, a powered air-purifying respirator (PAPR) offers a higher level of protection.[11]
-
Hand Protection: Nitrile gloves are the standard recommendation.[7] Given the potential for skin irritation and dermal toxicity, gloves should be inspected before use and changed frequently, especially after direct handling of the material.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] When there is a risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.
-
Body Protection: A lab coat is mandatory.[7] For larger quantities or when handling highly potent derivatives, a disposable chemical-resistant suit may be necessary.
Section 2: Storage and Stability: Preserving Integrity
The stability of this compound is crucial for the success of subsequent synthetic steps. Improper storage can lead to degradation, impacting reaction yields and purity.
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong acids.[9][11] The recommended storage temperature is often between 2-8°C.[1]
-
Atmosphere: To prevent potential degradation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.[9]
-
Light and Moisture: The container must be kept tightly closed to protect it from light and moisture.[9] Some azaindole derivatives are known to be sensitive to light.[13]
Section 3: Experimental Protocols and Mechanistic Rationale
The true utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex drug candidates.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind key steps, such as the use of an inert atmosphere, is critical for success. The palladium catalyst in its active Pd(0) state is sensitive to oxygen, which can lead to catalyst deactivation and poor reaction outcomes.[14][15]
Caption: Generalized workflow for Suzuki and Buchwald-Hartwig couplings.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, ideal for attaching aryl or heteroaryl groups to the pyridine ring.[15][16]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄[16] or a pre-catalyst like XPhos Pd G2 with a ligand like XPhos[17], 1-5 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. This step is critical to remove oxygen which can poison the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[15] Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) further minimizes oxygen exposure.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination
This reaction is paramount for creating C-N bonds, enabling the introduction of primary or secondary amines at the 7-position.[5][14][18]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, XPhos) to a dry reaction vessel.[19][20] The choice of base is crucial; it must be strong enough to deprotonate the amine without competing as a nucleophile.[21]
-
Inerting: If not performed in a glovebox, seal the vessel and thoroughly purge with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.[19] The absence of water is critical as the strong bases used are water-sensitive.
-
Reaction: Heat the mixture with vigorous stirring, typically in the range of 80-110 °C.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue via column chromatography.
Section 4: Spill and Waste Management
Accidental Release Measures:
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[7] Shut off all sources of ignition. Wearing the full PPE described in Section 1.2, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[9] Clean the spill area with soap and water.
Waste Disposal:
All waste containing this compound or its derivatives should be treated as hazardous chemical waste. Dispose of surplus material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[9]
Conclusion: Enabling Discovery Through Safe Practice
This compound is a powerful tool in the arsenal of the drug discovery scientist. Its strategic value is matched by its potential hazards. By understanding the rationale behind safe handling protocols—from containment strategies rooted in its potential potency to the exclusion of oxygen in its most common synthetic applications—researchers can confidently and safely leverage this key intermediate to build the next generation of targeted medicines. A disciplined and informed approach to handling is not a barrier to discovery; it is the foundation upon which successful and reproducible science is built.
References
- (2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma. [URL: https://www.outsourcedpharma.com/doc/best-practices-for-handling-potent-apis-0001]
- (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology. [URL: https://www.pharmtech.
- (2023, March 9). Handling HPAPIs safely – what does it take?. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.
- Demas, J. N., & DeGraff, B. A. (1991). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr00005a004]
- (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/228413768_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
- Gueiffier, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
- El-Gamal, M. I., & Oh, C.-H. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/20/7/12892]
- (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [URL: https://www.researchgate.
- (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [URL: https://ipsdb.com/insights/handling-processing-of-potent-compounds-a-holistic-approach]
- (2025, March 7). The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology. [URL: https://www.pharmaceutical-technology.com/comment/hpapi-containment-high-potent-manufacturing/]
- Norman, M. H., et al. (2011). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131320/]
- (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.11938/15313]
- (n.d.). Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-7-bromo-2-3-diphenylpyrido-2-3-b-pyrazine-59-and_fig25_329437199]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. [URL: https://www.chemspider.com/SyntheticPage.aspx?id=602]
- (n.d.). 7-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine. BLD Pharm. [URL: https://www.bldpharm.com/products/165669-35-2.html]
- Nielsen, S. F., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075101/]
- Harrison, T., et al. (2016). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01850]
- (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC172982/]
- (n.d.). Sustainable bromination of organic compounds: A critical review. ResearchGate. [URL: https://www.researchgate.net/publication/356983083_Sustainable_bromination_of_organic_compounds_A_critical_review]
- (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. [URL: https://www.benchchem.com/pdf/application-notes-protocols-buchwald-hartwig-amination-4-chloro-7h-pyrrolo-2-3-d-pyrimidine.pdf]
- (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-1H-pyrrolo_3_2-c_pyridine]
- (n.d.). 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. BLD Pharm. [URL: https://www.bldpharm.com/products/1440520-76-2.html]
- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6554553/]
- (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem. [URL: https://www.benchchem.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2298642]
- (n.d.). (PDF) Degradation of Pyridines in the Environment. ResearchGate. [URL: https://www.researchgate.
- Wang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30904683/]
- Al-Ostath, A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10397087/]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562590/]
- (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem. [URL: https://www.benchchem.com/pdf/application-notes-protocols-suzuki-miyaura-cross-coupling-synthesis-2-aryl-1h-pyrrolo.pdf]
- (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10790890/]
- El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. [URL: https://link.springer.com/article/10.1007/s00044-015-1361-z]
- de Villiers, K. A., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684112/]
- (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra01716j]
- (n.d.). 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. Aladdin. [URL: https://www.aladdin-sci.com/p/B303867-1g/]
- (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6274]
- (2025, August 6). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/334969299_Synthesis_and_Reactivity_of_7-Azaindole_1H-Pyrrolo23-bpyridine]
- (n.d.). Mutagen. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mutagen]
- (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microbial-Degradation-of-Pyridine-and-Pyridine-Kaiser-Minz/3067f53a067885b5d55b85a36371b69e38d447d1]
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053578/]
- Štarha, P., et al. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3379550/]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Mutagen - Wikipedia [en.wikipedia.org]
- 11. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 7-Azaindole Scaffolds
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2] As a bioisostere of the natural indole nucleus, its unique electronic properties, imparted by the pyridine ring nitrogen, offer distinct opportunities for molecular interactions and metabolic stability.[2] However, this same electron-deficient nature presents unique synthetic challenges not encountered with traditional indole syntheses.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing the 7-azaindole core, from classical name reactions to modern metal-catalyzed cross-coupling methodologies. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer a comparative analysis to guide the rational selection of a synthetic route.
The Strategic Importance of the 7-Azaindole Core in Drug Discovery
The 7-azaindole motif is a recurring feature in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[3][4] Its ability to act as a versatile pharmacophore has led to its incorporation into drugs targeting a wide array of diseases. Notable examples include:
-
Vemurafenib (Zelboraf®): An FDA-approved kinase inhibitor for the treatment of metastatic melanoma with the BRAF V600E mutation.[1]
-
Pexidartinib (Turalio®): A tyrosine kinase inhibitor approved for treating tenosynovial giant cell tumors.[1]
The scaffold's value lies in the pyridine nitrogen's ability to act as a hydrogen bond acceptor, a feature absent in its indole counterpart. This enhances binding affinity and selectivity for various biological targets, including kinases, G-protein coupled receptors, and other enzymes.[3][5] Consequently, the development of robust and efficient synthetic routes to access diverse 7-azaindole derivatives remains an active and critical area of research.[6][7]
Classical Approaches to 7-Azaindole Construction
Many classical indole syntheses have been adapted for the construction of the 7-azaindole core. While often supplanted by modern methods, they remain valuable for specific substitution patterns and serve as a foundational understanding of the scaffold's reactivity. The primary challenge in these adaptations is the reduced nucleophilicity of the amino group and the altered reactivity of the pyridine ring compared to a benzene ring.
The Madelung Synthesis
The Madelung synthesis is a thermal cyclization of an N-acyl-o-toluidine, and its application to N-acyl-2-amino-3-methylpyridines is one of the most direct routes to the parent 7-azaindole. The reaction requires a strong base at high temperatures to deprotonate the methyl group, initiating an intramolecular cyclization.
Causality in Experimental Choice: The use of a potent base like n-butyllithium or sodium amide is critical. The acidity of the methyl group attached to the electron-deficient pyridine ring is lower than that of the corresponding toluene derivative, necessitating more forceful conditions to initiate the key cyclization step.
Caption: Key steps in the Hemetsberger-Knittel Synthesis.
The Bischler-Möhlau Indole Synthesis
This synthesis forms a 2-aryl-7-azaindole by reacting an α-halo-ketone with an excess of an aminopyridine. [8][9]The mechanism involves the initial formation of an α-aminoketone intermediate, which then undergoes a complex cyclization and dehydration cascade.
Causality in Experimental Choice: The use of excess aminopyridine is crucial. One equivalent acts as the nucleophile to displace the halide, while subsequent molecules of the aminopyridine act as both a base and a catalyst to facilitate the intricate cyclization and aromatization steps. The harsh conditions often required can limit its applicability. [8][9]
Modern Strategies: The Dominance of Metal-Catalyzed Cross-Coupling
The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder conditions, broader substrate scope, and greater functional group tolerance. [2][6]These methods typically involve building the pyrrole ring onto a pre-functionalized pyridine starting material.
Sonogashira Coupling followed by Cyclization
This is arguably one of the most powerful and widely used methods for constructing the 7-azaindole core. [2][10]The strategy relies on a palladium/copper-catalyzed Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized to form the pyrrole ring.
Causality in Experimental Choice: The choice of catalyst system (e.g., Pd(PPh₃)₄/CuI) is critical for the efficiency of the C-C bond formation. [10]The subsequent cyclization can be promoted by either a strong base (e.g., KOtBu, NaH) or a transition metal catalyst (e.g., CuI, Ag⁺), depending on the substitution pattern of the alkyne and the desired final product. Acid-catalyzed cyclization has also been reported to be effective. [2] Representative Protocol: Synthesis of a 2-Substituted 7-Azaindole
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent like DMF or THF, add triethylamine (3.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Heat the reaction at 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The crude 2-amino-3-alkynylpyridine is purified via column chromatography.
-
Cyclization: Dissolve the purified intermediate in a solvent such as DMF.
-
Add a base like potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the mixture to 80-100 °C until cyclization is complete.
-
Work up by quenching with water and extracting the product. Purify by chromatography or recrystallization.
Caption: General workflow for 7-azaindole synthesis via Sonogashira coupling.
The Larock Indole Synthesis
The Larock heteroannulation is a powerful palladium-catalyzed reaction that constructs the 7-azaindole scaffold in a single step from an ortho-haloaminopyridine and a disubstituted alkyne. [11]This convergent approach avoids the isolation of intermediates, making it highly efficient.
Causality in Experimental Choice: The regioselectivity of the alkyne insertion is a critical consideration and is influenced by both electronic and steric factors of the alkyne substituents. [11]The choice of palladium catalyst, ligands, and base can be tuned to optimize the yield and selectivity of the annulation. The reaction proceeds through a cascade of oxidative addition, migratory insertion of the alkyne, and reductive elimination. [11]
Suzuki and Heck Coupling Strategies
While Sonogashira and Larock syntheses build the core, other cross-coupling reactions are invaluable for functionalizing a pre-formed 7-azaindole scaffold.
-
Suzuki-Miyaura Coupling: This reaction is highly effective for introducing aryl or vinyl groups at halogenated positions (e.g., C3, C6) of the 7-azaindole ring, enabling the rapid generation of diverse compound libraries. [12][13]* Heck Coupling: This reaction allows for the installation of alkenyl substituents, providing another avenue for structural diversification. [12] These functionalization reactions are crucial in drug development for fine-tuning the pharmacological properties of a lead compound. [6]
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials.
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Limitations |
| Madelung | N-acyl-2-amino-3-methylpyridine | Strong base (nBuLi, NaNH₂) | Moderate | Direct route to unsubstituted 7-azaindole | Harsh conditions, limited substrate scope |
| Hemetsberger-Knittel | Pyridine-2-carboxaldehyde, Azidoacetate | Heat (Thermolysis) | Good-Excellent | Access to 2-ester substituted azaindoles | Requires synthesis of azido precursors |
| Sonogashira + Cyclization | 2-Amino-3-halopyridine, Terminal Alkyne | Pd/Cu catalysts, Base | Good-Excellent | High versatility, broad functional group tolerance | Two-step process, potential issues with cyclization |
| Larock Annulation | 2-Amino-3-halopyridine, Disubstituted Alkyne | Pd catalyst, Base | Good | Convergent one-pot synthesis | Regioselectivity can be an issue with unsymmetrical alkynes |
| Suzuki Coupling | Halo-7-azaindole, Boronic acid/ester | Pd catalyst, Base | Good-Excellent | Excellent for late-stage functionalization | Requires pre-formed azaindole core |
Conclusion and Future Perspectives
The synthesis of the 7-azaindole scaffold has evolved significantly from harsh classical methods to elegant and efficient transition-metal-catalyzed strategies. The Sonogashira coupling-cyclization sequence and the Larock heteroannulation stand out as particularly robust and versatile methods for constructing the core.
Looking forward, the field continues to advance. The development of C-H activation and functionalization strategies directly on the 7-azaindole nucleus is a major area of focus. [6]These methods promise to reduce the reliance on pre-functionalized starting materials, leading to more atom-economical and environmentally benign syntheses. As our understanding of this privileged scaffold deepens, the innovation of new synthetic methodologies will continue to be paramount, empowering medicinal chemists to explore new chemical space and develop the next generation of 7-azaindole-based therapeutics.
References
- Jadhav, S. D., Singh, U. P., Guru, S. K., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Larock, R. C., & Yum, E. K. (1996). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Organic Letters, 2(1), 111-113. [Link]
- Yadav, P., & Singh, R. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(14), 1148-1164. [Link]
- Al-Tel, T. H. (2020). Azaindole Therapeutic Agents. Molecules, 25(21), 5183. [Link]
- Wang, L., Zhang, Y., Wang, Y., Li, J., & Zhang, G. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-728. [Link]
- Al-Tel, T. H. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(19), 5469-5489. [Link]
- Li, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7213-7228. [Link]
- Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 19(8), 11496-11510. [Link]
- Kaur, M., & Singh, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
- Sement, A., et al. (2019). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7965-7984. [Link]
- Santos, M. M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Sharma, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8694. [Link]
- Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
- ResearchGate. (n.d.). Compounds of biological interest containing a 7-azaindole core and their bioactivities. [Link]
- Santos, M. M. M. (2018).
- Wikipedia. (n.d.). Larock indole synthesis. [Link]
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
- Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]
- ResearchGate. (n.d.). Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction. [Link]
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
- ResearchGate. (2004). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. [Link]
- Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. [Link]
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]
- SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]
- PubMed. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). [Link]
- Thieme. (2021). Larock Indole Synthesis. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Virtuoso: 7-Bromo-1H-pyrrolo[2,3-c]pyridine as a Pivotal Building Block in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is relentless. Among the privileged heterocyclic scaffolds, the 1H-pyrrolo[2,3-c]pyridine, or 4-azaindole, core has emerged as a cornerstone in the design of a multitude of biologically active agents. This application note provides an in-depth technical guide on the strategic use of a key derivative, 7-Bromo-1H-pyrrolo[2,3-c]pyridine, as a versatile building block. We will explore its reactivity, provide field-proven protocols for key transformations, and discuss the mechanistic rationale behind these synthetic strategies, empowering researchers to leverage this powerful synthon in their drug discovery and development endeavors.
Introduction to a Privileged Scaffold
The 1H-pyrrolo[2,3-c]pyridine framework is a bioisostere of indole, a ubiquitous motif in pharmacologically active compounds. The introduction of a nitrogen atom into the six-membered ring significantly alters the electronic properties of the molecule, offering unique hydrogen bonding capabilities and metabolic stability profiles. The strategic placement of a bromine atom at the 7-position of this scaffold provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of substituents, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 178-183 °C | |
| Solubility | Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane. | |
| Storage | Store at 0-8 °C. |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
The Art of the Couple: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position of the 1H-pyrrolo[2,3-c]pyridine core is the gateway to a myriad of structural elaborations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the workhorse transformations for forging new carbon-carbon and carbon-nitrogen bonds at this position.
Figure 1: Key synthetic transformations of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C(sp²)-C(sp²) bonds.[2] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted 4-azaindoles, which are common motifs in kinase inhibitors.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction, particularly with electron-rich heterocyclic halides.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand)
-
Ligand (if using Pd₂(dba)₃, e.g., XPhos, SPhos, 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid reagent, the palladium catalyst (and ligand, if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table of Exemplary Suzuki-Miyaura Coupling Conditions for Related Heterocycles:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-7-azaindole derivative | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 95 | |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 92 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to the synthesis of aryl- and heteroaryl-alkynes, which are valuable intermediates for further functionalization and are present in various biologically active molecules.[3]
Mechanistic Rationale: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[4]
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Table of Exemplary Sonogashira Coupling Conditions for Related Heterocycles:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 98 | |
| 4-Iodo-quinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 95 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[5] This reaction is particularly valuable for introducing primary and secondary amine functionalities onto the 4-azaindole core.
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[5] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and accommodating a wide range of amine coupling partners.[6]
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table of Exemplary Buchwald-Hartwig Amination Conditions for Related Heterocycles:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-7-azaindole derivative | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 92 | |
| 2-Bromo-6-methylpyridine | (±)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (3.2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 60 |
Troubleshooting and Optimization
Figure 2: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Even with robust protocols, challenges can arise. Low yields, the formation of side products such as debrominated starting material, or incomplete reactions are common hurdles. A systematic approach to optimization is key. Consider screening different palladium sources and ligands, as the electronic and steric properties of the ligand can have a profound impact on reaction efficiency. The choice of base and solvent is also critical and can influence the solubility of reagents and the rate of key steps in the catalytic cycle. Finally, ensuring strictly anhydrous and inert reaction conditions is paramount to prevent catalyst deactivation and unwanted side reactions.
Conclusion
This compound is a highly valuable and versatile building block in the synthetic chemist's toolbox. Its strategic functionalization via robust and reliable palladium-catalyzed cross-coupling reactions provides a powerful platform for the rapid generation of diverse molecular libraries. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling them to confidently employ this synthon in the pursuit of novel therapeutics and advanced materials. By understanding the underlying principles of these transformations and employing a systematic approach to optimization, the full potential of this privileged scaffold can be unlocked.
References
- Chem-Impex. 4-Bromo-7-azaindole product page. [Link]
- Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
- Pal, M., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1039–1045. [Link]
- Li, G. Y. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]
- Chen, Y., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Wikipedia.
- Yang, S., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21576. [Link]
- Štarha, P., et al. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131. [Link]
- Yang, B., et al. (2014). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 19(11), 17786-17802. [Link]
- Wu, Y., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(9), 1469. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts.
- El-Faham, A., et al. (2018).
- PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Sources
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Cross-Coupling Reactions of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure as a bioisostere of indole allows it to mimic the natural substrate in various biological pathways while offering distinct physicochemical properties, such as enhanced solubility and improved metabolic stability.[2] Consequently, 7-azaindole derivatives are integral components of numerous clinically approved drugs and investigational new drug candidates, particularly in the realm of kinase inhibitors.[3][4]
The functionalization of the 7-azaindole core is paramount for modulating its biological activity and optimizing its pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on this scaffold.[5][6] This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 7-Bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate for the synthesis of a diverse array of functionalized 7-azaindoles.
PART 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[1] Its mild reaction conditions and broad functional group tolerance make it an ideal choice for the late-stage functionalization of complex molecules.
Causality Behind Experimental Choices
Successful Suzuki-Miyaura coupling of this compound hinges on a carefully selected catalyst system and reaction conditions to overcome the challenges associated with the electron-deficient nature of the pyridine ring and the presence of the N-H proton on the pyrrole ring.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and its coordinating ligand is critical. For nitrogen-containing heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and SPhos are often highly effective.[7] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to afford the desired product. Pre-catalysts like XPhos Pd G2 can also offer enhanced activity and stability.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed.[1] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent, such as 1,4-dioxane or toluene, with water is typically used. Water is often essential for the efficient transmetalation of the boronic acid.[1]
-
N-H Reactivity: The acidic proton of the pyrrole N-H can interfere with the catalytic cycle. While N-protection (e.g., with a tosyl or SEM group) is a common strategy, recent advancements have enabled the direct coupling of unprotected N-H heterocycles.[3][7] This is often achieved through careful selection of the base and reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃ with XPhos, or XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Starting Conditions |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) / XPhos (6 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 100 °C |
| Time | 12-24 h |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 2: The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[8] This reaction is particularly valuable for accessing amino-7-azaindoles, which are important pharmacophores.[9]
Causality Behind Experimental Choices
The amination of this compound requires careful consideration of the catalyst system and base to achieve high yields and avoid side reactions.
-
Catalyst and Ligand Selection: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for the Buchwald-Hartwig amination of halo-azaindoles. Ligands such as RuPhos and Xantphos have been shown to be effective.[6][10] The choice of ligand can significantly impact the reaction's scope with respect to the amine coupling partner.
-
Base Selection: The base is critical for the deprotonation of the amine and the subsequent C-N bond-forming reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[11] For substrates with acidic protons, such as the unprotected 7-azaindole, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be a superior base, as it also deprotonates the N-H of the pyrrole ring, preventing catalyst inhibition.[9]
-
Solvent Selection: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure a water-free environment, which is often crucial for the stability of the catalyst and the base.[8]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., RuPhos Pd G2)
-
Base (e.g., LiHMDS, 1M in THF)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium pre-catalyst (1-2 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Slowly add the LiHMDS solution (2.2 equiv. for primary amines, 1.2 equiv. for secondary amines) at room temperature.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Starting Conditions |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) |
| Catalyst | RuPhos Pd G2 (2 mol%) |
| Base | LiHMDS (2.2 equiv. for 1° amine, 1.2 for 2° amine) |
| Solvent | THF or Toluene |
| Temperature | 90 °C |
| Time | 4-12 h |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
PART 3: The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is highly valuable for the introduction of alkynyl functionalities, which can serve as versatile handles for further synthetic transformations.
Causality Behind Experimental Choices
The Sonogashira coupling of this compound typically requires a dual-catalyst system and a suitable base.
-
Catalyst System: The reaction is traditionally catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed.[13]
-
Ligand Selection: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[12]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines and may require optimization for this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Inert gas line and manifold
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Starting Conditions |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) |
| Base | Et₃N |
| Solvent | THF |
| Temperature | 25-50 °C |
| Time | 6-18 h |
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
PART 4: The Heck Reaction: Alkenylation of the Azaindole Core
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene, resulting in a substituted alkene.[14] This reaction provides a direct method for the vinylation of the 7-azaindole scaffold.
Causality Behind Experimental Choices
The success of the Heck reaction with this compound is dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a commonly used palladium precursor.[15] The choice of ligand can influence the regioselectivity and efficiency of the reaction. For electron-deficient heteroaryl halides, phosphine ligands can be beneficial.
-
Base: A base, typically an amine like triethylamine or a carbonate like sodium carbonate, is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[14]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are often used for the Heck reaction.
Detailed Experimental Protocol: Heck Reaction
This protocol is a general guideline for the Heck reaction of this compound with an alkene and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., PPh₃, optional)
-
Base (e.g., Et₃N or Na₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the base (2.0 equiv.). If using a ligand, add it at this stage (e.g., PPh₃, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and the alkene (1.5 equiv.).
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Heck Reaction Conditions
| Parameter | Recommended Starting Conditions |
| Substrate | This compound |
| Coupling Partner | Alkene (1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 12-24 h |
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
References
- Time in Pasuruan, ID. Google Search. Link
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.PMC - NIH.Link
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.ACS Omega.Link
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.Beilstein Journals.Link
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- The Azaindole Framework in the Design of Kinase Inhibitors.PMC - PubMed Central.Link
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.Benchchem.Link
- Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Routes to specific 7-azaindoles: cross-coupling, and challenges in SEM-deprotection.University of Oslo.Link
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PMC - PubMed Central.Link
- Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.Benchchem.Link
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.Benchchem.Link
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Heck Reaction.Organic Chemistry Portal.Link
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.PMC - NIH.Link
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.ePrints Soton.Link
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane.Figshare.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 7-Bromo-1H-pyrrolo[2,3-c]pyridine for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1][2] Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets.[3] A key strategy in designing kinase inhibitors is to target the highly conserved ATP-binding site. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole or 6-azaindole (based on numbering systems), has emerged as a "privileged scaffold" in this endeavor.[3][4][5]
The power of the 7-azaindole core lies in its ability to act as a bioisostere of the adenine moiety in ATP.[4] Specifically, the pyridine nitrogen and the pyrrole N-H group form a bidentate hydrogen bond pattern with the "hinge" region of the kinase active site, effectively anchoring the inhibitor.[1][3][5][6] This interaction is a foundational element for potent inhibition, as seen in FDA-approved drugs like the BRAF inhibitor Vemurafenib.[3][4][7]
Compared to its indole counterpart, the introduction of a nitrogen atom into the six-membered ring favorably modulates key physicochemical properties, such as aqueous solubility and polar surface area, which are critical for developing viable drug candidates.[1][4] Within this framework, 7-Bromo-1H-pyrrolo[2,3-c]pyridine stands out as an exceptionally versatile and strategic starting material. The bromine atom at the 7-position serves as a robust synthetic handle, enabling chemists to introduce a wide array of molecular diversity through powerful and reliable cross-coupling reactions. This guide provides detailed protocols and insights for leveraging this key building block in the synthesis of next-generation kinase inhibitors.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 7-position of the pyrrolo[2,3-c]pyridine core is primed for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope, high functional group tolerance, and reproducible nature. For the synthesis of kinase inhibitor libraries, three key transformations are paramount:
-
Suzuki-Miyaura Coupling: Forms a carbon-carbon bond, ideal for introducing aryl or heteroaryl moieties that can occupy adjacent pockets in the kinase active site to enhance potency and selectivity.
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, allowing for the installation of various amine-containing groups that can form additional hydrogen bonds or ionic interactions, or serve as vectors for improving pharmacokinetic properties.
-
Sonogashira Coupling: Forms a carbon-carbon triple bond, introducing a rigid, linear linker to probe deeper regions of the ATP-binding site.
The following sections provide detailed, field-proven protocols for these essential transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters.
Causality: The choice of a catalyst system like Pd(dppf)Cl₂ is based on its robustness and effectiveness for coupling heteroaryl halides. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid via formation of a boronate complex, which facilitates the key transmetalation step in the catalytic cycle. A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents
| Reagent | Purpose | Typical Supplier | Grade |
| This compound | Starting Material | Commercial | >97% |
| Arylboronic Acid or Ester | Coupling Partner | Commercial | >95% |
| [1,1'-Bis(diphenylphosphino)ferrocene] | |||
| dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst | Commercial | Anhydrous |
| Potassium Carbonate (K₂CO₃) or Cs₂CO₃ | Base | Commercial | Anhydrous |
| 1,4-Dioxane | Solvent | Commercial | Anhydrous, Degassed |
| Deionized Water | Co-solvent | In-house | Degassed |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Commercial | ACS Grade |
| Brine | Aqueous Wash | In-house | Saturated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Commercial | Anhydrous |
| Silica Gel | Stationary Phase for Chromatography | Commercial | 230-400 mesh |
Step-by-Step Protocol
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (0.03-0.05 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and homocoupling of the boronic acid.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water, to achieve a concentration of ~0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-1H-pyrrolo[2,3-c]pyridine product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with primary or secondary amines.
Causality: The Buchwald-Hartwig amination requires a specific catalyst system to facilitate the challenging C-N bond formation.[9] A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often essential.[9] These bulky ligands promote the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[9][10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | Purpose | Typical Supplier | Grade |
| This compound | Starting Material | Commercial | >97% |
| Primary or Secondary Amine | Coupling Partner | Commercial | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precursor | Commercial | Anhydrous |
| XPhos or RuPhos | Ligand | Commercial | >98% |
| Sodium tert-butoxide (NaOt-Bu) | Base | Commercial | >97%, Anhydrous |
| Toluene or 1,4-Dioxane | Solvent | Commercial | Anhydrous, Degassed |
| Diethyl Ether or MTBE | Extraction Solvent | Commercial | ACS Grade |
| Celite® | Filtration Aid | Commercial | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Commercial | Anhydrous |
Step-by-Step Protocol
-
Vessel Preparation (Glovebox Recommended): Due to the air-sensitivity of the catalyst components and base, it is highly recommended to set up the reaction in an inert atmosphere glovebox.
-
Reagent Addition: In a reaction vial, combine this compound (1.0 equiv), the amine (1.1-1.3 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), the phosphine ligand (0.02-0.05 equiv), and sodium tert-butoxide (1.4-1.6 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at 100-120 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad thoroughly with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude material can be purified by flash column chromatography on silica gel. A basic wash of the crude material may be necessary before chromatography if excess amine is present.
Application Example: Multi-Step Synthesis of a JAK Inhibitor Core Scaffold
The true power of this compound is realized in multi-step syntheses to build complex molecules. The Janus Kinase (JAK) family of inhibitors often features a pyrrolopyrimidine core.[11][12] While Tofacitinib and Ruxolitinib use a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, the synthetic logic is directly translatable.[11][13] Here, we outline a representative synthesis combining these methods.
Synthetic Pathway Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. mdpi.com [mdpi.com]
- 12. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 7-Aryl-1H-pyrrolo[2,3-c]pyridines
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets of therapeutic relevance.[1][2] The introduction of an aryl or heteroaryl substituent at the 7-position via the Suzuki-Miyaura cross-coupling reaction is a pivotal transformation, unlocking access to a diverse chemical space for the development of novel therapeutics, including kinase inhibitors and potassium-competitive acid blockers.[2][3]
This guide provides a comprehensive overview of the key parameters, mechanistic rationale, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of 7-bromo-1H-pyrrolo[2,3-c]pyridine. The insights herein are synthesized from foundational principles of organometallic chemistry and successful applications on analogous heteroaromatic systems.
Core Principles: A Mechanistic Look at the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] A deep understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.
Caption: A typical experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 7-aryl-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting and Considerations
-
Low Yield/No Reaction: If the reaction is sluggish or does not proceed, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos), or a stronger base (e.g., K₃PO₄). Ensure the reaction is performed under strictly anaerobic conditions.
-
Protodebromination: The formation of the debrominated starting material can occur. This can sometimes be suppressed by using milder bases or lower reaction temperatures.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a strictly inert atmosphere and using the appropriate stoichiometry of reactants.
By carefully considering the mechanistic principles and optimizing the key reaction parameters, the Suzuki-Miyaura coupling of this compound can be a robust and efficient method for the synthesis of a diverse array of compounds for drug discovery and development.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). In Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1301-1306.
- Comparative study of different bases in Suzuki-Miyaura coupling reactions. (n.d.). Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis, 2004(15), 2419–2440.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Arabian Journal of Chemistry, 11(5), 633-640.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (18), 829.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... (n.d.). ResearchGate.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(8), 7629–7640.
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). (n.d.). ResearchGate.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(19), 6606.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- Effect of solvent on the Suzuki reaction a . (n.d.). ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024, September 16). RSC Publishing.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (n.d.). Benchchem.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin, 62(4), 336-42.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(18), 3298.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(1), 103-115.
- Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (2022). Molecules, 27(15), 4983.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2018). Organic & Biomolecular Chemistry, 16(33), 6031-6040.
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry, 102, 104092.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Applications of 7-Bromo-1H-pyrrolo[2,3-c]pyridine in Drug Discovery: A-Synn-thesis and Screening Guide
Abstract
The 7-azaindole scaffold, and specifically its halogenated derivatives such as 7-Bromo-1H-pyrrolo[2,3-c]pyridine, represents a cornerstone in modern medicinal chemistry. This privileged structure is a key component in a multitude of clinically successful drugs, primarily due to its ability to mimic the hinge-binding motif of ATP in various kinases. This guide provides a comprehensive overview of the applications of this compound in drug discovery, offering detailed protocols for its synthesis, functionalization, and subsequent biological evaluation. We delve into the causality behind experimental choices, present validated protocols for synthetic transformations and biological assays, and provide illustrative data to guide researchers in this exciting field.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is an isomeric form of indole where a nitrogen atom replaces the C5 carbon. This seemingly subtle change has profound implications for the molecule's electronic properties and its ability to engage in hydrogen bonding, making it a highly sought-after scaffold in drug design. The introduction of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Derivatives of the broader azaindole family have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them crucial in the development of targeted cancer therapies.[1][2] The pyrrolo[2,3-c]pyridine core, in particular, has been explored for its potential as potassium-competitive acid blockers and as a scaffold for kinase inhibitors.[3] This guide will focus on the practical aspects of working with this compound, from its synthesis to its application in identifying novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the starting material is paramount for any drug discovery program. While a direct, high-yield synthesis of this compound is not extensively documented, a plausible and adaptable route can be devised based on the synthesis of a closely related analog, 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.[1] This multi-step synthesis involves the construction of the bicyclic ring system followed by halogenation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Protocol: Synthesis of 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine (Intermediate)
This protocol is adapted from the known synthesis of related compounds and serves as a starting point for optimization.[1]
Step 1: Chlorination of 5-Bromo-2-hydroxy-3-nitropyridine
-
To a stirred solution of 5-Bromo-2-hydroxy-3-nitropyridine (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq), slowly add phosphorus pentachloride (PCl5, 1.1 eq) at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-2,X-dichloro-3-nitropyridine.
Step 2: Reductive Cyclization to form the Pyrrolo[2,3-c]pyridine Ring
-
Dissolve the crude product from Step 1 in a mixture of acetic acid and ethanol (1:1).
-
Add iron powder (5-10 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 70-80 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter through a pad of Celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Purify the crude product by column chromatography on silica gel.
Diversification of the Scaffold: Key Cross-Coupling Reactions
The true power of this compound as a scaffold lies in its ability to be readily functionalized at the 7-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for this purpose.[4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl groups at the 7-position, which is crucial for probing the structure-activity relationship (SAR) of potential drug candidates.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, allowing for the introduction of various substituted anilines and other amines at the 7-position. This is particularly relevant for kinase inhibitors, where an amino linkage can be crucial for hinge binding.[4]
Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol and optimization of the catalyst, ligand, and base may be necessary.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline derivative, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound, the amine, the palladium pre-catalyst, the ligand, and the base in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Biological Evaluation: Screening for Kinase Inhibitory and Antiproliferative Activity
Once a library of 7-substituted-1H-pyrrolo[2,3-c]pyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. Kinase inhibition assays and cell-based proliferation assays are the primary methods used in this initial screening phase.
In Vitro Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit specific kinases is a key determinant of their therapeutic potential. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest (e.g., FAK, VEGFR2)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP to the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
Evaluating the effect of the compounds on the proliferation of cancer cell lines is crucial to assess their potential as anticancer agents. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the kinase and cell-based assays will be instrumental in establishing a structure-activity relationship. By comparing the IC50 values of different derivatives, researchers can identify the structural features that contribute to potency and selectivity.
Table 1: Representative Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | R Group at 7-position | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | A375P (Melanoma) | 0.085 | [2] |
| 1b | 3-Chlorophenyl | A375P (Melanoma) | 0.092 | [2] |
| 2a | 4-Methoxyphenyl | Ovarian Cancer | 0.15 - 1.78 | [6] |
| 2b | 3,4-Dichlorophenyl | Prostate Cancer | 0.15 - 1.78 | [6] |
Table 2: Representative Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3a | FAK | 19.1 | [3] |
| 3b | FMS | 30 | [6] |
| 4a | EGFR | 40 | [7] |
| 4b | VEGFR2 | 136 | [7] |
Note: The data in these tables are for illustrative purposes and are derived from closely related pyrrolopyridine scaffolds. The actual activity of this compound derivatives will need to be determined experimentally.
The bromine at the 7-position serves as a versatile synthetic handle. The introduction of various aryl and amino groups through Suzuki and Buchwald-Hartwig coupling reactions, respectively, allows for the systematic exploration of the chemical space around the core scaffold. The data from such a library of compounds will guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its strategic importance lies in its role as a privileged scaffold, particularly for the development of kinase inhibitors. This guide has provided a comprehensive framework for researchers, detailing the synthesis of the core structure, its diversification through robust cross-coupling methodologies, and its subsequent biological evaluation. By understanding the underlying principles and applying the detailed protocols herein, scientists can effectively leverage the potential of this scaffold to discover and develop novel therapeutics for a range of diseases.
References
- 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine - ChemBK.
- Buchwald–Hartwig amination - Wikipedia.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed.
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
Sources
- 1. chembk.com [chembk.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Art of the C-N Bond: A Deep Dive into the Buchwald-Hartwig Amination of Bromo-Pyrrolopyridines
For the dedicated researcher in medicinal chemistry and drug development, the pyrrolopyridine scaffold is a familiar and highly valued motif. Its presence in a multitude of biologically active compounds, from kinase inhibitors to antiviral agents, underscores its importance.[1] The ability to functionalize this privileged core is paramount, and among the most powerful tools in our arsenal is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and versatile route to forge carbon-nitrogen bonds, transforming readily available bromo-pyrrolopyridines into a diverse array of novel amine-containing molecules.[2]
This guide is designed to be more than a mere recitation of steps; it is a comprehensive manual born from practical experience. We will delve into the nuances of this reaction, exploring the "why" behind every choice of reagent and condition. From the intricate dance of the catalytic cycle to the practicalities of troubleshooting a stubborn reaction, this document will serve as your trusted companion in the laboratory.
The Engine of the Reaction: Understanding the Catalytic Cycle
At the heart of the Buchwald-Hartwig amination lies an elegant catalytic cycle driven by a palladium catalyst. A fundamental understanding of this mechanism is not just academic; it is the key to rational optimization and troubleshooting. The cycle is generally accepted to proceed through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the bromo-pyrrolopyridine. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron density of the aryl halide and the nature of the palladium ligand.
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product.
Reductive Elimination: This is the final, bond-forming step where the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Crafting the Reaction: A Guide to Reagent Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. For a challenging substrate class like bromo-pyrrolopyridines, which are often electron-deficient and can act as ligands themselves, this selection process is even more critical.
The Palladium Source: Precatalysts for Reliability
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols increasingly favor the use of pre-formed palladium precatalysts. These air- and moisture-stable complexes, such as those developed by Buchwald and Hartwig, offer greater reliability and reproducibility by ensuring the efficient generation of the active Pd(0) species.[4]
The Ligand: The Architect of Reactivity
The phosphine ligand is arguably the most important component of the catalyst system. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination. For electron-deficient heteroaryl halides like bromo-pyrrolopyridines, bulky and electron-rich biarylphosphine ligands are often the ligands of choice.
| Ligand Family | Key Features & Applications |
| Bulky Biarylphosphines | (e.g., XPhos, RuPhos, BrettPhos) Highly effective for a broad range of substrates, including challenging heteroaryl chlorides and bromides. Their steric bulk promotes reductive elimination.[5] |
| Chelating Bisphosphines | (e.g., Xantphos, BINAP) Offer increased stability to the palladium center and can be particularly effective in preventing catalyst decomposition. Xantphos is noted for its wide bite angle, which can be beneficial for certain substrates.[6] |
| Ferrocene-based Diphosphines | (e.g., dppf) A versatile class of ligands that have shown success in various cross-coupling reactions. |
The choice of ligand is not a one-size-fits-all solution and often requires empirical screening for a specific bromo-pyrrolopyridine isomer and amine coupling partner.
The Base: A Balancing Act
The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required for the deprotonation of the amine and to facilitate the regeneration of the active catalyst. However, an overly strong base can lead to side reactions, such as hydrodehalogenation or degradation of sensitive functional groups.[7]
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base that often leads to high reaction rates. Can be incompatible with base-sensitive functional groups.[7] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | A very strong, non-nucleophilic base. Useful for less acidic amines and can offer improved functional group tolerance compared to alkoxides.[7] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A milder base that is often effective, particularly with more acidic amines like anilines.[6] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Another milder base option that can be beneficial when dealing with base-sensitive substrates. |
The Solvent: More Than Just a Medium
The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Anhydrous, aprotic solvents are typically employed to prevent quenching of the base and deactivation of the catalyst.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for many Buchwald-Hartwig reactions. |
| 1,4-Dioxane | 101 | Another widely used solvent, known for its ability to dissolve a broad range of organic compounds. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling option, which can be useful for reactions that proceed at milder temperatures. |
In the Lab: A General Protocol for the Amination of Bromo-pyrrolopyridines
This protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic bromo-pyrrolopyridine. It is essential to note that optimization of the ligand, base, temperature, and reaction time may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Bromo-pyrrolopyridine (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2–6 mol%)
-
Base (e.g., NaOtBu, 1.5–2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. The solvent should be anhydrous and degassed prior to use.
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (argon or nitrogen), add the bromo-pyrrolopyridine, palladium precatalyst, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with the inert gas three times.
-
Reagent Addition: Add the degassed solvent, followed by the amine, via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety First: The reagents used in the Buchwald-Hartwig amination require careful handling. Palladium compounds can be toxic, and phosphine ligands are often air-sensitive and can be irritants. Strong bases like NaOtBu are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
A Survey of Success: Reaction Conditions for Various Bromo-pyrrolopyridines
The following table provides a snapshot of successful Buchwald-Hartwig aminations on various bromo-pyrrolopyridine scaffolds, showcasing the versatility of this methodology.
| Bromo-pyrrolopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | [6] |
| 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | [6] |
| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 94 | [6] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 85 | [9] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [10] |
| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | N/A | [11] |
When Things Go Wrong: A Troubleshooting Guide
Even with the most carefully planned experiment, challenges can arise. The following table outlines some common issues encountered during the Buchwald-Hartwig amination of bromo-pyrrolopyridines and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to air/moisture exposure) - Inappropriate ligand or base - Low reaction temperature | - Ensure strictly anhydrous and inert conditions. - Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos). - Try a stronger base (e.g., LiHMDS). - Incrementally increase the reaction temperature. |
| Hydrodehalogenation | - Base is too strong or sterically unhindered. - Ligand is too bulky. | - Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). - Use a less sterically demanding ligand. |
| Formation of Side Products | - Reaction at the pyrrole N-H (if unprotected). - Dimerization of the starting material. | - Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, benzyl). - Lower the reaction temperature and adjust the catalyst and ligand loading. |
| Poor Reproducibility | - Inconsistent quality of reagents. - Inefficient generation of the active catalyst. | - Use high-purity, anhydrous reagents and solvents. - Switch to a reliable palladium precatalyst. |
Conclusion: A Powerful Tool for Innovation
The Buchwald-Hartwig amination is more than just a reaction; it is a gateway to novel chemical space. For those of us in the pursuit of new medicines, the ability to efficiently and predictably synthesize libraries of aminated pyrrolopyridines is invaluable. By understanding the underlying principles of the catalytic cycle, making informed choices about reagents, and approaching challenges with a systematic troubleshooting mindset, we can harness the full potential of this remarkable transformation. The protocols and insights provided herein are intended to empower you, the researcher, to push the boundaries of what is possible and to accelerate the journey from a promising scaffold to a life-changing therapeutic.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 215–225.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Lasker, K., & Kulkarni, S. (2020). Pyrrolopyridine: A Privileged Scaffold in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 57(5), 1935-1956.
- Chemistry LibreTexts. (2023, June 30).
- BenchChem. (2025).
- BenchChem. (2025).
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
- Reddit. (2018).
- ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- BenchChem. (2025).
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- PubMed. (2007).
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- MDPI. (n.d.).
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Journal of Chemical Education. (2021).
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of the 7-Bromo-1H-pyrrolo[2,3-c]pyridine scaffold
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung des 7-Brom-1H-pyrrolo[2,3-c]pyridin-Grundgerüsts
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation des 7-Brom-1H-pyrrolo[2,3-c]pyridin-Grundgerüsts, auch bekannt als 7-Brom-7-azaindol. Das 7-Azaindol-Motiv ist aufgrund seiner Eigenschaft als Bioisoster von Indol und seiner Präsenz in zahlreichen biologisch aktiven Molekülen, einschließlich zugelassener Kinase-Inhibitoren, von erheblicher Bedeutung in der medizinischen Chemie.[1][2][3] Das Bromatom an der C7-Position dient als vielseitiger synthetischer Ankerpunkt, der eine systematische Untersuchung des Struktur-Aktivitäts-Verhältnisses (SAR) durch palladiumkatalysierte Kreuzkupplungsreaktionen ermöglicht. Die hier beschriebenen Protokolle konzentrieren sich auf drei der wirkungsvollsten und am weitesten verbreiteten Methoden zur Derivatisierung: die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und die Buchwald-Hartwig-Aminierung.
Das 7-Azaindol-Gerüst ist ein privilegierter Heterozyklus in der modernen Wirkstoffforschung. Seine Fähigkeit, Wasserstoffbrückenbindungen als Donor (über den Pyrrol-N-H) und Akzeptor (über den Pyridin-Stickstoff) auszubilden, ermöglicht eine effektive Interaktion mit biologischen Zielstrukturen wie Kinase-Hinge-Regionen.[2] 7-Brom-1H-pyrrolo[2,3-c]pyridin ist ein kommerziell erhältliches oder leicht synthetisierbares Schlüsselintermediat, das als Ausgangspunkt für die Erstellung diverser Molekülbibliotheken dient. Die selektive Funktionalisierung an der C7-Position ermöglicht es Forschern, die sterischen und elektronischen Eigenschaften des Moleküls gezielt zu modulieren, um Affinität, Selektivität und pharmakokinetische Eigenschaften zu optimieren.
Abbildung 1: Strukturelle und funktionelle Bedeutung des 7-Azaindol-Kerns.
Kernstrategien zur Derivatisierung: Palladium-katalysierte Kreuzkupplungen
Palladium-katalysierte Kreuzkupplungsreaktionen sind die Methoden der Wahl zur Funktionalisierung von Arylhalogeniden wie 7-Brom-7-azaindol. Diese Reaktionen zeichnen sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen, ihre Zuverlässigkeit und ihre breite Anwendbarkeit aus. Die Wahl des Katalysators (insbesondere des Liganden), der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion und muss auf die spezifischen Substrate abgestimmt werden.
Suzuki-Miyaura-Kupplung: Synthese von C-C-Bindungen
Die Suzuki-Miyaura-Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem 7-Azaindol-Gerüst und einer Vielzahl von Aryl- oder Vinylgruppen durch Kupplung mit Organoborverbindungen (Boronsäuren oder deren Ester).[4][5] Diese Reaktion ist fundamental für die Synthese von Biarylstrukturen, die in vielen Wirkstoffen vorkommen.
Mechanistische Überlegungen: Der katalytische Zyklus beginnt mit der oxidativen Addition des Arylbromids an einen Palladium(0)-Komplex. Nach der Transmetallierung mit dem Boronat (das in situ aus der Boronsäure und einer Base gebildet wird) führt die reduktive Eliminierung zum gekuppelten Produkt und regeneriert den Pd(0)-Katalysator.[5] Die Base spielt eine entscheidende Rolle, indem sie das Bor "aktiviert" und ein reaktiveres Boronat-Intermediat bildet.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 5. Suzuki-Kupplung [organische-chemie.ch]
Experimental protocol for Sonogashira coupling with 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Application Note: A-7P-SC-01
Robust and Versatile Sonogashira Coupling Protocol for the Synthesis of 7-Alkynyl-1H-pyrrolo[2,3-c]pyridines
For inquiries, contact:
Abstract
The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically relevant molecules. The Sonogashira cross-coupling reaction offers a powerful and versatile method for the C-C bond formation between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, enabling the synthesis of diverse 7-alkynyl-1H-pyrrolo[2,3-c]pyridines.[1][2] This application note provides a detailed, field-proven experimental protocol for the Sonogashira coupling of 7-Bromo-1H-pyrrolo[2,3-c]pyridine. We delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and reaction conditions, and offer practical guidance for reaction setup, monitoring, workup, and purification.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][3] This dual catalytic system allows for the efficient coupling of a wide range of aryl and vinyl halides with terminal alkynes. The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2]
The 7-azaindole core, a bioisostere of indole, is of particular interest in drug discovery. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor contribute to its favorable interactions with biological targets. The introduction of an alkynyl moiety at the 7-position via Sonogashira coupling provides a versatile handle for further chemical transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is believed to increase the nucleophilicity of the alkyne.[4]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 7-alkynyl-1H-pyrrolo[2,3-c]pyridine product and regenerate the active Pd(0) catalyst.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 343253-91-8 | Example Aldrich | >97% | Store under inert atmosphere. |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | Example Aldrich | >98% | Purify by distillation if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Example Aldrich | 99% | Highly sensitive to air and moisture. Handle in a glovebox. |
| Copper(I) Iodide (CuI) | 7681-65-4 | Example Aldrich | >98% | Store in a desiccator. |
| Triethylamine (Et₃N) | 121-44-8 | Example Aldrich | >99.5% | Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Example Aldrich | 99.8% | Use a freshly opened bottle or dry over molecular sieves. |
3.2. Reaction Setup and Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous; consult the Safety Data Sheets (SDS) before use.
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Catalyst and Co-catalyst Addition: In a glovebox, weigh tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%) and add them to the Schlenk flask.
-
Solvent and Base Addition: Remove the flask from the glovebox and place it under a positive pressure of argon or nitrogen. Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe, followed by triethylamine (3.0 mmol, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and triethylamine hydrobromide.
-
Extraction and Drying: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-alkynyl-1H-pyrrolo[2,3-c]pyridine.
Causality Behind Experimental Choices
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective precatalyst that readily generates the active Pd(0) species.[5] Copper(I) iodide is the standard co-catalyst that facilitates the formation of the copper acetylide intermediate.[4] While copper-free Sonogashira protocols exist, the dual Pd/Cu system is often more reliable for heteroaromatic substrates.[6][7] The pyridine nitrogen in the 7-azaindole core can potentially coordinate to the palladium catalyst, which can sometimes affect its activity.[8]
-
Base: An amine base, such as triethylamine, is crucial for neutralizing the hydrogen halide (HBr) byproduct formed during the reaction.[4] This prevents the protonation of the alkyne and the deactivation of the catalyst. The base also plays a role in the formation of the copper acetylide.[4]
-
Solvent: Anhydrous DMF is an excellent solvent for this reaction as it dissolves the reagents and can withstand the reaction temperature. Other polar aprotic solvents like THF or acetonitrile can also be used.
-
Temperature: While many Sonogashira couplings can proceed at room temperature, gentle heating to 60 °C often improves the reaction rate and yield, especially for less reactive aryl bromides.[9]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[8][10] Therefore, maintaining a strictly anaerobic environment is critical for achieving high yields of the desired cross-coupled product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst; Insufficiently dry reagents/solvents; Low reaction temperature. | Use a fresh batch of palladium catalyst; Ensure all reagents and solvents are rigorously dried; Increase reaction temperature in 10°C increments. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture; Maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature; Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | Residual copper salts. | Perform a thorough aqueous workup with saturated ammonium chloride solution; Consider passing the crude product through a short plug of silica gel before column chromatography. |
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of 7-alkynyl-1H-pyrrolo[2,3-c]pyridines. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can reliably and efficiently access a wide range of these valuable compounds for applications in drug discovery and materials science. This protocol provides a robust starting point for the synthesis of these important molecules.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002). [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Fiveable. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Santos, A. S., Mortinho, A. C., & Marques, M. M. B.
- BYJU'S. Sonogashira Coupling. [Link]
- Shaheen, F., & Perveen, S. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate.
- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-c]pyridine Ring System
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole, a common motif in biologically active molecules, combined with the presence of a pyridine nitrogen atom, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This scaffold is a cornerstone in the development of a wide range of pharmaceuticals, including potent kinase inhibitors for oncology, antiviral agents, and treatments for neurodegenerative diseases.[1][2] The ability to strategically functionalize the pyrrolo[2,3-c]pyridine ring at various positions is therefore of paramount importance for fine-tuning the pharmacological profile of drug candidates, optimizing their potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key strategies for the functionalization of the pyrrolo[2,3-c]pyridine ring system. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols, but also the scientific rationale behind the experimental choices.
Strategic Approaches to Functionalization: An Overview
The functionalization of the pyrrolo[2,3-c]pyridine core can be broadly categorized into two main approaches:
-
Construction of the Core with Pre-functionalized Precursors: This strategy involves building the bicyclic ring system from acyclic or monocyclic starting materials that already bear the desired substituents.
-
Direct Functionalization of the Pre-formed Ring: This approach focuses on introducing new functional groups onto an existing pyrrolo[2,3-c]pyridine scaffold through various chemical transformations.
This guide will focus on both aspects, with a particular emphasis on modern, efficient, and versatile methodologies.
Figure 1: Overview of major strategies for the synthesis and functionalization of the pyrrolo[2,3-c]pyridine scaffold.
Part 1: Constructing the Pyrrolo[2,3-c]pyridine Core
A robust and versatile synthesis of the core scaffold is the essential first step. The Bartoli indole synthesis is a particularly powerful method for accessing 7-substituted pyrrolo[2,3-c]pyridines.
The Bartoli Indole Synthesis: A Gateway to 7-Substituted Analogs
The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to yield a 7-substituted indole.[3][4] This method is highly effective for the synthesis of pyrrolo[2,3-c]pyridines from the corresponding ortho-substituted 3-nitropyridines.[5] The presence of the ortho-substituent is crucial for the reaction's success as it facilitates a key[6][6]-sigmatropic rearrangement.[4]
Mechanism in Brief:
-
Addition and Elimination: The vinyl Grignard reagent adds to the nitro group, which then eliminates to form a nitroso intermediate.
-
Second Addition: A second equivalent of the Grignard reagent adds to the nitroso group.
-
[6][6]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[6][6]-sigmatropic rearrangement, driven by the steric pressure of the ortho-substituent.
-
Cyclization and Aromatization: The rearranged intermediate cyclizes and then aromatizes upon workup to form the indole ring.
Figure 2: Simplified mechanistic pathway of the Bartoli indole synthesis.
Protocol 1: Bartoli Synthesis of a 7-Substituted Pyrrolo[2,3-c]pyridine
Materials:
-
Ortho-substituted 3-nitropyridine (e.g., 2-chloro-3-nitropyridine)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ortho-substituted 3-nitropyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Grignard Addition: Add the vinylmagnesium bromide solution (3.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -15 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-substituted pyrrolo[2,3-c]pyridine.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the reactivity of the Grignard reagent and prevent unwanted side reactions.
-
Three Equivalents of Grignard Reagent: The stoichiometry is crucial; one equivalent is consumed in the formation of the nitroso intermediate, a second adds to the nitroso group, and a third acts as a base in the final steps of the mechanism.[7]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, so anhydrous solvents and inert atmosphere are essential for good yields.
| Ortho-Substituent | Product | Typical Yield | Reference |
| Chloro | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 60-75% | [5] |
| Bromo | 7-Bromo-1H-pyrrolo[2,3-c]pyridine | 65-80% | [3] |
| Methyl | 7-Methyl-1H-pyrrolo[2,3-c]pyridine | 55-70% | [4] |
Table 1: Representative examples of the Bartoli synthesis of 7-substituted pyrrolo[2,3-c]pyridines.
Part 2: Direct Functionalization of the Pyrrolo[2,3-c]pyridine Ring
Once the core is synthesized, a variety of methods can be employed to introduce functional groups at specific positions. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The regioselectivity of these reactions on the pyrrolo[2,3-c]pyridine ring is dictated by the position of a pre-installed halide (Cl, Br, I) or triflate group.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between a halide and an organoboron compound.[8] It is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrrolo[2,3-c]pyridine scaffold.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyrrolo[2,3-c]pyridine
Materials:
-
Halogenated pyrrolo[2,3-c]pyridine (e.g., 4-chloro-1H-pyrrolo[2,3-c]pyridine)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the halogenated pyrrolo[2,3-c]pyridine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for reaction efficiency. Electron-rich and sterically hindered phosphine ligands often improve the rate of oxidative addition and reductive elimination.
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Aqueous Solvent System: The presence of water can accelerate the transmetalation step and improve the solubility of the base.
| Halide Position | Boronic Acid | Catalyst/Ligand | Yield | Reference |
| C4-Cl | Phenylboronic acid | Pd(OAc)₂ / SPhos | >90% | [9] |
| C6-Br | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 85% | [10] |
| C2-I | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | 78% | [11] |
Table 2: Representative examples of Suzuki-Miyaura couplings on the pyrrolo[2,3-c]pyridine scaffold.
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[12] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations.
Protocol 3: Sonogashira Coupling of a Halogenated Pyrrolo[2,3-c]pyridine
Materials:
-
Halogenated pyrrolo[2,3-c]pyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the halogenated pyrrolo[2,3-c]pyridine (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in the anhydrous solvent.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the base (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to the desired temperature (room temperature to 80 °C) and stir until the starting material is consumed.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.
| Halide Position | Alkyne | Conditions | Yield | Reference |
| C6-Br | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF, 60°C | 80% | [2] |
| C4-I | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 92% | [12] |
Table 3: Examples of Sonogashira couplings on the pyrrolo[2,3-c]pyridine ring.
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalization with halides.[13] Palladium-catalyzed C-H arylation is a particularly attractive method for introducing aryl groups directly onto the pyrrolo[2,3-c]pyridine ring.
Protocol 4: Palladium-Catalyzed Direct C-H Arylation of Pyrrolo[2,3-c]pyridine
Materials:
-
Pyrrolo[2,3-c]pyridine
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., bidentate pyridine-type ligands)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMA)
Procedure:
-
Reaction Setup: Combine the pyrrolo[2,3-c]pyridine (1.0 eq), aryl halide (1.2 eq), palladium catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0-3.0 eq) in a reaction vessel.
-
Inert Atmosphere and Solvent: Establish an inert atmosphere and add the anhydrous solvent.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for 12-24 hours.
-
Workup and Purification: After cooling, perform an aqueous workup and purify the product by column chromatography.
Regioselectivity: The regioselectivity of direct C-H functionalization can be influenced by the electronic properties of the ring and the directing effects of existing substituents. For the pyrrolo[2,3-c]pyridine system, C-H arylation often occurs preferentially at the C2 or C6 positions.[13][14]
| Position of Arylation | Aryl Halide | Catalyst System | Yield | Reference |
| C2 | Iodobenzene | Pd(OAc)₂ / PPh₃ | 75% | [15] |
| C6 | 4-Iodoanisole | Pd(II) / pyridine-pyridine ligand | 80% | [13] |
Table 4: Examples of direct C-H arylation of the pyrrolo[2,3-c]pyridine scaffold.
Conclusion and Future Outlook
The functionalization of the pyrrolo[2,3-c]pyridine ring system is a vibrant and evolving field of research. The methods outlined in this guide, from classic named reactions to modern C-H activation strategies, provide a powerful toolkit for chemists to synthesize diverse libraries of these important heterocyclic compounds. The continued development of more efficient, selective, and sustainable synthetic methodologies will undoubtedly accelerate the discovery of new and improved pyrrolo[2,3-c]pyridine-based therapeutics.
References
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
- Ehlers, P., Thuan, N. T., Dang, T. T., & Langer, P. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308–1312. [Link]
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305779. [Link]
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. The derived N-alkylated o-chloroarylamines were elaborated to N-alkylazaindoles and N-alkylindoles via a novel one-pot process comprising copper-free Sonogashira alkynylation and a base-mediated indolization reaction. Organic letters, 8(15), 3307-3310. [Link]
- Leboho, T. C., Khanye, S. D., & Kaye, P. T. (2018).
- García-Cuadrado, D., Braga, A. A. C., Maseras, F., & Echavarren, A. M. (2006). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Journal of the American Chemical Society, 128(4), 1066–1067. [Link]
- Mishra, N. K., & Kim, S. (2017). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Organic Letters, 19(16), 4347–4350. [Link]
- Mishra, N. K., & Kim, S. (2017). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Leboho, T. C., Khanye, S. D., & Kaye, P. T. (2018).
- Leboho, T. C., Khanye, S. D., & Kaye, P. T. (2018).
- Bartoli, G. (1989). Bartoli (Indole Synthesis). Química Orgánica. [Link]
- Minakata, S., Komatsu, M., & Ohshiro, Y. (1993). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. Synthesis, 1993(06), 661-663. [Link]
- Bartoli indole synthesis. (2023, November 29). In Wikipedia. [Link]
- Bartoli Indole Synthesis. (2021, February 8). J&K Scientific LLC. [Link]
- Takagi, K., Maeda, A., & Tsunekawa, R. (2022). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 18, 1248–1254. [Link]
- Li, Z., Wang, Y., Li, Y., Wang, Y., & Li, G. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023–8034. [Link]
- Li, Z., Wang, Y., Li, Y., Wang, Y., & Li, G. (2024).
- Saeed, A., Zain-ul-Abideen, M., & Mustafa, M. N. (2018). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry, 22(15), 1493-1510. [Link]
- Li, Z., Wang, Y., Li, Y., Wang, Y., & Li, G. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023–8034. [Link]
- Gök, Y., & Aydin, F. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(11), 1876. [Link]
- Liu, S., Li, T. L., & Chen, C. H. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o1943. [Link]
- Zotova, M. A., Shvartsberg, M. S., & Koshkin, A. A. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]
- Li, Z., Wang, Y., Li, Y., Wang, Y., & Li, G. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(17), 3042–3046. [Link]
- Gros, P. C., & Céline, L. (2009). Synthesis of new 4′-(N-alkylpyrrol-2-yl)-2,2′: 6′,2″-terpyridines via N-alkylation of a pyrrole moiety. Arkivoc, 2010(5), 236-246. [Link]
- Zotova, M. A., Shvartsberg, M. S., & Koshkin, A. A. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]
- Wang, Y., Li, Y., Wang, Y., & Li, G. (2021). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. The Journal of Organic Chemistry, 86(17), 11849–11857. [Link]
- Al-Rashood, S. T., Aouad, M. R., & El-Faham, A. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6539. [Link]
- Reddy, K. S., & Kumar, A. (2013). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 54(36), 4895-4898. [Link]
- Wang, D., & Wang, L. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 15(4), 6536–6549. [Link]
- Wojcicka, A., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Zhang, Y., & Ke, Y. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1056–1061. [Link]
- Zotova, M. A., Shvartsberg, M. S., & Koshkin, A. A. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
- Giraud, A., & Cledera, M. (2012). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 10(37), 7515-7520. [Link]
Sources
- 1. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Versatile Role of 7-Bromo-1H-pyrrolo[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural analogy to indole allows it to function as a bioisostere, while the integrated pyridine ring introduces a hydrogen bond acceptor that can significantly alter physicochemical properties and enhance interactions with biological targets. Consequently, functionalized 7-azaindoles are integral components of numerous pharmacologically active molecules, including potent kinase inhibitors.[1][2][3]
7-Bromo-1H-pyrrolo[2,3-c]pyridine is a key synthetic intermediate, providing a reactive handle for the strategic introduction of diverse molecular fragments. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the functionalization of this scaffold, enabling the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[4][5] This guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed reactions utilizing this compound, tailored for researchers, scientists, and professionals in drug development.
A Critical Prerequisite: N-Protection of the 7-Azaindole Core
The acidic N-H proton of the 7-azaindole pyrrole ring can interfere with palladium-catalyzed reactions by reacting with bases or participating in undesired side reactions.[6] Therefore, protection of this nitrogen is often a crucial first step to ensure high yields and clean reaction profiles. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are commonly employed due to their stability under various coupling conditions and their facile removal post-functionalization.[7][8]
General Protocol for N-Sulfonylation
A representative procedure for the N-protection of this compound is as follows:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Sulfonylation: Cool the reaction mixture back to 0 °C and add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the N-protected 7-bromo-7-azaindole.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[9] For 7-bromo-7-azaindole, this reaction is invaluable for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[10]
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and promote efficient turnover. Bulky, electron-rich phosphine ligands are often preferred.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is a robust starting point and may require optimization for specific substrates.[11][12][13]
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine N-protected this compound (1.0 eq.), the desired arylboronic acid or boronic acid pinacol ester (1.5 eq.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | [11][12] |
| Ligand | SPhos, XPhos, RuPhos | [1][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | [10][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol | [11][12] |
| Temperature | 60-110 °C | [10][11] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, proving essential for the synthesis of complex organic molecules.[14][15] This reaction allows for the introduction of vinyl groups onto the 7-azaindole core, which can serve as versatile handles for further synthetic transformations.
Mechanism and Rationale
The Heck reaction catalytic cycle begins with the oxidative addition of Pd(0) to the 7-bromo-7-azaindole. The resulting Pd(II) complex then coordinates with the alkene (syn-addition). This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species. Finally, reductive elimination, aided by a base, regenerates the Pd(0) catalyst.[16][17]
Detailed Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck coupling of N-protected 7-bromo-7-azaindole.[5][15]
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add the N-protected this compound (1.0 eq.) and the alkene (1.2-1.5 eq.).
-
Inert Atmosphere and Solvent: Seal the vessel, evacuate and backfill with an inert gas. Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.
| Parameter | Typical Conditions | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | [5][15] |
| Ligand | XPhos, PPh₃ | [5] |
| Base | Na₂CO₃, K₂CO₃, Et₃N | [15] |
| Solvent | DMF, Acetonitrile | [5][15] |
| Temperature | 100-120 °C | [15] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is particularly useful for installing alkynyl groups on the 7-azaindole scaffold, which can then be used in "click" chemistry or serve as precursors for other functional groups.[20][21]
Mechanism and Rationale
The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base is required to deprotonate the terminal alkyne and to regenerate the Pd(0) catalyst.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of N-protected 7-bromo-7-azaindole.[20][22]
-
Reaction Setup: To a Schlenk flask, add N-protected this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.), and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Reference |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | [20][21] |
| Copper Co-catalyst | CuI | [20][21] |
| Base | Et₃N, i-Pr₂NH | [20] |
| Solvent | DMF, THF | [20][21] |
| Temperature | Room Temperature to 60 °C | [20] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[23][24] This reaction allows for the direct amination of the 7-bromo-7-azaindole core with a wide range of primary and secondary amines.[1][3]
Mechanism and Rationale
The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.[25]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This procedure can be applied to both N-protected and, in some cases, unprotected 7-bromo-7-azaindoles.[1][26]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%), the corresponding ligand (e.g., RuPhos, 1.5-3 mol%), and a strong base (e.g., LiHMDS or NaOt-Bu, 1.2-2.0 eq.).
-
Reagent Addition: Add the this compound (protected or unprotected, 1.0 eq.) and the amine (1.2 eq.).
-
Solvent and Reaction: Add an anhydrous solvent, such as THF or toluene. Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, RuPhos Pd G2 | [1][6][26] |
| Ligand | RuPhos, XPhos, DavePhos | [1][3] |
| Base | LiHMDS, NaOt-Bu, Cs₂CO₃ | [1][6] |
| Solvent | THF, Toluene, 1,4-Dioxane | [26] |
| Temperature | 80-110 °C | [6] |
Aminocarbonylation: A Direct Route to Amides
Palladium-catalyzed aminocarbonylation offers a direct method for converting aryl halides into amides, a functional group of paramount importance in pharmaceuticals. Traditionally, this reaction requires gaseous carbon monoxide. However, recent advancements have introduced safer and more convenient CO surrogates.[17]
Mechanism and Rationale
A notable protocol utilizes chloroform (CHCl₃) as a carbon monoxide source in the presence of a base.[27][28] The reaction proceeds through the oxidative addition of palladium(0) to the 7-bromo-7-azaindole. The subsequent steps involve the generation of a carbonyl group from chloroform, insertion into the Pd-C bond, and finally, nucleophilic attack by the amine to form the amide product, followed by reductive elimination.
Detailed Experimental Protocol: Aminocarbonylation
The following protocol is adapted from a procedure utilizing chloroform as a CO source.[27]
-
Reaction Setup: In a sealed tube, combine N-protected this compound (1.0 eq.), the amine (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., DBU, 3.0 eq.).
-
Solvent and CO Source: Add a solvent such as DMF, followed by chloroform (CHCl₃, 2.0 eq.) as the carbon monoxide source.
-
Reaction: Seal the tube tightly and heat the mixture to 120 °C for 12-16 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Typical Conditions | Reference |
| Palladium Source | Pd(OAc)₂ | [27] |
| Ligand | Xantphos | [27] |
| Base | DBU | [27] |
| CO Source | Chloroform (CHCl₃) | [27][28] |
| Solvent | DMF | [27] |
| Temperature | 120 °C | [27] |
Conclusion
This compound is a remarkably versatile building block for the synthesis of complex, biologically active molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and aminocarbonylation—provide a robust and flexible toolkit for its derivatization. By understanding the underlying mechanisms and adhering to detailed, optimized protocols, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development programs. Careful consideration of reaction parameters, particularly the choice of ligand, base, and the strategic use of N-protection, is paramount to achieving successful outcomes.
References
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central (PMC), NIH.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. BenchChem.
- (2025). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar.
- Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2538–2547.
- Kannaboina, P., et al. (2017). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source.
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(21), 7968-7973.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Kannaboina, P., et al. (2017). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source.
- Xu, G., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(51), 30623-30627.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- (2023).
- Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018).
- Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018).
- Guillarme, S., & Joseph, B. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. BenchChem.
- (n.d.).
- (n.d.).
- Marques, M. M. B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (n.d.). Sonogashira coupling. Wikipedia.
- (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(11), 1594-1603.
- Xu, G., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
- (2018). Preparation method of 5-bromo-7-azaindole.
- Singh, V., et al. (2018).
- (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 7-Bromo-1-tetralone. BenchChem.
- (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.
- El-Mekabaty, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 7-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives
Introduction: The Critical Role of Purity in 7-Azaindole Scaffolds
The 7-azaindole core, of which 7-Bromo-1H-pyrrolo[2,3-c]pyridine is a key intermediate, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Derivatives of 7-azaindole are integral to the development of novel therapeutics, including kinase inhibitors for oncology.[1][3] The bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.[4]
Understanding the Physicochemical Properties of this compound Derivatives
The purification strategy for any compound is dictated by its physicochemical properties. This compound and its derivatives are generally polar, crystalline solids. The presence of the pyrrole and pyridine rings provides both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) sites, contributing to their polarity and potential for strong intermolecular interactions. The bromine atom adds to the molecular weight and can influence crystal packing. Understanding these features is key to selecting the appropriate purification method.
Method Selection: A Logic-Driven Approach
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical purification workflow may involve a primary chromatographic step followed by a final polishing step like recrystallization.
Caption: A decision-making workflow for the purification of this compound derivatives.
Protocol 1: Normal-Phase Flash Column Chromatography
Normal-phase chromatography is the most common and versatile technique for the purification of moderately polar compounds like 7-azaindole derivatives.[5] It separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and elution with a non-polar mobile phase.
Rationale: This method is effective for removing both highly polar impurities (which remain on the baseline) and non-polar impurities (which elute quickly). The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Step-by-Step Protocol:
-
Method Development with Thin-Layer Chromatography (TLC):
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for 7-azaindole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6]
-
The ideal solvent system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[5]
-
-
Sample Preparation:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) to the solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This method generally provides better resolution than wet loading.[5]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent.
-
-
Column Packing and Equilibration:
-
Select an appropriately sized flash column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[5]
-
Equilibrate the column with the initial, less polar mobile phase for at least 5 column volumes.
-
-
Elution:
-
Load the prepared sample onto the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexanes).[5] A gradient elution is often more effective than an isocratic elution for separating complex mixtures.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes or Heptane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0% to 50% B over 20 column volumes |
| Loading Method | Dry Loading |
Table 1: Starting parameters for normal-phase flash chromatography.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for the final purification of solid compounds that are thermally stable.[7] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale: The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility.[7] Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[7]
-
Test small batches of the compound in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
-
Heat the mixtures that do not show good solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool slowly. The best solvent will result in the formation of a large amount of crystals.[7]
-
-
Dissolution:
-
Place the crude or column-purified compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary to avoid low recovery.[7]
-
-
Decolorization (if necessary):
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[7]
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization:
-
No crystals form: The solution may be too dilute (too much solvent used), or the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[7]
-
Oiling out: The compound may be melting before dissolving or precipitating as a liquid. This can sometimes be resolved by using a larger volume of solvent or a different solvent system.
Caption: The sequential steps of the recrystallization process.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
For achieving the highest level of purity, particularly for analytical standards or compounds intended for sensitive biological assays, preparative HPLC is the method of choice.[8][9] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar, is commonly used for polar heterocyclic compounds.[7]
Rationale: HPLC offers superior resolving power compared to flash chromatography, allowing for the separation of closely related impurities. The use of a UV detector allows for precise monitoring and collection of the desired product peak.
Step-by-Step Protocol:
-
Method Development (Analytical HPLC):
-
Develop a separation method on an analytical HPLC system first to conserve material.
-
A typical mobile phase for reversed-phase HPLC consists of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Run a gradient from low to high organic content (e.g., 5% to 95% B) to determine the retention time of the product.
-
Optimize the gradient to achieve baseline separation of the product from all impurities.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol or DMSO.[7]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient and collect the fraction corresponding to the product peak.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the pure product as a solid.
-
| Parameter | Recommended Starting Conditions |
| Stationary Phase | C18 Silica |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Detection | UV at 254 nm |
Table 2: Starting parameters for reversed-phase HPLC.
Purity Assessment
After any purification procedure, the purity of the final compound must be rigorously assessed. Standard methods include:
-
LC-MS: To confirm the mass of the desired compound and identify any remaining impurities.
-
¹H and ¹³C NMR: To confirm the structure and assess for the presence of any impurities with distinct NMR signals.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Conclusion
The purification of this compound derivatives is a critical step in their synthesis and application in drug discovery. A systematic approach, beginning with TLC analysis to guide the choice of conditions for flash column chromatography, followed by recrystallization or preparative HPLC for final polishing, will consistently yield material of high purity. The protocols and principles outlined in this guide provide a robust framework for researchers to develop effective and efficient purification strategies for this important class of molecules.
References
- Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ioniţă, I., & Magearu, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14.
- ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
- National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
- ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- National Institutes of Health. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 9. researchgate.net [researchgate.net]
Scale-up synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
An Application Note for the Scale-Up Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Abstract
This comprehensive application note details a robust and scalable process for the synthesis of this compound (also known as 7-bromo-6-azaindole), a pivotal building block in modern medicinal chemistry. Recognizing the challenges in the regioselective halogenation of the 6-azaindole core, this guide eschews late-stage bromination in favor of a convergent synthetic strategy. The selected route commences with the commercially available precursor, 3-Amino-4-bromopyridine, and proceeds through a palladium-catalyzed Sonogashira coupling followed by a base-mediated intramolecular cyclization. This method offers superior control over regiochemistry, minimizes the formation of isomeric impurities, and is designed for operational simplicity and safety at scale. This document provides in-depth protocols, process safety analyses, and quality control parameters intended for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
This compound is a crucial heterocyclic intermediate. Its structure, featuring a fused pyrrole and pyridine ring, serves as a bioisostere for indole and is a privileged scaffold in the development of therapeutic agents, particularly kinase inhibitors. The bromine atom at the 7-position provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[1]
Direct C-H bromination of the parent 1H-pyrrolo[2,3-c]pyridine scaffold is fraught with challenges on a large scale, primarily due to a lack of regioselectivity, leading to complex mixtures of isomers that are difficult and costly to separate. To circumvent these issues, a more robust strategy involves constructing the bicyclic ring system from a pre-brominated precursor. This "bottom-up" approach ensures that the bromine atom is installed in the correct position from the outset, guaranteeing a high-purity final product.
The strategy detailed herein was selected for its proven reliability, scalability, and high yields, leveraging well-established organometallic and cyclization methodologies.[2]
Retrosynthetic Analysis and Workflow
A convergent approach beginning with a substituted pyridine is the most logical path for controlling regioselectivity. The key bond formations are the C5-C6 bond via Sonogashira coupling and the N1-C7a bond via intramolecular cyclization.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis workflow is designed to be streamlined, minimizing intermediate isolations where possible and utilizing scalable purification techniques like crystallization.
Sources
Topic: Synthetic Routes to Functionalized 1H-Pyrrolo[2,3-c]pyridines
An Application Guide for Medicinal and Process Chemistry
Introduction: The Privileged 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole, stands as a "privileged scaffold" in modern medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to mimic the parent heterocycle in biological systems while offering distinct advantages. The pyridine nitrogen atom can act as a hydrogen bond acceptor, improving solubility and modulating the electronic properties of the ring system. This unique combination has led to the incorporation of the 6-azaindole core into a multitude of biologically active agents, including kinase inhibitors for oncology and therapeutics for neurodegenerative diseases.
However, the synthesis of this scaffold is not without its challenges. The electron-deficient nature of the pyridine ring often complicates classical indole syntheses, necessitating the development of specialized and robust synthetic strategies. This guide provides an in-depth overview of the primary synthetic routes to functionalized 6-azaindoles, offering both mechanistic insights and detailed, field-proven protocols.
Logical Framework for 6-Azaindole Synthesis
The construction of the 1H-pyrrolo[2,3-c]pyridine core can be approached from two primary directions: forming the pyrrole ring onto a pre-functionalized pyridine (the most common route) or, conversely, constructing the pyridine ring onto a pyrrole precursor.
Caption: Primary synthetic approaches to the 6-azaindole scaffold.
Strategy A: Pyrrole Ring Annulation onto a Pyridine Core
This approach is the most widely utilized due to the commercial availability of a diverse range of substituted pyridine starting materials.
The Bartoli Reaction
The Bartoli reaction is a powerful method for synthesizing 7-substituted indoles and their aza-analogs. It involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent. For 6-azaindoles, this translates to using a 3-nitro-4-halopyridine as the starting material.[1]
-
Mechanistic Rationale: The reaction proceeds through a[2][2]-sigmatropic rearrangement of an intermediate formed after the initial nucleophilic attack of the Grignard reagent. The presence of a halogen at the 2-position of the pyridine ring (ortho to the nitro group) is often crucial for high yields.
-
Expertise & Insight: This method is particularly effective for accessing 7-halo-6-azaindoles, which are versatile intermediates for further functionalization via cross-coupling reactions. The choice of solvent (typically THF or toluene) and careful control of temperature are critical for minimizing side reactions.
Reductive Cyclization of ortho-Substituted Nitropyridines
This strategy involves the condensation of a 4-substituted-3-nitropyridine with a compound containing an active methylene group, followed by a reductive cyclization step to form the pyrrole ring.
-
Causality: The initial condensation, often a Knoevenagel or similar reaction, installs the necessary carbon framework. Subsequent reduction of the nitro group (e.g., with zinc in acetic acid, tin(II) chloride, or catalytic hydrogenation) generates an amino group that spontaneously cyclizes onto the adjacent carbonyl or cyano group to form the pyrrole ring.[1] This two-stage process allows for significant diversity in the final product, controlled by the choice of the active methylene coupling partner.
| Starting Material | Active Methylene Partner | Reducing Agent | Resulting C2-Substituent | Reference |
| 4-Chloro-3-nitropyridine | Diethyl malonate | SnCl₂·2H₂O | -COOEt | [1] |
| 4-Methoxy-3-nitropyridine | Ethyl cyanoacetate | Zn / Acetic Acid | -CN | [1] |
| 4-Chloro-3-nitropyridine | Malononitrile | Pd/C, H₂ | -CN | [1] |
Table 1. Examples of Reductive Cyclization Strategies.
Tandem Sonogashira Coupling and Intramolecular Cyclization
Perhaps the most versatile and modern approach, this method involves a palladium- or iron-catalyzed Sonogashira coupling of a 4-amino-3-halopyridine with a terminal alkyne.[2] The resulting 3-alkynyl-4-aminopyridine intermediate undergoes a subsequent intramolecular cyclization to furnish the 6-azaindole core.[1]
-
Trustworthiness: This tandem, one-pot procedure is highly efficient. The conditions for the initial cross-coupling directly facilitate the subsequent cyclization, often requiring only an increase in temperature. This minimizes purification steps and improves overall yield.
-
Expertise & Insight: The use of iron catalysts, such as Fe(acac)₃, offers a more economical and environmentally benign alternative to palladium.[2] Microwave irradiation has been shown to dramatically accelerate these reactions, reducing times from hours to minutes and often improving yields.[2]
Caption: Workflow for the tandem Sonogashira coupling/cyclization.
Protocol: Microwave-Assisted Synthesis of 2-Aryl-1H-pyrrolo[2,3-c]pyridines
This protocol is based on the iron-catalyzed Sonogashira coupling/cyclization methodology, which is notable for its efficiency and use of an inexpensive catalyst.[2]
Objective: To synthesize a 2-aryl substituted 6-azaindole from 3-iodo-pyridin-4-amine and a terminal arylacetylene.
Materials:
-
3-Iodo-pyridin-4-amine
-
Substituted phenylacetylene (e.g., 1-ethynyl-4-methoxybenzene)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials (10 mL) with stir bars
-
Argon or Nitrogen source
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 3-iodo-pyridin-4-amine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the substituted phenylacetylene (1.2 mmol, 1.2 equiv), Fe(acac)₃ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.
-
Inerting: Seal the vial and purge with argon or nitrogen for 5 minutes. Rationale: This is crucial to prevent oxidative side reactions and ensure the catalytic cycle proceeds efficiently.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 130 °C for 60 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly compared to conventional heating.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-1H-pyrrolo[2,3-c]pyridine.
Strategy C: Post-Synthesis Functionalization
Once the 6-azaindole core is constructed, its periphery can be modified to build structure-activity relationships (SAR). Halogenated 6-azaindoles are particularly valuable starting points.
-
Suzuki Cross-Coupling: A 4-chloro-6-azaindole can be coupled with various boronic acids to install aryl or heteroaryl groups at the C4 position. This is a staple reaction in drug discovery for exploring substitutions into solvent-exposed regions of protein binding pockets.
-
Buchwald-Hartwig Amination: The same 4-chloro-6-azaindole can undergo palladium-catalyzed amination to introduce a wide variety of primary or secondary amines, which can serve as key pharmacophoric features.
-
N-H Functionalization: The pyrrole nitrogen is readily functionalized. Deprotonation with a base (e.g., NaH) followed by treatment with an electrophile (e.g., alkyl halide, benzyl bromide) allows for modification of the N1 position. Protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl) are also commonly installed at this position to facilitate subsequent reactions at other sites.
Conclusion
The synthesis of functionalized 1H-pyrrolo[2,3-c]pyridines is a dynamic field driven by the scaffold's immense value in drug discovery. While classical methods like the Bartoli and reductive cyclization reactions remain relevant, modern transition-metal-catalyzed tandem reactions offer unparalleled efficiency and versatility. A thorough understanding of these key strategies, from core construction to late-stage functionalization, empowers chemists to rapidly generate diverse libraries of 6-azaindole derivatives for biological screening and lead optimization.
References
- MacLeod, A. M., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585-5623. [Link]
- Bell, M. A., et al. (2017). Discovery of N‑(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
- Le, T. N. T., et al. (2023). Recent Advances in Microwave- and Ultrasound-Assisted Synthesis of N-Containing Bicyclic Heterocycles. Molecules, 28(15), 5849. [Link]
- Shavva, A. G., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60, 1-22. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Zare, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
Sources
The Strategic Application of 7-Bromo-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Screening: A Guide for Drug Discovery
Introduction: The Power of the Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient paradigm for the identification of high-quality lead compounds. This approach hinges on a foundational principle: small, low-complexity molecules, or "fragments," that bind with weak affinity to a biological target can be systematically elaborated into potent, drug-like candidates. The 7-azaindole scaffold and its isomers, such as the pyrrolo[2,3-c]pyridine core, are celebrated as "privileged" fragments. Their structural motif is adept at forming key interactions with a multitude of protein targets, most notably the hinge region of kinases.
This guide focuses on a specific, strategically functionalized member of this family: 7-Bromo-1H-pyrrolo[2,3-c]pyridine . The introduction of a bromine atom at the 7-position provides a crucial synthetic handle for subsequent fragment elaboration, making it an exceptionally valuable tool for medicinal chemists. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the effective use of this fragment in screening campaigns. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is the first step in designing a successful screening campaign.
| Property | Value | Source |
| CAS Number | 165669-35-2 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | |
| Solubility | Soluble in DMSO and other organic solvents | General chemical knowledge |
The molecular weight of this compound places it squarely within the accepted range for fragments, adhering to the "Rule of Three" which generally defines fragments as having a molecular weight under 300 Da. The bromine atom not only serves as a vector for chemical elaboration via cross-coupling reactions but also subtly modulates the electronics of the heterocyclic ring system.
The Rationale for Screening: Why this compound?
The pyrrolo[2,3-c]pyridine core is an isomer of the highly successful 7-azaindole scaffold, which is present in numerous approved drugs and clinical candidates.[2] This family of compounds is particularly effective at targeting ATP-binding sites, such as those in kinases, by forming hydrogen bonds with the hinge region of the protein. The strategic placement of the bromine atom on the pyridine ring of this compound provides a validated and versatile point for chemical modification, allowing for rapid exploration of the surrounding chemical space once a binding event is confirmed. This "poised" nature of the fragment is a key advantage, as it accelerates the hit-to-lead process.[3]
Experimental Workflow: A Multi-Faceted Approach to Hit Identification
A robust fragment screening campaign relies on a combination of biophysical techniques to identify and validate true binding events, thereby minimizing false positives.[4] The following workflow is recommended for screening this compound.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocols for Fragment Screening and Validation
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[5] It provides real-time kinetic data, offering insights into both the on-rate and off-rate of the binding event.
Objective: To rapidly identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
This compound and other fragments, dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a fresh mixture of EDC and NHS.
-
Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment stock into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is matched across all samples and is low (typically ≤1%).
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).
-
Monitor the binding response in real-time. A response significantly above the reference cell indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Identify hits based on a predefined response threshold.
-
For confirmed hits, perform a dose-response analysis to determine the dissociation constant (K D).[6]
-
Causality and Trustworthiness: The use of a reference cell is critical for eliminating false positives arising from non-specific binding or buffer effects.[7] Performing a dose-response experiment for initial hits provides a preliminary measure of affinity and helps to further validate the interaction.
Hit Validation and Characterization using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and providing information about the binding site on the target protein.[8] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust.[4]
Objective: To confirm the binding of this compound to the target protein and to identify the amino acid residues involved in the interaction.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Isotopically labeled (¹⁵N) target protein
-
NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
This compound stock solution in d6-DMSO
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a suitable concentration for NMR (e.g., 50-100 µM).
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
-
Fragment Addition:
-
Add a small aliquot of the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 250-500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
Chemical Shift Perturbations (CSPs) are observed as movements of specific peaks. Residues exhibiting significant CSPs are likely at or near the binding site of the fragment.
-
By titrating the fragment at increasing concentrations, the dissociation constant (K D) can be determined by fitting the CSP data.
-
Causality and Trustworthiness: This protein-observed method is less prone to artifacts than some other techniques because it directly monitors the effect of the ligand on the target protein.[8] Observing concentration-dependent CSPs provides strong evidence of a specific binding event.
Caption: Conceptual diagram of Chemical Shift Perturbation (CSP) in NMR.
Structural Elucidation by X-ray Crystallography
The gold standard for understanding how a fragment binds is to determine the three-dimensional structure of the protein-fragment complex using X-ray crystallography.[9] This provides atomic-level detail of the binding interactions and is invaluable for structure-guided drug design.
Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.
Protocol:
-
Protein Crystallization:
-
Obtain high-purity, concentrated protein.
-
Screen a wide range of crystallization conditions to find conditions that produce well-ordered crystals of the apo-protein.[10]
-
-
Fragment Soaking:
-
Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration significantly higher than its K D (e.g., 1-10 mM).
-
Transfer the apo-protein crystals into this soaking solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density map for evidence of the bound fragment. The bromine atom is particularly useful here, as it is electron-dense and often produces a strong signal in the electron density map.
-
Refine the model of the protein-fragment complex.
-
Causality and Trustworthiness: The presence of clear, unambiguous electron density for the fragment in the binding site provides definitive proof of binding and its specific orientation.[9] This structural information is the most reliable guide for the subsequent fragment elaboration phase.
Fragment Elaboration: From Hit to Lead
Once a validated hit like this compound is confirmed and its binding mode is understood, the next phase is to grow the fragment to improve its affinity and selectivity.[11] The bromine atom at the 7-position is the key enabler for this process.
Strategies for Elaboration:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method to introduce aryl or heteroaryl groups at the position of the bromine atom. This allows for the exploration of nearby hydrophobic pockets or the formation of new hydrogen bonds.[12]
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of amine-containing substituents, which can form crucial hydrogen bonds or salt bridges with the target protein.[12]
-
Sonogashira Coupling: This reaction can be used to introduce alkynes, which can then be further functionalized or used to probe linear channels in the binding site.
The choice of elaboration strategy should be guided by the structural information obtained from X-ray crystallography or NMR. The goal is to add chemical moieties that make new, favorable interactions with the protein, thereby increasing the binding affinity.[13]
Conclusion
This compound is a highly valuable fragment for FBDD campaigns. Its privileged pyrrolo[2,3-c]pyridine core provides a strong starting point for binding to a wide range of targets, particularly kinases. The strategic placement of the bromine atom provides a versatile synthetic handle that allows for rapid and efficient fragment elaboration. By employing a rigorous, multi-faceted screening approach utilizing sensitive biophysical techniques like SPR and NMR, and confirming binding modes with X-ray crystallography, researchers can confidently identify and optimize hits derived from this powerful fragment. This systematic approach, grounded in a deep understanding of the underlying scientific principles, significantly enhances the probability of success in the complex journey of drug discovery.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Ciulli, A., & Abell, C. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18973-18978.
- Sygnature Discovery. (n.d.). Fragment Screening.
- Parchem. (n.d.). This compound (Cas 1427404-87-2).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:165669-35-2.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Maurer, T., & Fesik, S. W. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 841, 235–262.
- ChemicalBook. (n.d.). This compound | 165669-35-2.
- O'Reilly, M., & Tautermann, C. S. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 13-22.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 1-Acetyl-7-azaindole in Fragment-Based Drug Discovery.
- de Oliveira, R. B., & de Alencastro, R. B. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130.
- Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 214–218.
- Howard, S., Berdini, V., & Ciulli, A. (2012). Fragment-based drug discovery. In Protein-Ligand Interactions (pp. 1-28). Humana Press.
- Renaud, J., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1475.
- Read, J. A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(7), 735–747.
- Ito, N. (2007). Preparation of Protein Crystals for X-Ray Structural Study. In Protein Crystallography (pp. 1-14). Humana Press.
- Cox, D. R., et al. (2015). Elaboration of a fragment library hit produces potent and selective aspartate semialdehyde dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4584-4587.
- Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
- 11. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Elaboration of a fragment library hit produces potent and selective aspartate semialdehyde dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Bromo-1H-pyrrolo[2,3-c]pyridine Reaction Byproducts
Welcome to the technical support center for 7-Bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in key synthetic transformations. Our goal is to equip you with the knowledge to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Introduction: Understanding the Reactivity of this compound
This compound, also known as 7-bromo-6-azaindole, is a valuable heterocyclic compound widely used in the synthesis of biologically active molecules, particularly as a key intermediate for kinase inhibitors and other therapeutic agents.[1] Its structure, a fusion of a pyridine and a pyrrole ring, presents unique electronic properties that influence its reactivity in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. While these reactions are powerful tools for C-C and C-N bond formation, they can be accompanied by the formation of undesired byproducts. This guide will delve into the common challenges and their mechanistic origins, providing you with practical solutions.
Part 1: Troubleshooting Guide for Common Cross-Coupling Reactions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low Yield of Desired Product and Presence of a Debrominated Byproduct in Buchwald-Hartwig Amination.
Question: I am performing a Buchwald-Hartwig amination on this compound and observing a significant amount of the debrominated starting material, 1H-pyrrolo[2,3-c]pyridine, alongside my desired amine product. What is causing this, and how can I minimize it?
Answer: The formation of a debrominated (or hydrodehalogenated) byproduct is a known side reaction in palladium-catalyzed aminations.[2] This occurs when the palladium complex, after oxidative addition to the aryl bromide, undergoes a competing reaction pathway instead of reductive elimination with the amine.
Mechanistic Insight:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2] However, an unproductive pathway can compete with reductive elimination where the amide undergoes β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote reductive elimination over side reactions. | For challenging aminations, consider using sterically hindered biaryl phosphine ligands like RuPhos or XPhos.[3] |
| Base Selection | The strength and nature of the base can influence the reaction pathway. Strong, non-nucleophilic bases are generally preferred. | Sodium tert-butoxide (NaOt-Bu) is often effective. However, for sensitive substrates, a weaker base like cesium carbonate (Cs2CO3) may be beneficial.[4][5] |
| Temperature Control | Higher temperatures can sometimes favor decomposition pathways or side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. |
| Solvent Choice | The solvent can affect the solubility of intermediates and the overall reaction kinetics. | Aprotic, non-polar solvents like toluene or dioxane are commonly used and generally give good results.[5] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination to Minimize Debromination
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Homocoupled Byproducts in Suzuki-Miyaura Reactions.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am isolating significant amounts of a homocoupled byproduct of my boronic acid (Ar-Ar) and the homocoupled starting material (pyrrolo[2,3-c]pyridine-pyrrolo[2,3-c]pyridine). How can I prevent this?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It can occur with both the organoboron reagent and the organohalide. The formation of these byproducts is often influenced by the reaction conditions, particularly the catalyst, base, and the presence of oxygen.
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination. Homocoupling of the boronic acid can occur through a separate palladium-catalyzed pathway, especially at elevated temperatures or in the presence of oxygen. Homocoupling of the aryl halide can also occur, though it is often less prevalent.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Degassing | Oxygen can promote the homocoupling of boronic acids. | Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Stoichiometry of Boronic Acid | Using a large excess of the boronic acid can increase the likelihood of its homocoupling. | Use a slight excess of the boronic acid (1.1-1.3 equivalents). |
| Choice of Base | The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can affect the selectivity of the reaction.[6] | Aqueous solutions of bases like K2CO3 or Cs2CO3 are commonly effective. The use of weaker bases can sometimes suppress homocoupling. |
| Palladium Catalyst and Ligand | The catalyst system can influence the relative rates of the desired cross-coupling and undesired homocoupling. | For electron-deficient heterocycles, catalysts like Pd(PPh3)4 or a combination of Pd(OAc)2 with a suitable phosphine ligand (e.g., SPhos) can be effective. |
| Temperature | Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction. | Conduct the reaction at the lowest temperature that provides a reasonable conversion rate. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Add a degassed solution of 2M aqueous sodium carbonate (3.0 equiv).
-
Add a degassed solvent such as 1,4-dioxane or DME.
-
Thoroughly degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Heat the mixture to 80-90 °C under an argon atmosphere and monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am observing dimerization of my starting material during a reaction to synthesize a 2-substituted-7-azaindole. What could be the cause?
A1: Dimerization of the starting picoline derivative has been observed as a significant side reaction in certain synthetic routes to 2-substituted 7-azaindoles, particularly in reactions involving strong bases like lithium diisopropylamide (LDA).[7] This can occur through a 1,4-addition of the lithiated picoline to another molecule of the starting picoline. To mitigate this, careful control of the addition rate and temperature is crucial. Adding the picoline slowly to the base at a low temperature can help minimize this side reaction.
Q2: My SEM-deprotection step is giving multiple unidentified byproducts. What are the potential issues?
A2: The deprotection of the trimethylsilylethoxymethyl (SEM) group can be challenging and may lead to the formation of side products. The release of formaldehyde during the deprotection can lead to reactions with the 7-azaindole core, potentially forming tricyclic or dimeric structures.[8] To avoid this, it's important to carefully select the deprotection conditions. Milder acidic conditions or fluoride-based deprotection methods (e.g., TBAF) at controlled temperatures might be more successful. Additionally, including a formaldehyde scavenger in the reaction mixture can sometimes be beneficial.
Q3: Can I perform a selective reaction at the C7-Br bond in the presence of other reactive functional groups on the 1H-pyrrolo[2,3-c]pyridine core?
A3: Yes, chemoselective cross-coupling reactions are possible. The reactivity of different positions on the azaindole core can be exploited. For instance, in a molecule with both a C2-iodo and a C4-chloro substituent, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C2-iodo position before a subsequent Buchwald-Hartwig amination at the C4-chloro position.[8] The choice of catalyst, ligand, and reaction conditions is paramount for achieving high selectivity.
Q4: What are some common impurities I should look for when working with this compound?
A4: Besides the byproducts from specific reactions discussed above, common impurities can arise from the synthesis of the starting material itself. These can include regioisomers or precursors from the synthetic route. It is always recommended to thoroughly characterize the starting material by NMR and LC-MS before use. During purification of your final product, be mindful of residual palladium catalyst, which can often be removed by filtration through a pad of Celite or by using a metal scavenger.
References
- Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-497. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
- Gellis, A., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Molecules, 16(7), 6091-6103. [Link]
- Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. RSC Advances, 12, 9425-9429. [Link]
- Alcaide, B., et al. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Wikipedia. (2023, December 19).
- Hassan, M. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19685-19696. [Link]
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Zhang, D., & Song, C. (2012). Synthesis of Azaindoles. Chemical Science, 3(11), 3126-3136. [Link]
- Lee, C.-Y., et al. (2019). Buchwald–Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. Molecules, 24(18), 3349. [Link]
- Klapars, A., et al. (2005). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 127(42), 14879-14886. [Link]
- Engh, R. A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3298. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30).
- Hassan, M. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]
- Engh, R. A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3298. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
Technical Support Center: Reaction Condition Optimization for 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for 7-Bromo-1H-pyrrolo[2,3-c]pyridine (6-azaindole scaffold). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges encountered during its synthesis and subsequent cross-coupling reactions, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Synthesis & Purification of this compound
The initial synthesis of the brominated scaffold is the foundation for all subsequent work. Achieving high yield and regioselectivity is paramount.
FAQ 1: My direct bromination of 1H-pyrrolo[2,3-c]pyridine is low-yielding and produces multiple isomers. How can I improve this?
Answer: Direct bromination of azaindoles can be challenging due to the competing reactivity of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole ring is highly susceptible to electrophilic attack, often leading to over-bromination or undesired isomers.
Causality & Strategy: The key is to control the reactivity of the electrophilic bromine source and manage the reaction conditions to favor mono-bromination at the desired C7 position.
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂) can significantly improve selectivity. N-Bromosuccinimide (NBS) is a common and effective choice for this purpose.
-
Solvent Effects: The solvent plays a critical role in modulating reactivity. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred over protic solvents, which can promote side reactions.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition of the brominating agent is crucial to prevent over-bromination and decomposition.
Troubleshooting Protocol for Low Selectivity:
-
Switch to NBS: If using Br₂, switch to 1.0-1.1 equivalents of N-Bromosuccinimide (NBS).
-
Solvent Screen: Test a range of aprotic solvents. THF is an excellent starting point.
-
Lower the Temperature: Dissolve the starting 1H-pyrrolo[2,3-c]pyridine in your chosen solvent and cool the solution to -78 °C (dry ice/acetone bath) before slowly adding the NBS solution.
-
Monitor Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize the formation of di-brominated species.
FAQ 2: What is the most effective method for purifying crude this compound?
Answer: Purification can be challenging due to the similar polarity of the desired product and potential side products (e.g., starting material, isomeric byproducts). A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. Washing with a sodium thiosulfate solution can help remove any residual bromine, and a brine wash will aid in removing water from the organic layer.
-
Silica Gel Chromatography: This is the most common method.
-
Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For example, a gradient of 10% to 50% ethyl acetate in hexanes is a good starting point.
-
Dry Loading: Adsorbing the crude material onto silica gel ("dry loading") rather than dissolving it in the mobile phase ("wet loading") often leads to better separation.
-
-
Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization can be an excellent final polishing step. Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/water.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for forming C-C and C-N bonds, most commonly via the Suzuki-Miyaura coupling. However, the presence of the pyridine nitrogen introduces specific challenges.
FAQ 3: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most critical parameters to optimize?
Answer: Low yields in Suzuki couplings with heteroaryl halides like this are frequently due to catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[1][2]
The solution is to use a catalyst system that is resistant to this inhibition and promotes the challenging oxidative addition step.
Key Optimization Parameters:
| Parameter | Standard Conditions | Optimization Strategy & Rationale |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(dppf) | Switch to a more active precursor like Pd₂(dba)₃ or Pd(OAc)₂ . These generate the active Pd(0) species more readily. |
| Ligand | PPh₃, dppf | This is the most critical parameter. Use bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos .[2] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the palladium center from pyridine coordination. |
| Base | Na₂CO₃, K₂CO₃ | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . These bases are more effective in the transmetalation step, particularly with challenging substrates.[2][3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Ensure the solvent is rigorously degassed to remove oxygen, which can lead to catalyst decomposition and boronic acid homocoupling.[1] Anhydrous solvents like dioxane or toluene are excellent choices. |
| Temperature | 80-100 °C | If yield is still low, cautiously increase the temperature to 110 °C. However, be aware that higher temperatures can also accelerate catalyst decomposition.[1] |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing: Subject the entire mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.[2]
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Proceed with a standard aqueous wash and purification.
FAQ 4: I'm observing significant debromination of my starting material and homocoupling of my boronic acid. What's going wrong?
Answer: These are two distinct but common side reactions.
-
Debromination (Proto-dehalogenation): This occurs when the bromo-substituent is replaced by a hydrogen atom. The primary cause is typically a source of protons, often from residual water in the solvent or reagents.[1]
-
Solution: Ensure all solvents and reagents are scrupulously dry. Use anhydrous grade solvents and dry bases thoroughly before use.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. The main culprit is the presence of oxygen, which can facilitate an oxidative pathway that competes with the desired catalytic cycle.[1][2]
-
Solution: Rigorous degassing of the solvent and reaction mixture is essential. Sparging the solvent with argon for 20-30 minutes before use and maintaining a positive pressure of inert gas throughout the reaction are critical steps.[4]
-
Visual Troubleshooting Guide & Workflow
The following diagrams provide a visual guide to the Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
References
- Practical Regioselective Bromination of Azaindoles.ResearchGate.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).ResearchGate.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.ACS Publications.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PubMed Central.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.National Institutes of Health.
- Help needed with unreproducible Suzuki coupling.Reddit.
Sources
7-Bromo-1H-pyrrolo[2,3-c]pyridine stability and storage issues
Technical Support Center: 7-Bromo-1H-pyrrolo[2,3-c]pyridine
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS 1427404-87-2). As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure the stability and integrity of this valuable research compound throughout its lifecycle in your lab. This guide moves beyond standard datasheet recommendations to explain the chemical reasoning behind best practices, helping you troubleshoot issues and safeguard your experimental outcomes.
Section 1: Chemical Profile and Inferred Stability
This compound, an isomer of the more common 7-azaindole scaffold, is a heterocyclic building block crucial in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a fused electron-rich pyrrole ring and an electron-deficient pyridine ring, along with a reactive bromine handle, dictates its stability profile. While specific degradation studies on this exact isomer are not widely published, we can infer its stability characteristics from the known chemistry of azaindoles and brominated heterocycles.[3][4]
Key Structural Features Influencing Stability:
-
Pyrrole N-H Group: This site is a hydrogen bond donor and can be a point of reactivity or interaction with moisture.
-
Electron-Rich Pyrrole Ring: Susceptible to oxidation and potentially light-induced reactions.
-
Bromo Substituent: Provides a handle for cross-coupling reactions but can also be a site for reductive dehalogenation or other side reactions under improper conditions.[4]
Based on this structure, the primary stability concerns are sensitivity to oxidation, light, and potentially moisture .
Section 2: FAQs - Optimal Storage and Handling
This section addresses the most common questions our team receives regarding the day-to-day use of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
The primary goal is to mitigate exposure to atmospheric oxygen, light, and moisture. Different storage durations and states (solid vs. solution) require slightly different approaches.
| Parameter | Solid Compound (Long-Term) | Solid Compound (In-Use, Short-Term) | Stock Solution |
| Temperature | -20°C | 2-8°C[5] | -20°C (or -80°C for extended periods) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas or tightly sealed with desiccant | Inert Gas (Argon or Nitrogen) |
| Light | Amber vial, stored in the dark[6] | Amber vial | Amber, septum-sealed vial |
| Container | Tightly-closed, non-reactive container (e.g., glass)[7] | Tightly-closed vial, preferably with a PTFE-lined cap[8] | Anhydrous, aprotic solvent in a septum-sealed vial |
| Rationale | Minimizes all potential degradation pathways (thermal, oxidative, photo-degradation) for archival purposes. | Protects the compound during frequent access while preventing moisture uptake from temperature cycling. | Prevents solvent evaporation and degradation in solution. Freezing minimizes solute reactivity. |
Q2: My solid this compound has developed a yellow or brownish tint. Is it still usable?
A color change from white/off-white to yellow or brown is a common visual indicator of potential degradation, likely due to minor oxidation or the formation of polymeric impurities.
-
Causality: Exposure to air and/or light can generate trace amounts of colored byproducts. While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive downstream applications, such as palladium-catalyzed cross-coupling reactions.[4]
-
Recommendation: Do not assume the material is unusable. However, its purity must be verified before proceeding with any experiment. A simple Quality Control (QC) check is mandatory. See Protocol 4.2 for a detailed procedure.
Q3: I suspect my sample has degraded. How can I quickly check its purity?
A quick assessment can be made using Thin Layer Chromatography (TLC) or, more definitively, by ¹H NMR or LC-MS.
-
TLC Analysis: Dissolve a small amount of the suspect material and a fresh or reference sample in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The appearance of new spots or significant streaking in the suspect sample lane indicates the presence of impurities.
-
Definitive Analysis: For quantitative assessment, refer to Protocol 4.2: Quality Control (QC) Assessment .
Q4: Is this compound sensitive to air and moisture? Should I handle it in a glovebox?
Yes, prudent handling assumes sensitivity to both.
-
Expert Insight: While the compound may not be violently reactive with air or water, chronic exposure is a primary cause of the slow degradation discussed in Q2. The pyrrole ring system is known to be susceptible to oxidation.
-
Best Practice: For weighing and preparing solutions for highly sensitive reactions (like catalysis), using a glovebox or glove bag with an inert atmosphere is strongly recommended. For routine weighing, work quickly, in a low-humidity environment, and immediately reseal the container under inert gas. See Protocol 4.1 for a standard handling procedure.
Q5: What solvents are recommended for making stock solutions, and how should they be stored?
The choice of solvent is critical for stability.
-
Recommended Solvents: Anhydrous, aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or 1,4-Dioxane are common choices. Ensure you use a high-purity, anhydrous grade of solvent.
-
Storage Protocol: Prepare stock solutions under an inert atmosphere. Store them in amber, septum-sealed vials at -20°C or -80°C to maximize shelf life. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Section 3: Troubleshooting Experimental Issues
When experiments yield unexpected results, the integrity of the starting material is a primary suspect.
Q1: My Suzuki/Sonogashira/Buchwald-Hartwig reaction yield is low or inconsistent. Could the stability of this compound be the cause?
Absolutely. The success of palladium-catalyzed cross-coupling reactions is highly dependent on the purity of the aryl halide.
-
Mechanism of Failure: Impurities formed from degradation can act as catalyst poisons, interfering with the oxidative addition step or other parts of the catalytic cycle. Furthermore, if the starting material has partially degraded, its actual molar quantity will be lower than calculated, leading to incorrect stoichiometry and reduced yields.
-
Troubleshooting Steps:
-
Verify Purity: Immediately perform a QC check on your starting material (Protocol 4.2).
-
Use a Fresh Sample: If possible, repeat the reaction with a newly purchased or freshly purified sample to see if yields improve.
-
Purify the Reagent: If degradation is confirmed, the material can often be repurified by flash column chromatography on silica gel.
-
Q2: I'm observing unexpected byproducts. Could they originate from the degradation of my starting material?
Yes. Degradation products can participate in side reactions. The diagram below illustrates potential degradation pathways based on the chemical nature of the scaffold.
Caption: Potential degradation pathways for this compound.
Section 4: Protocols and Workflows
Protocol 4.1: Standard Procedure for Handling and Weighing
This protocol minimizes exposure to atmospheric contaminants.
-
Preparation: Allow the sealed container of this compound to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents moisture condensation.
-
Inert Atmosphere: Prepare a nitrogen or argon line to gently flush the headspace of the container.
-
Weighing: Open the container, quickly remove the desired amount of solid into a tared vial, and immediately close both containers.
-
Purging: Gently flush the headspace of the main container with inert gas for 15-20 seconds.
-
Sealing: Tightly reseal the main container cap. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Return the main container to its recommended storage condition (e.g., 2-8°C).
Protocol 4.2: Quality Control (QC) Assessment of Stored Material
This protocol uses ¹H NMR to determine the purity of a potentially degraded sample.
-
Sample Preparation: Accurately weigh ~5 mg of the this compound and ~5 mg of an internal standard with a known, non-overlapping chemical shift (e.g., 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Analysis:
-
Integrate a well-resolved peak from the this compound.
-
Integrate the sharp singlet from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Calculate the molar ratio of your compound to the internal standard to determine the purity. The presence of multiple new peaks in the aromatic region not attributable to the solvent or standard indicates impurities.
-
Troubleshooting Workflow for Suspect Samples
This workflow provides a logical decision-making process when encountering experimental problems.
Caption: Decision workflow for troubleshooting experiments involving this compound.
References
- ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- PubMed Central (PMC). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- Amerigo Scientific. (n.d.). This compound.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- AMERICAN ELEMENTS. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
- ResearchGate. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- University of Liverpool. (n.d.). Heterocyclic Chemistry.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- AWS. (n.d.). Bromine Safety Handbook.
- Contemporary Daguerreotypes. (2015). Storing & Handling Bromine.
- ResearchGate. (2014). (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors.
- NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
Avoiding dehalogenation in 7-Bromo-1H-pyrrolo[2,3-c]pyridine reactions
Welcome to the technical support hub for 7-Bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your synthetic endeavors, with a particular focus on mitigating the prevalent issue of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this compound?
A1: Dehalogenation (or hydrodehalogenation) is a frequently encountered side reaction in cross-coupling chemistry where the bromine atom at the C7-position is replaced by a hydrogen atom, leading to the formation of the parent 1H-pyrrolo[2,3-c]pyridine.[1] This side-product is often difficult to separate from the desired coupled product, resulting in reduced yields and complex purification procedures. The 7-azaindole scaffold is electron-rich and possesses an acidic N-H proton, both of which can contribute to pathways that facilitate this undesired reaction.
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is resulting in significant amounts of the dehalogenated byproduct. What are the primary mechanistic causes?
A2: Dehalogenation in palladium-catalyzed reactions typically arises from two main mechanistic pathways:
-
Formation of a Palladium-Hydride Species: A Pd-H species can be generated in the catalytic cycle from various sources, such as amine bases, solvents (like THF or alcohols), or even trace water.[1] This Pd-H intermediate can then undergo reductive elimination with the coordinated 7-bromo-7-azaindole to yield the dehalogenated product.
-
Protonolysis of the Organopalladium Intermediate: The key Ar-Pd(II)-L intermediate, formed after oxidative addition, can be susceptible to protonolysis, especially in the presence of acidic protons (like the pyrrole N-H) or protic sources in the reaction mixture, leading to the formation of the C-H bond instead of the desired C-C or C-N bond.
The diagram below illustrates the competition between the desired cross-coupling pathway and the dehalogenation side reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q3: Does the unprotected N-H group on the pyrrole ring play a role in dehalogenation?
A3: Yes, absolutely. The acidic proton of the pyrrole N-H is a critical factor. Unprotected N-H azoles can act as inhibitors in palladium-catalyzed reactions.[2] The N-H proton can serve as an internal proton source for the protonolysis of the Ar-Pd(II) intermediate. Furthermore, the corresponding anion, formed after deprotonation by the base, can coordinate to the palladium center, potentially altering the catalytic cycle in a way that favors side reactions. It has been observed in related systems, like bromopyrroles, that N-protection significantly suppresses dehalogenation during Suzuki couplings.[3]
Q4: I am performing a lithium-halogen exchange on this compound and observing immediate quenching to the dehalogenated product. What is causing this?
A4: This is a classic issue of protonolysis following the metal-halogen exchange. The reaction between an organolithium reagent (like n-BuLi or t-BuLi) and the bromo-azaindole forms a highly basic lithiated intermediate. This intermediate can be quenched by any available proton source. In the case of the unprotected substrate, two primary proton sources are present:
-
The Pyrrole N-H: The organolithium reagent will first deprotonate the acidic N-H. If more than one equivalent of organolithium is used, the second equivalent will perform the lithium-halogen exchange. The resulting C7-lithiated species can then be protonated by another molecule of the starting material.
-
Solvent or Trace Water: Ethereal solvents like THF can be deprotonated by highly reactive organolithiums, especially at temperatures above -78 °C.[4] Any trace moisture will also lead to immediate quenching.
A combined approach using a Grignard reagent (i-PrMgCl) to form a magnesium intermediate followed by treatment with n-BuLi can circumvent issues of intermolecular quenching on substrates with acidic protons.[5]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Your goal is to couple an arylboronic acid at the C7 position, but you are observing >20% of the 1H-pyrrolo[2,3-c]pyridine byproduct.
The primary culprits are often an inappropriate choice of base, ligand, or the presence of the unprotected N-H group.
Caption: Troubleshooting workflow for Suzuki coupling.
-
Protect the Pyrrole Nitrogen: This is the most impactful first step. Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can prevent the N-H from interfering. While BOC groups can sometimes be unstable under Suzuki conditions, they have been shown to suppress dehalogenation effectively in similar systems.[3]
-
Optimize the Base: Strong bases can promote dehalogenation. Switch from bases like NaOH, KOH, or NaOt-Bu to milder inorganic bases.[6]
Base Recommendation Rationale NaOt-Bu, LiHMDS Use with caution High reactivity can favor side reactions.[1] K₃PO₄, Cs₂CO₃ Recommended Often provide a good balance of reactivity and selectivity. K₂CO₃, Na₂CO₃ Highly Recommended Milder conditions, less likely to generate Pd-H species.[6] -
Select the Right Ligand and Catalyst: The ligand sphere around the palladium atom is critical. Bulky, electron-rich phosphine ligands generally accelerate reductive elimination (the desired product-forming step) relative to dehalogenation.
Catalyst/Ligand System Recommendation Rationale Pd(PPh₃)₄ Can be effective, but may require optimization. A standard but sometimes less efficient catalyst. Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or a precatalyst (e.g., XPhos Pd G2/G3) Highly Recommended These systems are designed for challenging couplings and often show high activity and selectivity, which can help avoid dehalogenation.[7] -
Solvent and Temperature Control:
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
You are attempting to couple a primary or secondary amine at the C7-position but are isolating the dehalogenated starting material.
This issue is often tied to the choice of base and the specific palladium precatalyst/ligand combination, which is crucial for the sensitive C-N bond formation.
-
Catalyst System is Key: For unprotected halo-7-azaindoles, standard Pd₂(dba)₃/ligand systems can be inefficient. The use of specialized palladium precatalysts is highly recommended as they allow for rapid Pd(0) activation.
Catalyst System Base Solvent Temp. Comments RuPhos Pd G2/G3 LiHMDS THF or Toluene RT to 60 °C Excellent for a wide range of primary and secondary amines on unprotected halo-azaindoles.[1] DavePhos with Pd(OAc)₂ NaOt-Bu Toluene 80-100 °C A robust system, but may require N-protection if dehalogenation is severe. -
Base Selection: While NaOt-Bu is a common base, it can be aggressive. For the sensitive 7-azaindole substrate, LiHMDS (Lithium bis(trimethylsilyl)amide) has proven to be highly effective, especially with modern precatalysts, as it allows for reactions under milder conditions.[9]
-
N-H Protection Strategy: If dehalogenation persists even with optimized catalyst systems, protecting the pyrrole nitrogen is a reliable strategy. A BOC or SEM group will prevent interference from the acidic proton.
Issue 3: Preventing Protonolysis after Lithium-Halogen Exchange
Your attempt to generate the 7-lithio-1H-pyrrolo[2,3-c]pyridine for subsequent reaction with an electrophile results only in the dehalogenated product.
The primary issue is the presence of a proton source that is more acidic than the desired electrophile, leading to immediate quenching of the highly reactive organolithium species.
Caption: Strategy to avoid protonolysis.
-
N-Protection (Mandatory for high yield): Protect the pyrrole N-H with a group stable to organolithiums, such as SEM. This removes the most accessible internal proton source.
-
Strict Anhydrous Conditions:
-
Flame-dry all glassware under vacuum.
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Ensure all reagents are anhydrous.
-
-
Temperature Control: Perform the lithium-halogen exchange at -78 °C. At higher temperatures, the organolithium can react with the THF solvent.[4]
-
Advanced Method (for unprotected substrates): A protocol using a combination of a Grignard reagent and an organolithium can be effective for substrates with acidic protons.[5]
-
Step A: Treat the unprotected 7-bromo-azaindole with 1.0 equivalent of i-PrMgCl in THF at 0 °C. This deprotonates the N-H and forms a magnesium salt.
-
Step B: Cool the mixture to -20 °C and add 2.0 equivalents of n-BuLi. This performs the bromine-metal exchange to form a more stable "ate" complex.
-
Step C: Add the electrophile. This method avoids having free, highly basic organolithium species that can cause intermolecular proton transfer.
-
References
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Li, J., et al. (2020). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules. [Link]
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
- Google Patents. (n.d.).
- Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
- Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. [Link]
- Chen, Y., et al. (2012).
- National Institutes of Health. (n.d.).
- Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]
- ResearchGate. (n.d.). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. [Link]
- Starova, E., et al. (2020). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – A European Journal. [Link]
- National Institutes of Health. (2023).
- ResearchGate. (n.d.). (PDF) Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II)
- Soares, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- ResearchGate. (n.d.).
- Thompson, A., et al. (2002).
- PubMed. (2024).
- Luo Group. (2019).
- Semantic Scholar. (n.d.). Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
- Google Patents. (n.d.). Synthetic process of 5-bromo-7-azaindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Suzuki Coupling of Bromopyridines
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this versatile yet often temperamental transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the lab, presented in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with a bromopyridine is resulting in low to no yield. What are the most likely causes and how can I address them?
Low yields in Suzuki couplings of bromopyridines are a frequent challenge. The issues often originate from the inherent properties of the pyridine ring, which can interfere with the catalytic cycle. Here’s a breakdown of potential culprits and their solutions:
1. Catalyst Inhibition by the Pyridine Nitrogen:
-
The "Why": The lone pair of electrons on the pyridine's nitrogen atom can coordinate with the palladium catalyst. This coordination can either inhibit the catalyst or form overly stable intermediates, slowing down or halting the catalytic cycle.[1][2][3] This is particularly problematic for 2-bromopyridines due to the proximity of the nitrogen to the reaction center.[4]
-
The Fix: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating.[1] A screening of ligands is often necessary as there is no single universal solution.[5]
Ligand Family Examples Key Feature Buchwald Ligands SPhos, XPhos, RuPhos Bulky and electron-rich, excellent for challenging couplings.[1] Trialkylphosphines P(t-Bu)₃ Highly electron-donating, effective but can be air-sensitive.[5] Bidentate Ligands dppf Often used in pre-formed catalysts like Pd(dppf)Cl₂.[3]
2. Inefficient Oxidative Addition:
-
The "Why": The carbon-bromine bond in bromopyridines can be less reactive towards oxidative addition, which is often the rate-determining step, compared to other aryl bromides.[1]
-
The Fix:
-
Increase Temperature: Most Suzuki couplings require heating, typically in the 80-110 °C range.[5]
-
Microwave Irradiation: Using a microwave reactor can significantly shorten reaction times and improve yields.[5]
-
Ligand Choice: As mentioned above, electron-rich and bulky ligands facilitate oxidative addition.[5]
-
Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can be beneficial.[5]
-
3. Instability of the Boronic Acid Reagent (Protodeboronation):
-
The "Why": Pyridineboronic acids are susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This consumes the boronic acid and reduces the yield of the desired product.[5] 2-Pyridineboronic acid is notoriously unstable due to a unique decomposition pathway involving a zwitterionic intermediate under neutral pH conditions.[6][7]
-
The Fix:
-
Use More Stable Boron Reagents: Boronic esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation.[1][5][8] Potassium trifluoroborate salts are another robust alternative.[1]
-
Control pH: For 2-pyridineboronic acids, surprisingly, adding either acid or base can slow down protodeboronation by shifting the equilibrium away from the highly reactive zwitterionic species that forms at neutral pH.[6][7]
-
"Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates allows for a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[7]
-
Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help compensate for some decomposition.[5]
-
4. Suboptimal Base and Solvent Selection:
-
The "Why": The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9] The solvent system must solubilize all reaction components.
-
The Fix:
-
Base Screening: Strong inorganic bases are commonly used. Consider screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[5][10]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often employed. Water helps to dissolve the inorganic base.[5][11] For reactions sensitive to water, anhydrous conditions with a base like K₃PO₄ can be used.[11]
-
Below is a troubleshooting workflow to guide your decision-making process when faced with a low-yielding Suzuki coupling of a bromopyridine.
Caption: Competing pathways in the Suzuki coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Can the position of the bromine atom on the pyridine ring (2-, 3-, or 4-) affect the reaction?
A: Absolutely. 2-Bromopyridines are often the most challenging due to the proximity of the nitrogen atom to the reaction site, which enhances catalyst inhibition. [1]3- and 4-bromopyridines are generally more straightforward to couple.
Q2: My bromopyridine also has a free amino group. Could this be causing problems?
A: Yes, the lone pair of electrons on the amino group's nitrogen can also coordinate to the palladium catalyst, leading to inhibition. [3]While many protocols exist for unprotected aminopyridines, they often require specific, bulky ligands to prevent this coordination. [3]In some cases, protecting the amino group (e.g., as an acetamide) may be necessary to achieve a good yield. [3] Q3: Is it better to use a Pd(0) or Pd(II) precatalyst?
A: Both can be effective. Pd(0) sources like Pd(PPh₃)₄ are the active catalytic species. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require an in-situ reduction to Pd(0) to initiate the catalytic cycle. While Pd(II) sources are often more stable and easier to handle, the in-situ reduction step can sometimes be inefficient or lead to side reactions. If you suspect issues with catalyst activation, trying a direct Pd(0) source can be a good troubleshooting step. [3][5] Q4: How critical is the quality of the reagents and solvents?
A: Extremely critical. Impurities in starting materials or old reagents can inhibit the catalyst. [5]Solvents must be of high purity and adequately degassed to remove oxygen, which can lead to catalyst deactivation and promote homocoupling. [5]Always use fresh, high-quality palladium catalysts and ligands. [5]
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a starting point for optimizing the Suzuki coupling of a bromopyridine.
Materials:
-
Bromopyridine (1.0 equiv)
-
Boronic acid derivative (1.2-1.5 equiv) [5]* Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) [3]* Ligand (e.g., SPhos, 4 mol%) [3]* Base (e.g., K₃PO₄, 2.0 equiv) [3]* Solvent system (e.g., 1,4-dioxane/water, 4:1) [3]* Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame- or oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromopyridine, boronic acid derivative, and base.
-
In a separate vial, weigh out the palladium precatalyst and ligand and add them to the reaction vessel.
-
Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. [3]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up and purify the product by column chromatography.
References
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem.
- Protodeboronation - Wikipedia.
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines - Benchchem.
- Technical Support Center: Protodeboronation in Suzuki Reactions - Benchchem.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support guide for the synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine (also known as 7-Bromo-6-azaindole). This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into improving yield, ensuring regioselectivity, and troubleshooting common issues encountered during its synthesis.
Overview: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The primary synthetic route involves the direct electrophilic bromination of the 1H-pyrrolo[2,3-c]pyridine core. While seemingly straightforward, the reaction is sensitive to conditions, and achieving high yield and purity can be challenging due to the molecule's electronic properties, which can lead to multiple side products.
This guide will focus on the most common synthetic approach: direct bromination using N-Bromosuccinimide (NBS), a versatile and widely used reagent for such transformations.[3][4]
Caption: General synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a solution grounded in chemical principles and supported by literature.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?
Low yield is the most common issue, often stemming from several factors. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Degradation of Starting Material/Product: Azaindoles can be sensitive to strongly acidic or oxidative conditions. The hydrogen bromide (HBr) generated as a byproduct of NBS bromination can contribute to degradation.
-
Solution: While some protocols use acid catalysts, for a sensitive substrate like 6-azaindole, it's often better to avoid them.[5] The reaction should be run at low temperatures (e.g., 0 °C to room temperature) to minimize degradation.
-
-
Incomplete Reaction: The reaction may stall before all the starting material is consumed.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight warming or portion-wise addition of NBS might be necessary. However, be cautious, as excessive heating can promote side reactions.
-
-
Poor Quality of N-Bromosuccinimide (NBS): NBS can decompose over time, releasing bromine, which gives it a yellow or brown color.[3] Decomposed NBS has lower reactivity and can introduce impurities.
-
Solution: Use freshly opened or purified NBS. NBS can be purified by recrystallization from hot water (e.g., 10 g NBS in 100 mL of water preheated to 90-95 °C).[4] The purified NBS should be a white solid.
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in modulating the reactivity of NBS and the solubility of the substrate.
-
Solution: Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) are common choices. For electron-rich aromatic compounds, Dimethylformamide (DMF) can be an excellent solvent, often leading to high para-selectivity.[4] Experiment with different solvents to find the optimal balance of solubility and reactivity for your specific setup.
-
Q2: I'm getting multiple isomers. How can I improve the regioselectivity for the C7 position?
The pyrrolo[2,3-c]pyridine system has several positions susceptible to electrophilic attack. The C3 position on the pyrrole ring is particularly electron-rich and can compete with the desired C7 position on the pyridine ring.
Controlling Regioselectivity:
-
Mechanism Insight: The bromination is an electrophilic aromatic substitution. The pyridine nitrogen deactivates the pyridine ring, but the fusion with the electron-rich pyrrole ring complicates the electronics. The outcome is highly dependent on the reaction conditions which dictate the nature of the brominating electrophile ('Br+').
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is often less selective and harder to handle.[6] NBS is generally preferred for its milder nature.[7] Using a bulkier brominating agent could potentially favor the less sterically hindered position, but this is less common for simple bromination.
-
Solvent and Temperature Effects:
-
Polar Aprotic Solvents: Solvents like DMF can stabilize the electrophilic bromine species, leading to higher selectivity.[4]
-
Low Temperature: Running the reaction at 0 °C or even lower temperatures (e.g., -20 °C) reduces the reaction rate and often enhances selectivity by favoring the kinetically preferred product.
-
Caption: Troubleshooting flowchart for poor regioselectivity.
Q3: My final product is contaminated with di-brominated species. How do I prevent this?
Over-bromination is a classic problem when the product is also susceptible to electrophilic attack.
Solutions:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of NBS. A starting point is 1.05 to 1.1 equivalents.
-
Slow Addition: Add the NBS solution dropwise or in small portions over an extended period. This keeps the concentration of the brominating agent low at any given moment, favoring mono-bromination of the more reactive starting material over the less reactive mono-bromo product.
-
Monitor Carefully: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS). Letting the reaction run for too long after the starting material is gone will inevitably lead to the formation of di-brominated byproducts.
Q4: Purification by column chromatography is difficult and results in product loss. Are there better alternatives?
While chromatography is a powerful tool, it can be inefficient on a large scale.
Purification Strategy:
-
Recrystallization: This is often the most effective and scalable method for purifying bromo-azaindoles.[8] The key is to find a suitable solvent system.
-
Solvent Screening: Test a range of solvents. Good candidates often include toluene, ethyl acetate, ethanol, or mixtures like ethyl acetate/hexanes. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Acid/Base Wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic byproducts like HBr and succinimide. This can significantly simplify the subsequent purification step.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why use N-Bromosuccinimide (NBS) instead of liquid Bromine (Br₂)?
-
FAQ 2: Do I need to protect the pyrrole nitrogen (N-H) before bromination?
-
Answer: It is often not necessary for C-bromination and can add extra steps to the synthesis. Direct bromination on the unprotected core is a more atom-economical approach. However, if N-bromination becomes a significant side product or if subsequent reaction steps are incompatible with the N-H proton, protection with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) might be considered.[9][10]
-
-
FAQ 3: What is the best way to monitor the reaction progress?
-
Answer: Thin Layer Chromatography (TLC) is the quickest method. Use a solvent system like 5-10% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. The starting material, product, and any di-brominated species should have different Rf values. For more precise monitoring, especially to confirm mass, LC-MS is the ideal technique.
-
Experimental Protocol: Synthesis of this compound
This protocol is a representative example. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled solution of 6-azaindole over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC every 30 minutes. Once the starting material is consumed (typically 2-4 hours), the reaction is complete.
-
Quenching: Quench the reaction by pouring the mixture into a separatory funnel containing cold water and EtOAc.
-
Workup:
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or EtOAc/hexanes) to yield this compound as a solid.
-
Table 1: Summary of Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling, milder conditions, often better selectivity compared to Br₂.[6][7] |
| Stoichiometry | 1.05 - 1.1 eq. NBS | Minimizes the formation of di-brominated byproducts. |
| Temperature | 0 °C | Enhances regioselectivity and minimizes degradation of the azaindole core. |
| Solvent | DMF, CH₂Cl₂, THF | DMF can improve selectivity for electron-rich aromatics.[4] |
| Workup | NaHCO₃ wash | Neutralizes acidic byproducts (HBr) and removes succinimide. |
| Purification | Recrystallization | Highly effective for crystalline products; more scalable than chromatography.[8] |
References
- CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 5(5), 491-516. (Note: While this reference provides general azaindole chemistry, the principles of purification are applicable).
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 747-751. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- electrophilic aromatic bromination with N-bromosuccinimide. (2021). ChemHelp ASAP. [Link]
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Jereb, M., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178.
- Langer, P., et al. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Karlsson, J., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(13), 5183. [Link]
- Wang, C., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Medicinal Chemistry, 11(9), 1051-1056. [Link]
Sources
- 1. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in navigating the common challenges associated with the synthesis and purification of this important heterocyclic compound.
Introduction
This compound, an isomer of 7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] The introduction of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions.[2][3] However, the synthesis, particularly the bromination step, can be challenging, often leading to issues with regioselectivity and the formation of stubborn impurities. This guide provides practical, experience-driven advice to help you identify, manage, and eliminate these impurities, ensuring the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are typically related to the bromination step. These include:
-
Starting Material: Unreacted 1H-pyrrolo[2,3-c]pyridine.
-
Regioisomers: Bromination at other positions on the pyrrolopyridine ring system. The C3 position is a common site for electrophilic attack.[4][5]
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-1H-pyrrolo[2,3-c]pyridine isomers.
-
Byproducts from the Brominating Agent: For example, if using N-Bromosuccinimide (NBS), succinimide is a common byproduct.[6]
Q2: How does the choice of brominating agent affect impurity formation?
A2: The choice of brominating agent is critical for controlling regioselectivity and minimizing side reactions.
-
Molecular Bromine (Br₂): While a potent brominating agent, it can be harsh and lead to over-bromination and other side reactions.[6][7] Its reactivity can sometimes be tempered by the use of a milder solvent or lower temperatures.
-
N-Bromosuccinimide (NBS): Often preferred for its milder nature and solid form, which makes it easier to handle.[6] It can provide better regioselectivity, but reaction conditions must be carefully optimized to prevent radical side reactions, especially in the presence of light or radical initiators.[7]
-
Copper(II) Bromide (CuBr₂): This reagent can offer high regioselectivity for the bromination of azaindoles under mild conditions, often at room temperature.[8]
Q3: What analytical techniques are best for identifying impurities in my product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of isomers and other impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing purity and quantifying impurities. Developing a robust HPLC method is crucial for monitoring reaction progress and final product quality.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weights of the main product and any impurities, aiding in their identification.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for initial screening of purification fractions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of Multiple Bromo Isomers
Underlying Cause: The pyrrolo[2,3-c]pyridine ring system has multiple sites susceptible to electrophilic attack. The reaction conditions, including the solvent, temperature, and brominating agent, heavily influence the position of bromination.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Steps:
-
Reagent Selection: If using a highly reactive agent like Br₂, consider switching to NBS or CuBr₂. Copper(II) bromide, in particular, has been shown to be effective for the regioselective bromination of azaindoles in acetonitrile at room temperature.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product. Start at 0°C or even lower if your solvent system allows.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Screen a range of solvents with varying polarities.
Issue 2: Presence of Di-brominated Impurities
Underlying Cause: This is a result of over-bromination, where the mono-brominated product reacts further with the brominating agent. This is more common when using a stoichiometric excess of the brominating agent or under harsh reaction conditions.
Troubleshooting and Purification Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.
-
Purification via Column Chromatography:
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The less polar di-brominated compounds will typically elute before the more polar mono-brominated product.
-
Data Summary: Typical Elution Order in Column Chromatography
| Compound | Polarity | Typical Elution Order |
| Di-bromo-1H-pyrrolo[2,3-c]pyridine | Low | First |
| This compound | Medium | Second |
| 1H-pyrrolo[2,3-c]pyridine (Starting Material) | High | Third |
Issue 3: Difficulty Removing Succinimide Byproduct (from NBS)
Underlying Cause: Succinimide is soluble in many organic solvents used for extraction and chromatography, making its removal challenging.
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). Succinimide is acidic and will be deprotonated to its more water-soluble salt, which will partition into the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Acid-base extraction workflow for succinimide removal.
References
- Practical Regioselective Bromination of Azaindoles and Diazaindoles. (n.d.). ResearchGate.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.).
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Institutes of Health.
- Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (n.d.). ACS Publications.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress.
- Zhu, D. (2019, January 1). How green is your bromination reaction? The Green Chemistry Initiative Blog.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-1H-pyrrolo[2,3-c]pyridine Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 7-Bromo-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this privileged heterocyclic scaffold. The inherent electronic properties of the 7-azaindole nucleus, particularly the pyridine nitrogen, can present unique challenges in achieving high-yielding and clean transformations.[1][2][3] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a palladium catalyst loading of 2-5 mol% is a common starting point for Suzuki-Miyaura couplings of heteroaryl halides.[4] For instance, using a pre-catalyst like XPhos Pd G2 or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.[5][6] The optimal loading is a balance between reaction efficiency and cost, as well as ease of purification.
Q2: I'm observing low to no conversion in my Buchwald-Hartwig amination. Should I simply increase the catalyst loading?
A2: Not necessarily. While insufficient catalyst is a possible cause, other factors are often at play in Buchwald-Hartwig aminations of N-heterocycles. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[3] Before increasing the catalyst loading, consider the following:
-
Ligand Choice: Are you using a sufficiently electron-rich and sterically hindered ligand? Ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote the reaction and prevent catalyst deactivation.[7][8]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required.[9][10]
-
Inert Atmosphere: Rigorous exclusion of oxygen is vital, as oxygen can lead to catalyst decomposition.[11] Ensure your reaction setup is thoroughly degassed.
Increasing catalyst loading should be a systematic step in your optimization, not the first resort. Excessively high loadings can lead to more side reactions and complicate purification.[12]
Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide intermediate, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[13][14][15] For substrates prone to this side reaction, a copper-free Sonogashira protocol can be advantageous. These conditions often require a more robust palladium/ligand system and may necessitate higher temperatures or different bases.[16]
Q4: When should I consider using a palladium pre-catalyst versus generating the active catalyst in situ?
Troubleshooting Guide: Catalyst Loading & Reaction Optimization
This section addresses specific issues you may encounter during your cross-coupling experiments with this compound.
Issue 1: Low or No Product Yield
A low yield is the most common problem. The following workflow can help diagnose the root cause, with a focus on catalyst-related parameters.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
-
Verify Catalyst System (Catalyst & Ligand): The interaction between the palladium center and its coordinating ligand is paramount. The electron-deficient nature of the pyridine ring in 7-azaindole can necessitate more robust catalyst systems.[1]
-
For Suzuki couplings: If using a simple catalyst like Pd(PPh₃)₄ with poor results, switch to a more advanced system. A combination of Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos, or an XPhos-based pre-catalyst, often improves yields.[5][6]
-
For Buchwald-Hartwig aminations: Standard phosphine ligands are often ineffective. Bulky, electron-rich ligands are crucial to facilitate both the oxidative addition and the reductive elimination steps.[18][19] Consider ligands from the Buchwald (e.g., AdBrettPhos) or Hartwig collections.[8]
-
-
Systematically Increase Catalyst Loading: If you have a suitable catalyst system but still see low conversion, a modest increase in loading can be beneficial. Document your changes and results systematically. An example optimization is shown in the table below.
| Experiment | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | 2 | 4 | K₃PO₄ | 100 | 35 |
| 2 | 5 | 10 | K₃PO₄ | 100 | 75 |
| 3 | 5 | 10 | Cs₂CO₃ | 110 | 88 |
-
Re-evaluate Reaction Conditions:
-
Base: The base is not just a proton scavenger; it participates in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[11] For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[11][20]
-
Solvent: Ensure your solvent is dry and degassed. While some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid coupling partner.[11] For Buchwald-Hartwig reactions, aprotic polar solvents like dioxane or toluene are standard.[21]
-
Temperature: Cross-coupling reactions of heteroaryl halides may require higher temperatures (e.g., 80-120 °C) to drive the reaction to completion.[20]
-
Issue 2: Significant Side Product Formation
The formation of byproducts complicates purification and reduces the yield of the desired product. Here are common side reactions and how to mitigate them by adjusting catalyst-related parameters.
-
Homocoupling of Boronic Acid/Ester (Suzuki Reaction):
-
Cause: This typically arises from the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Improve your inert gas technique. Use freeze-pump-thaw cycles for solvent degassing instead of just bubbling with argon or nitrogen. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize side reactions that occur during the in situ reduction of a Pd(II) precatalyst.[4]
-
-
Protodeboronation (Suzuki Reaction):
-
Cause: The boronic acid is replaced by a hydrogen atom from a proton source, often water or an alcohol solvent. This is exacerbated by strong bases and high temperatures.[11]
-
Solution: Use anhydrous solvents. Consider switching from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) ester.[11] These act as a "slow release" form of the boronic acid under the reaction conditions.
-
-
Alkyne Homocoupling (Sonogashira Reaction):
-
Cause: As mentioned, this is often promoted by the copper(I) co-catalyst in the presence of oxygen.[14]
-
Solution:
-
Rigorous Degassing: Ensure the reaction is completely free of oxygen.
-
Copper-Free Conditions: Explore protocols that do not use a copper co-catalyst.[15]
-
Minimize Catalyst Loading: Use the lowest effective loading of both palladium and copper catalysts, as higher concentrations can increase the rate of homocoupling.[14]
-
-
Issue 3: Catalyst Deactivation
The N-heterocyclic nature of 7-azaindole can lead to catalyst deactivation, where the catalyst is sequestered into an inactive state.[3][22]
Caption: General catalytic cycle with potential deactivation pathway.
-
Cause: The lone pair of electrons on the pyridine nitrogen of the substrate or product can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[22]
-
Solution:
-
Use Sterically Hindered Ligands: Bulky ligands (e.g., XPhos, tBuXPhos, BrettPhos) create a congested environment around the palladium atom.[8] This steric hindrance can disfavor the binding of the N-heterocycle, thereby keeping the catalyst in the active cycle. The choice of ligand is crucial for preventing the formation of these off-cycle palladium species.[22]
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1:1 to 2:1 ligand-to-palladium) can sometimes help to outcompete the N-heterocycle for coordination sites on the palladium. However, a large excess of ligand can also be inhibitory, so this ratio should be optimized.[12][21]
-
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol outlines a general workflow for optimizing the catalyst loading for a Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium pre-catalyst. For initial screening, prepare parallel reactions with 1 mol%, 2 mol%, and 5 mol% catalyst loading.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Work up the reaction and purify the product. Analyze the yield and purity for each catalyst loading to determine the optimal condition.
By following these guidelines and systematically troubleshooting issues, researchers can effectively optimize catalyst loading for the cross-coupling of this compound, leading to more efficient and reproducible syntheses of these valuable compounds.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- Silva, A. M. S., et al. (2018).
- BenchChem. (2025).
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Libraries.
- Kashani, S. K., & Jessiman, J. E. (2019).
- Silva, A. M. S., et al. (2018).
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. BenchChem.
- Verma, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Wikipedia. (n.d.).
- American Chemical Society. (2024). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. BenchChem.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. MIT Libraries.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. BenchChem.
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Shroder, M. (n.d.). The Sonogashira Coupling. University of Minnesota.
- Singh, R., et al. (2010). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 22. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for 7-Bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the poor solubility of this valuable research compound. By understanding the underlying chemical principles and employing the right techniques, you can ensure accurate and reproducible experimental results.
Introduction to the Challenge
This compound, also known as 7-bromo-5-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. However, like many nitrogen-containing heterocyclic compounds, it exhibits poor solubility in aqueous solutions, which can pose a significant hurdle in a variety of experimental settings, from initial biological screening to formulation development. This guide provides a structured approach to systematically address and overcome these solubility issues.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My this compound won't dissolve in my aqueous buffer. What should I do first?
Answer:
Directly dissolving this compound in aqueous buffers is often unsuccessful due to its predominantly non-polar structure. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous experimental medium.
Initial Solvent Selection:
The choice of organic solvent is crucial. Based on data from structurally similar compounds, such as 5-Bromo-7-azaindole, a range of organic solvents can be considered.[1] The goal is to find a solvent that can dissolve the compound at a high concentration and is miscible with your aqueous system.
| Solvent | General Solubility | Suitability for Stock Solutions |
| Dimethyl Sulfoxide (DMSO) | High | Excellent . The most common choice for preparing high-concentration stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | High | Good . Similar to DMSO, but can be more difficult to remove and may have higher toxicity. |
| Methanol (MeOH) | Moderate | Fair . Can be used, but may not achieve as high a concentration as DMSO or DMF. |
| Ethanol (EtOH) | Moderate | Fair . A good option if a less toxic solvent is required. |
| Acetone | Good | Limited Use . Its high volatility can make it difficult to work with for stock solutions. |
| Dichloromethane (DCM) | Good | Not Recommended for Aqueous Dilution . Immiscible with water. |
Note: While specific solubility data for this compound is not widely published, data from the closely related 5-Bromo-7-azaindole shows it is very soluble in N,N-Dimethylformamide and soluble in methanol.[2] It is practically insoluble in water.
Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer:
This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of the organic co-solvent. Here are several strategies to address this, ranging from simple procedural adjustments to more advanced formulation techniques.
Strategies to Prevent Precipitation:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing or stirring vigorously. This can help to better disperse the compound.
-
Increase the Final Co-solvent Concentration: While it's important to minimize the final concentration of organic solvents in biological assays (typically <0.5% DMSO for cell-based assays), sometimes a slightly higher concentration (e.g., 1-2%) is necessary and can be tolerated.[3] Always run a vehicle control with the same final solvent concentration to account for any solvent effects.
-
-
Employ Co-solvents in the Final Solution:
-
Mechanism of Co-solvency: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a non-polar solute. They can disrupt the hydrogen bonding network of water, which lowers the energy required for the solute to enter the solution.[4][5]
-
Common Co-solvents for Biological Assays: In addition to the DMSO from your stock, you can include other biocompatible co-solvents in your final aqueous medium, such as polyethylene glycol (PEG), propylene glycol, or glycerol.[3]
-
-
pH Adjustment:
-
The Principle: The pyridine nitrogen in the 7-azaindole ring system is basic and can be protonated at acidic pH.[1] This protonation introduces a positive charge, which can significantly increase the aqueous solubility of the molecule.[6]
-
Practical Application: If your experimental conditions allow, lowering the pH of your aqueous buffer may increase the solubility of this compound. It is essential to determine the pKa of the compound to understand the optimal pH range for solubilization. The effect of pH on solubility is a critical consideration for many compounds containing basic functional groups.[6]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for preparing solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution.
-
Calculation:
-
Molecular Weight of this compound: 197.03 g/mol .[7]
-
To prepare 1 mL of a 10 mM stock solution, you will need: 197.03 g/mol * 0.010 mol/L * 0.001 L = 0.00197 g = 1.97 mg
-
-
Procedure:
-
Accurately weigh 1.97 mg of this compound using an analytical balance.
-
Transfer the powder to a clean, dry vial.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution vigorously until all the solid has dissolved. Gentle warming in a water bath (37-40°C) or brief sonication can be used to aid dissolution if necessary.[8]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. In solvent, the compound is generally stable for up to 6 months at -80°C and 1 month at -20°C.[3]
-
Visualization of Experimental Workflow
Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
-
Q1: What are the safety precautions for handling this compound?
-
A1: this compound and its analogs are classified as hazardous.[4][9] Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[9]
-
-
Q2: How should I store the solid compound?
-
Q3: Can I use sonication to help dissolve the compound?
-
A3: Yes, brief sonication in a water bath can be an effective method to aid in the dissolution of poorly soluble compounds, including for the preparation of stock solutions.[10] However, be mindful of potential heating of the sample and the stability of the compound under these conditions.
-
-
Q4: Are there other advanced methods for improving the solubility of such compounds?
-
A4: For more challenging cases, particularly in drug development, advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the creation of amorphous solid dispersions, and the development of lipid-based formulations.[11] These techniques are typically explored when simple co-solvency and pH adjustment are insufficient.
-
References
- Wang, R., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
- Provi-Chem. (n.d.). The Chemical Properties and Research Applications of 5-Bromo-7-azaindole.
- Patrick, M. A., et al. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 8(6), 1184–1196. [Link]
- Clark, T. B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1251–1256. [Link]
- ResearchGate. (2013). Making a stock solution for my drug using DMSO.
- Filo. (2023). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Chemistry LibreTexts. (2023). 16.4: The Effects of pH on Solubility.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanelements.com [americanelements.com]
- 7. This compound [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Protecting Group Strategies for 1H-Pyrrolo[2,3-c]pyridines
Welcome to the technical support guide for navigating the complexities of protecting group strategies in the synthesis and functionalization of 1H-pyrrolo[2,3-c]pyridines (commonly known as 6-azaindoles). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the why behind the how, providing field-proven insights to troubleshoot common issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective N-H protecting groups for the 1H-pyrrolo[2,3-c]pyridine core?
The selection of a protecting group is critical and depends entirely on the planned downstream reaction conditions and the desired deprotection strategy.[1][2] The most commonly employed and well-vetted groups for the N-1 position of azaindoles are:
-
Sulfonyl Groups (e.g., Tosyl - Ts): These are robust, electron-withdrawing groups that offer excellent stability under a wide range of acidic and basic conditions.[3] The tosyl group is particularly useful when subsequent reactions involve strong bases or organometallics, as it enhances the acidity of the N-H proton and can direct lithiation.[4] However, its removal often requires harsh conditions.[3]
-
Carbamates (e.g., tert-Butyloxycarbonyl - Boc): The Boc group is a workhorse in medicinal chemistry due to its straightforward installation and, most importantly, its lability under mild acidic conditions (e.g., TFA), which leaves most other functional groups untouched.[4][5][6] This makes it ideal for orthogonal protection schemes.[2] It is less stable to strong bases.
-
Silyl Ethers (e.g., 2-(trimethylsilyl)ethoxymethyl - SEM): The SEM group is valued for its stability to a broad range of nucleophilic and basic conditions. It can also serve a dual role as both a protecting and activating group in certain nucleophilic aromatic substitution reactions.[7] However, its removal, typically under acidic or fluoride-mediated conditions, can be notoriously challenging and prone to side reactions.[8][9]
-
Bulky Silyl Groups (e.g., Triisopropylsilyl - TIPS): Primarily used for steric hindrance, a bulky group like TIPS can prevent reactions at specific sites. For the related 7-azaindole scaffold, it has been used to block the C-2 position from lithiation, directing the reaction elsewhere.[4]
Q2: How do I achieve selective protection of the pyrrole nitrogen (N-1) over the pyridine nitrogen (N-7)?
This is a common and valid concern. Fortunately, the inherent electronics of the 1H-pyrrolo[2,3-c]pyridine scaffold work in your favor. The lone pair of the pyrrole nitrogen (N-1) is part of the aromatic sextet, making it significantly more nucleophilic and less basic than the pyridine nitrogen (N-7), whose lone pair resides in an sp² orbital outside the aromatic system.
Under standard protection conditions, particularly those involving a base to deprotonate the N-H bond (e.g., NaH, K₂CO₃), the reaction will overwhelmingly occur at the more acidic and accessible N-1 position. Direct alkylation or acylation of the pyridine nitrogen is generally not observed unless the N-1 position is already protected and harsh conditions are employed.
Caption: Workflow for selective N-1 protection.
Troubleshooting Guide
Problem 1: My N-Boc protection reaction is sluggish or failing.
Observation: TLC or LC-MS analysis shows a large amount of unreacted starting material, even after extended reaction times.
Root Cause Analysis & Solutions:
-
Poor Nucleophilicity: While the N-1 nitrogen is nucleophilic, certain substituents on the ring can diminish this. Furthermore, heterocyclic amines can be poor substrates for Boc protection under standard conditions.[10]
-
Solution: Switch to a stronger, non-nucleophilic base. If you are using triethylamine (TEA) with DMAP, consider using sodium hydride (NaH) in an aprotic solvent like THF or DMF to fully deprotonate the nitrogen, creating a much more reactive anion.
-
-
Solubility Issues: The starting material or the intermediate salt may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.[11]
-
Solution: Change the solvent system. For aqueous conditions using NaOH or K₂CO₃, adding a co-solvent like acetone or THF can help solubilize the Boc anhydride and prevent it from forming a slimy precipitate upon contact with water.[11]
-
-
Inappropriate Reagents: Using Boc₂O with only a mild base like TEA may not be sufficient for this scaffold.
-
Solution: Catalytic 4-dimethylaminopyridine (DMAP) is often essential to accelerate the reaction with Boc₂O. A standard and effective condition is Boc₂O with TEA and a catalytic amount of DMAP in a solvent like DCM or acetonitrile.
-
Problem 2: I'm getting a major, unidentified byproduct during my SEM-deprotection with acid.
Observation: When using trifluoroacetic acid (TFA) to remove an N-1 SEM group, a new product with a higher molecular weight is formed, often becoming the major product at elevated temperatures.
Root Cause Analysis & Solutions:
This is a classic and well-documented pitfall in azaindole chemistry.[8][9] The acid-mediated cleavage of the SEM group liberates formaldehyde. This highly reactive electrophile is then trapped intramolecularly by the electron-rich pyrrole ring, leading to an undesired electrophilic aromatic substitution and subsequent cyclization to form a stable, tricyclic eight-membered ring.[9]
Caption: Formation of a tricyclic byproduct during acidic SEM deprotection.
Solutions:
-
Avoid Strong Acid: The most effective solution is to switch to a non-acidic deprotection method. Fluoride-based reagents are the gold standard for this.
-
Recommended Protocol: Use tetrabutylammonium fluoride (TBAF) in a solvent like THF. The reaction may require gentle heating but avoids the generation of formaldehyde.[9]
-
-
Optimize Acidic Conditions (with caution): If you must use acid, conditions must be meticulously controlled.
-
Optimization: Run the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) and monitor carefully. Increasing the temperature dramatically favors the formation of the tricyclic byproduct.[9]
-
Problem 3: My N-Tosyl deprotection is not working.
Observation: Attempting to remove the tosyl group with common reagents (e.g., NaOH, HCl) fails, and the starting material is recovered.
Root Cause Analysis & Solutions:
The N-S bond in an N-tosyl pyrrole is exceptionally stable due to the electron-withdrawing nature of both the sulfonyl group and the aromatic ring.[3] It is resistant to many standard hydrolytic conditions.
Solutions:
-
Cesium Carbonate: A particularly mild and effective method for deprotecting N-tosylated indoles and azaindoles involves using cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF/Methanol.[12][13] This method is often successful where other bases fail. Azaindoles, being more acidic than indoles, can undergo this deprotection even at room temperature.[13]
-
Reductive Cleavage: For substrates that can tolerate reductive conditions, reagents like sodium naphthalenide can effectively cleave the N-S bond.[14] This method is powerful but not compatible with reducible functional groups (e.g., nitro groups, some halides).
-
Magnesium in Methanol: A one-electron reduction using magnesium turnings in anhydrous methanol is another classic method for cleaving sulfonamides under relatively mild conditions.[3]
Quantitative Data Summary
The choice of a protecting group must be informed by its stability profile. The following table provides a general guide to the stability of common N-1 protecting groups for 1H-pyrrolo[2,3-c]pyridines.
Table 1: Stability of Common N-1 Protecting Groups
| Condition Category | Reagents | Boc Stability | Ts Stability | SEM Stability |
| Strong Acid | TFA, HCl, H₂SO₄ | Labile[4][15] | Stable | Labile[8][9] |
| Lewis Acid | BF₃·OEt₂, SnCl₄ | Labile | Stable | Labile[9] |
| Strong Base | NaH, LDA, n-BuLi | Generally Stable | Stable | Stable |
| Aqueous Base | NaOH, K₂CO₃ | Generally Stable | Stable | Stable |
| Hydrogenolysis | H₂, Pd/C | Stable | Stable | Stable |
| Nucleophiles | RMgX, RLi, Hydrazine | Stable | Stable[3] | Stable |
| Fluoride Ion | TBAF, HF-Pyridine | Stable | Stable | Labile[4][9] |
Experimental Protocols
Protocol 1: N-1 Tosyl Protection
This protocol uses sodium hydride for robust and complete deprotonation.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrrolo[2,3-c]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF via syringe to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Reagent Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Protocol 2: N-1 Boc Protection
This protocol uses standard DMAP catalysis for efficient protection.
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dichloromethane (DCM) or acetonitrile (approx. 0.2 M).
-
Reagent Addition: Add triethylamine (TEA, 2.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically complete within this timeframe. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove TEA and DMAP), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of N-1 SEM
This protocol is recommended to avoid the formation of the tricyclic byproduct.[9]
-
Reaction Setup: Dissolve the N-1 SEM-protected 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flask under an inert atmosphere.
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the reaction mixture, then pour it into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Base-Mediated Deprotection of N-1 Tosyl
This mild method uses cesium carbonate and is highly effective for azaindoles.[13]
-
Reaction Setup: Dissolve the N-1 tosyl-protected 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a 2:1 mixture of THF and methanol (approx. 0.1 M).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.
-
Reaction: Stir the suspension vigorously at room temperature. For azaindoles, the reaction is often complete in 0.5-2 hours.[13] Monitor by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with THF or methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
References
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. PubMed Central.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC. PubMed Central.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Publishing.
- Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting. Benchchem.
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF.
- Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Deprotection of N-tosylated indoles and related structures using cesium carbonate.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
- Sulfonyl Protective Groups.
- Protecting Groups. University of Illinois Urbana-Champaign.
- A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
- Protecting Groups. Organic Chemistry Portal.
- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Protecting Groups. chem.iitb.ac.in.
- Reactions that Work: Boc Protection | Chemtips. WordPress.com.
- Having great trouble with a Boc-protection reaction : r/Chempros. Reddit.
- Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Protecting Groups - Stability. Organic Chemistry Portal.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. NIH.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
- 1H-Pyrrolo[2,3-c]pyridine AldrichCPR. Sigma-Aldrich.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
- Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. MDPI.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 7-Bromo-1H-pyrrolo[2,3-c]pyridine with strong bases
Welcome to the technical support center for 7-Bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Reactions involving strong bases are fundamental to the functionalization of this scaffold, but they can also be a significant source of unexpected side reactions and experimental challenges.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities. My approach is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Structure of this Guide
-
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting. This section addresses common problems encountered when using strong bases with this compound, from ambiguous reaction outcomes to the formation of complex mixtures.
-
Part 2: Key Experimental Protocols. Here, you will find detailed, step-by-step procedures for critical reactions, designed to minimize side product formation.
-
Part 3: Mechanistic Insights. This section provides a deeper look into the chemical pathways at play, including visualizations of reaction mechanisms.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with n-BuLi is giving a complex mixture of products. What are the likely side reactions?
When treating this compound with a strong base like n-butyllithium (n-BuLi), you are navigating a competitive landscape of several potential reactions. The outcome is highly dependent on factors like temperature, solvent, and stoichiometry.[1][2]
Possible Side Reactions:
-
Proton Abstraction: The pyrrole N-H is the most acidic proton and will be readily deprotonated by n-BuLi. This is often the desired first step for subsequent N-functionalization.
-
Halogen-Metal Exchange: The bromine at the C7 position can undergo exchange with the lithium of n-BuLi to form 7-lithio-1H-pyrrolo[2,3-c]pyridine. This is a common and often desired pathway for introducing electrophiles at the C7 position.[3]
-
Directed ortho-Metalation (DoM): The pyridine nitrogen can direct the deprotonation of the adjacent C6 position.[4][5][6] This is particularly relevant if the pyrrole nitrogen is protected.
-
"Halogen Dance" Reaction: This is an isomerization where the bromine atom migrates to an adjacent carbon, driven by the formation of a more stable organometallic intermediate.[7][8][9][10] In this system, a bromine migration from C7 to C6 is a possibility.
-
Reaction with Solvent: At temperatures above -78 °C, n-BuLi can deprotonate ethereal solvents like THF, leading to solvent degradation and the introduction of unwanted byproducts.[11]
Troubleshooting Flowchart:
Caption: Troubleshooting complex mixtures with n-BuLi.
Actionable Advice:
-
Control Temperature: For halogen-metal exchange, conduct the reaction at -78 °C or lower to minimize side reactions like THF degradation and the "halogen dance."[11]
-
Stoichiometry is Key: If your goal is C-H metalation on the unprotected scaffold, you will need at least two equivalents of n-BuLi: one to deprotonate the N-H and the second for the C-H metalation.
-
Protecting Group Strategy: If you want to avoid N-deprotonation and target other positions, protect the pyrrole nitrogen with a suitable group (e.g., SEM, Boc).
FAQ 2: I am trying to achieve a selective reaction at the C6 position using LDA, but I'm getting low yields and starting material back. Why?
Lithium diisopropylamide (LDA) is a strong, sterically hindered base, which makes it an excellent choice for directed ortho-metalation (DoM).[12] However, its bulkiness can also lead to sluggish reactions if not optimized.
Potential Issues:
-
Insufficient Deprotonation: The acidity of the C6 proton is lower than the pyrrole N-H. If the N-H is unprotected, LDA will preferentially deprotonate the nitrogen.[13]
-
Reversible Dimerization: In some cases, the lithiated intermediate can react with the starting material, leading to dimerization.[13]
-
Poor Solubility: The lithiated species might have poor solubility at low temperatures, slowing down the reaction.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient equivalents of LDA for unprotected substrate. | Use >2 equivalents of LDA. The first equivalent deprotonates the N-H. |
| No Reaction | Reaction temperature is too low, or time is too short. | Slowly warm the reaction from -78 °C to -40 °C and monitor by TLC or LC-MS. |
| Dimer Formation | High concentration of starting material. | Use a more dilute solution and add the electrophile promptly after the lithiation step. |
Expert Insight: The choice of base is critical. While n-BuLi can lead to halogen-metal exchange, LDA is more likely to favor C-H deprotonation due to its lower nucleophilicity. If you are targeting C6, LDA is generally the better choice, provided the N-H is either deprotonated with an initial equivalent of base or protected.
FAQ 3: What is the "Halogen Dance" and how can I prevent it?
The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic ring.[7][8][9] This occurs via a series of deprotonation and halogen-metal exchange steps, ultimately driven by the formation of a more thermodynamically stable organometallic intermediate.[10] For this compound, this could manifest as the migration of bromine from C7 to C6.
Conditions that Favor the Halogen Dance:
-
Elevated Temperatures: Warmer conditions provide the activation energy for the isomerization.
-
Hindered Lithium Amide Bases: Bases like lithium tetramethylpiperidide (LTMP) are known to promote this reaction.[9]
-
Prolonged Reaction Times: Allowing the organometallic intermediate to sit for extended periods before quenching with an electrophile increases the likelihood of rearrangement.
Prevention Strategies:
-
Low Temperature: Maintain cryogenic temperatures (≤ -78 °C) throughout the generation of the organometallic species and its subsequent reaction.
-
Rapid Quenching: Introduce the electrophile as soon as the initial metalation or halogen-metal exchange is complete.
-
Choice of Base: Use n-BuLi or t-BuLi for rapid halogen-metal exchange, which is often faster than the deprotonation steps that can initiate the dance.[14]
Caption: Competing reaction pathways with strong bases.
The pyridine nitrogen acts as a directing metalation group (DMG), increasing the kinetic acidity of the C6 proton. [6]Simultaneously, the electron-withdrawing nature of the pyridine ring and the bromine atom makes the C7 position susceptible to halogen-metal exchange. The choice of base, temperature, and protecting group strategy allows you to selectively favor one pathway over the others.
References
- Time in Pasuruan, ID. Google.
- Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine.
- Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.
- Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Recent progress of halogen-dance reactions in heterocycles.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science.
- Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing).
- The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7‐Azaindole by Controlled Annular Isomerism.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
- n-Butyllithium: A Comprehensive Review of Properties, Prapar
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.
- Directed Ortho Metal
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
- Directed ortho metal
- n-Butyllithium. Wikipedia.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C.
- A Closer Look at the Bromine-Lithium Exchange With Tert-Butyllithium in an Aryl Sulfonamide Synthesis. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 11. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 12. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed 7-Bromo-1H-pyrrolo[2,3-c]pyridine Reactions
Welcome to the technical support center for reactions involving 7-Bromo-1H-pyrrolo[2,3-c]pyridine (7-bromo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. As a bioisostere of indole, 7-azaindole and its derivatives are crucial scaffolds in medicinal chemistry, but their synthesis can be fraught with unexpected difficulties.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your synthetic workflow.
I. General Issues & Handling
FAQ 1: My this compound starting material appears to be degrading or is giving inconsistent results. What are the best practices for handling and storage?
This compound is generally a stable solid. However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under certain conditions. The pyrrole NH is acidic and the pyridine nitrogen is basic, making the molecule amphoteric and potentially reactive.
Potential Causes of Inconsistency:
-
Moisture: The compound can be hygroscopic. Absorbed water can interfere with moisture-sensitive reactions, particularly those involving organometallics or strong bases.
-
Air Oxidation: While generally stable, prolonged exposure to air and light, especially in solution, can lead to the formation of colored impurities.
-
Inconsistent Purity: Lot-to-lot variability in commercial sources can introduce trace metal or organic impurities that may interfere with catalytic reactions.
Troubleshooting & Best Practices:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A desiccator is recommended.
-
Aliquoting: For frequently used reagents, consider aliquoting the material into smaller vials to minimize repeated exposure of the entire stock to the atmosphere.
-
Purity Check: Before use in a sensitive reaction, it's good practice to verify the purity of the starting material by NMR or LC-MS. Pay close attention to the baseline and look for minor impurity peaks.
-
Drying: If moisture is suspected, the material can be dried under high vacuum for several hours before use.
II. Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation. However, the unique electronic nature of 7-bromo-7-azaindole can present specific challenges.
FAQ 2: My Suzuki coupling reaction is sluggish or stalls completely, with only starting material recovered. What's the likely cause?
This is a classic issue often pointing to problems with catalyst activation or stability.
Potential Causes:
-
Catalyst Poisoning: The pyridine nitrogen atom in the 7-azaindole ring is a known ligand for palladium. It can coordinate to the palladium center, leading to the formation of inactive catalyst species and slowing or halting the catalytic cycle.[3]
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-donating nature of the pyrrole ring can influence the electronic properties of the pyridine ring, potentially making oxidative addition to the Pd(0) catalyst less favorable than expected.[4]
-
Poor Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this heterocyclic substrate.[3]
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical to shield the palladium center and promote the desired catalytic steps. Switch to bulky, electron-rich phosphine ligands which are known to be effective for heteroaryl couplings.
-
First-line choices: Buchwald ligands such as SPhos, XPhos, or RuPhos are highly recommended.[3]
-
Rationale: These ligands promote faster rates of oxidative addition and reductive elimination while preventing the pyridine nitrogen from deactivating the catalyst.
-
-
Catalyst Precursor: Use a modern palladium precatalyst (e.g., G2, G3, or G4 Buchwald precatalysts). These are designed for clean and efficient generation of the active Pd(0) species.[5]
-
Solvent & Base Combination: The choice of solvent and base is interdependent and crucial for success.
-
Recommended Systems: A combination of a polar aprotic solvent with an aqueous base is a robust starting point. Common successful systems include 1,4-Dioxane/H₂O or Toluene/H₂O.[6]
-
Base Selection: Start with a moderately strong inorganic base. K₂CO₃ or K₃PO₄ are often effective. Cs₂CO₃ can be used for more challenging couplings but is more expensive.[3][7]
-
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting failed Suzuki reactions.
FAQ 3: My main side-product is the homocoupling of my boronic acid (biaryl) and/or protodeboronation. How can I minimize these pathways?
These are common side reactions in Suzuki couplings, often exacerbated by specific conditions.
Potential Causes:
-
Homocoupling: This side reaction is often promoted by the presence of molecular oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[5][8] It can also occur if the transmetalation step is slow relative to other pathways.
-
Protodeboronation: The cleavage of the C-B bond by water or other protic species is a frequent issue, especially with electron-rich or sterically hindered boronic acids. Pyridineboronic acids can be particularly prone to this decomposition pathway.[3][9]
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Use the freeze-pump-thaw technique (at least three cycles) for all solvents. Sparging with argon or nitrogen is less effective but better than nothing.[10]
-
Use Boronic Acid Derivatives: To combat protodeboronation, switch from the boronic acid to a more stable derivative.
-
Pinacol Esters (Bpin): These are significantly more stable to protic cleavage and are commercially available or easily prepared.
-
MIDA Boronates or Trifluoroborate Salts: These offer enhanced stability and can be used for particularly sensitive substrates.
-
-
Modify Reaction Conditions:
-
Base: Use a non-aqueous base like KF or K₃PO₄ in an anhydrous solvent system (e.g., dry THF or Dioxane) if protodeboronation is severe.
-
Slow Addition: Adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring homocoupling.[10]
-
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Palladium Source | Buchwald Precatalyst (e.g., XPhos Pd G3) | Ensures efficient formation of active Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands prevent catalyst poisoning and accelerate key steps.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective bases for heteroaryl couplings.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Robust systems that facilitate dissolution of both organic and inorganic reagents.[6] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction without excessive decomposition. |
III. Buchwald-Hartwig Amination Problems
This reaction is essential for forming C-N bonds, but it shares some of the same catalyst-related challenges as the Suzuki coupling.
FAQ 4: My Buchwald-Hartwig amination gives a low yield, and I observe a significant amount of hydrodehalogenation (replacement of Br with H). What is happening?
Low yields coupled with hydrodehalogenation often point to an imbalance in the rates of the catalytic cycle steps or catalyst deactivation.
Potential Causes:
-
Catalyst Poisoning: Similar to the Suzuki reaction, the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3]
-
Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, competing side reactions can occur.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, an unproductive β-hydride elimination can occur from the palladium-amido intermediate, leading to the hydrodehalogenated arene and an imine.[11]
-
Base Incompatibility: Strong bases like NaOtBu can be incompatible with sensitive functional groups on either coupling partner.[12]
Troubleshooting Protocol:
-
Ligand is Key: The choice of ligand is paramount. Use a ligand specifically designed for C-N cross-coupling.
-
Base Selection: The base deprotonates the amine to form the active nucleophile.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. If it causes substrate degradation, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, though this may require higher temperatures or longer reaction times.[12]
-
LHMDS: Lithium bis(trimethylsilyl)amide is a good choice for substrates with protic functional groups.[12]
-
-
Solvent: Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most common and effective choices.
Logical Flow for Buchwald-Hartwig Optimization
Caption: Optimization workflow for Buchwald-Hartwig amination.
IV. Sonogashira Coupling Issues
The Sonogashira reaction is invaluable for installing alkyne moieties, but it is notorious for homocoupling side products.
FAQ 5: My Sonogashira coupling is giving very low yields of the desired product and a large amount of the alkyne homocoupled (Glaser coupling) product. How do I fix this?
This is the most common failure mode for Sonogashira couplings and is almost always related to the reaction atmosphere or catalyst system.
Potential Causes:
-
Oxygen Contamination: The copper(I) co-catalyst is readily oxidized by trace oxygen to copper(II), which is a highly effective catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling).[14]
-
Slow Cross-Coupling: If the main palladium catalytic cycle is slow, the copper-acetylide has more time to undergo the competing homocoupling pathway.
-
Inappropriate Base: The amine base (typically Et₃N or DIPEA) plays a dual role as a base and a solvent. If it is not sufficiently pure or dry, it can hinder the reaction.
Troubleshooting Protocol:
-
Atmosphere is Everything: The reaction must be performed under strictly anaerobic conditions.
-
Degassing: Rigorously degas all solvents and the reaction mixture using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (argon is preferred over nitrogen) throughout the reaction setup and duration.
-
-
Go Copper-Free: Modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. These often require specific ligands or higher catalyst loadings but can be much cleaner.[14]
-
Optimize the Standard Conditions:
-
Catalyst: Use a reliable palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with an appropriate phosphine ligand.
-
Co-catalyst: Use CuI as the co-catalyst and ensure it is fresh and pure.
-
Base/Solvent: Use a high-purity, anhydrous amine base like triethylamine or diisopropylethylamine, often in combination with a co-solvent like THF or DMF.[15]
-
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration and suppress the rate of homocoupling.
V. N-H Functionalization & Deprotection
Protecting the pyrrole nitrogen is often necessary to prevent side reactions or to improve solubility. However, both the protection and deprotection steps can be problematic.
FAQ 6: I am having trouble installing a Boc protecting group on the pyrrole nitrogen. The reaction is incomplete or gives multiple products.
The pyrrole NH of 7-azaindole is less nucleophilic than a typical amine, and the adjacent pyridine ring can complicate reactions.
Potential Causes:
-
Insufficiently Strong Base: The pKa of the pyrrole NH requires a sufficiently strong base to generate the anion for reaction with Boc₂O. DMAP alone may not be sufficient.
-
Competing Pyridine N-Alkylation: While less likely with a bulky reagent like Boc₂O, side reactions at the more basic pyridine nitrogen can occur under certain conditions.
Troubleshooting Protocol:
-
Use a Stronger Base: A common and effective method is to use a strong, non-nucleophilic base to deprotonate the pyrrole nitrogen fully before adding the electrophile.
-
Sodium Hydride (NaH): Using NaH in an anhydrous solvent like THF or DMF at 0 °C to room temperature, followed by the addition of di-tert-butyl dicarbonate (Boc₂O), is a highly reliable method.[16]
-
-
Optimize DMAP Conditions: If using 4-(Dimethylamino)pyridine (DMAP), ensure it is used in catalytic amounts along with a stoichiometric amount of a tertiary amine base like triethylamine in a solvent like dichloromethane (DCM) or acetonitrile.
FAQ 7: The N-Boc deprotection of my 7-azaindole derivative is failing or causing decomposition of my molecule.
Standard acidic deprotection conditions (e.g., neat TFA) can be too harsh for the electron-rich azaindole system or other sensitive functional groups.
Potential Causes:
-
Harsh Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) or HCl in dioxane can lead to side reactions, polymerization, or cleavage of other acid-labile groups.[17]
-
Incomplete Reaction: Milder conditions may not be sufficient to drive the deprotection to completion.
Troubleshooting Protocol:
-
Milder Acidic Conditions:
-
Dilute TFA: Instead of neat TFA, try using a solution of 10-20% TFA in DCM at 0 °C to room temperature.[17]
-
HCl in Organic Solvent: 4M HCl in 1,4-dioxane is a standard reagent, but it can be used at lower temperatures (0 °C) or diluted further to moderate its reactivity.
-
-
Alternative Deprotection Methods: If acidic methods fail, consider non-acidic or milder Lewis acid conditions.
-
Thermal Deprotection: Heating the N-Boc compound in a high-boiling solvent like toluene or xylene can sometimes effect thermal cleavage, although this may not be compatible with all substrates.
-
Lewis Acids: Reagents like TMSOTf or other mild Lewis acids can be effective, but conditions must be carefully optimized.
-
Oxalyl Chloride in Methanol: A recently reported mild method involves using oxalyl chloride in methanol at room temperature, which can be selective for N-Boc groups.[18]
-
References
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]
- An overview of the biological activity of pyrrolo[3,4-c]pyridine deriv
- Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.).
- Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. (n.d.).
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). Bentham Science. [Link]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. [Link]
- A mild and selective method for the N-Boc deprotection by oxalyl chloride. (2020, June 23).
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PubMed Central. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Protection of Poorly Nucleophilic Pyrroles. (n.d.).
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020, May 7).
- 7-Bromo-1H-pyrrolo(3,2-c)pyridine. (n.d.). PubChem. [Link]
- Recent Advances in Sonogashira Reactions. (n.d.).
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. [Link]
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
- Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (n.d.).
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
- ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. (n.d.).
- Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022, August 17).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected reactivity of the pyrrolo[2,3-c]pyridine core
Technical Support Center: Pyrrolo[2,3-c]pyridine Core
Introduction: The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the nucleus of numerous therapeutic agents.[1] Its unique architecture, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a complex and often counterintuitive reactivity profile. This duality is a double-edged sword: it offers diverse vectors for functionalization but frequently leads to unexpected side reactions, low yields, and challenges with regioselectivity. This guide provides field-proven insights and troubleshooting protocols to navigate the nuanced chemistry of this important heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: What makes the reactivity of the pyrrolo[2,3-c]pyridine core "unexpected"?
The core's reactivity is a composite of its two constituent heterocycles. The pyrrole ring is π-excessive, making it highly susceptible to electrophilic attack, much like indole.[2][3] Conversely, the pyridine ring is π-deficient due to the electronegative nitrogen atom, rendering it resistant to electrophiles but susceptible to nucleophilic attack.[4] This internal electronic tug-of-war means that reaction conditions must be finely tuned to target one ring system without promoting undesired reactions on the other. The pyridine nitrogen also acts as a Lewis base, capable of coordinating to metal catalysts or reacting with acids, which profoundly alters the reactivity of the entire scaffold.
Q2: Where do electrophiles and nucleophiles preferentially react on the 6-azaindole core?
-
Electrophilic Aromatic Substitution (EAS): Electrophiles overwhelmingly favor the electron-rich pyrrole ring. Attack typically occurs at the C3 position . This is because the intermediate carbocation formed by attack at C3 is better stabilized by resonance (delocalization onto the pyrrole nitrogen) compared to attack at C2.[2][3][5] The pyridine ring is generally deactivated towards electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack occurs on the electron-deficient pyridine ring, primarily at the C4 and C7 positions . This reactivity is significantly enhanced if a good leaving group (e.g., a halide) is present at these positions.[6]
Q3: How does the pyridine nitrogen (N6) influence the reactivity of the pyrrole ring?
The pyridine nitrogen exerts a powerful electron-withdrawing effect through the sigma framework, which deactivates the fused pyrrole ring toward electrophilic attack compared to a simple indole or pyrrole. However, it is not deactivating enough to prevent reaction. More critically, its basicity means it can be protonated under acidic conditions. The resulting pyridinium cation dramatically increases the electron-withdrawing effect, shutting down most electrophilic substitution pathways and potentially leading to decomposition.[7]
Q4: What is the purpose of N-oxidation of the pyridine nitrogen, and what are its main drawbacks?
N-oxidation involves converting the pyridine nitrogen (N6) into an N-oxide. This strategy is used to modulate reactivity in two key ways:
-
Activation for Nucleophilic Attack: The N-oxide group is strongly electron-withdrawing, making the C4 and C7 positions highly electrophilic and prime for nucleophilic substitution.[8][9]
-
Directing Electrophilic Attack: The N-oxide can direct incoming electrophiles to the C4 or C7 position.[10][11]
The main drawback is the potential for side reactions. The conditions required for N-oxidation (e.g., using peroxy acids) can sometimes lead to over-oxidation or undesired reactions on the sensitive pyrrole ring.[12] Subsequent deoxygenation is also required, adding a step to the synthetic sequence.
Troubleshooting Guide
Issue 1: Poor Regioselectivity and Low Yields in Electrophilic Aromatic Substitution (EAS)
Question: "I'm attempting to brominate my 6-azaindole derivative at the C3 position using Br₂ in acetic acid, but I'm getting a complex mixture of products and significant decomposition. What is happening?"
Probable Causes:
-
Protonation of Pyridine Nitrogen: Acetic acid is strong enough to protonate the N6 nitrogen. The resulting pyridinium species is highly electron-deficient, deactivating the entire ring system to electrophilic attack and promoting decomposition of the acid-sensitive pyrrole ring.
-
Harsh Reagent: Molecular bromine (Br₂) is a strong electrophile that can lead to over-halogenation or undesired side reactions, especially in a polar, protic solvent.
-
Competing Reaction Sites: While C3 is electronically favored, harsh conditions can sometimes force substitution at other positions on the pyridine ring, particularly if activating groups are present.
Proposed Solutions & Rationale:
The key is to avoid acidic conditions and use a milder, non-polar halogenating agent. This keeps the pyridine nitrogen in its neutral, less deactivating state and provides greater control over the reaction.
-
Solution A: Use N-Bromosuccinimide (NBS) in a Non-Polar Solvent. NBS is a milder source of electrophilic bromine. Running the reaction in a solvent like THF or DMF at low temperatures (0 °C to room temperature) prevents protonation and minimizes side reactions. This is the most common and reliable method for selective C3-halogenation.
-
Solution B: Protect the Pyrrole Nitrogen. If the N1-H is acidic enough to interfere, protection with a group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride) can improve solubility and prevent N-halogenation, although this adds protection/deprotection steps.
Caption: Troubleshooting workflow for electrophilic substitution.
Issue 2: Low Yields or Stalled Metal-Catalyzed Cross-Coupling Reactions
Question: "My Suzuki-Miyaura coupling between a C4-chloro-6-azaindole and phenylboronic acid is failing. I'm using a standard Pd(PPh₃)₄ catalyst, but the reaction stalls after ~10% conversion."
Probable Causes:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen (N6) can coordinate strongly to the palladium center. This coordination occupies a site needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively "poisoning" or inhibiting the catalyst.[13] This is a very common problem with pyridine-containing substrates.
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent catalyst inhibition by the substrate's pyridine nitrogen.
-
Substrate Instability: Some boronic acids are unstable under basic aqueous conditions, leading to decomposition before they can participate in the catalytic cycle.
Proposed Solutions & Rationale:
The strategy is to outcompete the substrate's pyridine nitrogen for binding to the palladium catalyst. This is achieved by using more sophisticated ligands.
-
Solution A: Employ Bulky, Electron-Rich Ligands. Use modern phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are both sterically bulky and highly electron-donating. Their bulk favors the formation of a monoligated palladium species, which is highly active, while their electron-rich nature ensures they bind more tightly to the palladium than the pyridine nitrogen, preventing catalyst poisoning.[14]
-
Solution B: Use a More Robust Catalyst System. Pre-formed palladium catalysts like Pd₂(dba)₃ combined with a specialized ligand often give more consistent results than Pd(PPh₃)₄.
-
Solution C: Modify the Substrate. In some cases, temporary N-oxidation of the pyridine nitrogen can prevent its coordination to the catalyst. The N-oxide group can be removed in a subsequent step.
Caption: Competition between the catalytic cycle and catalyst inhibition.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C4-halo-6-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).
-
Reaction Assembly: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) to the Schlenk flask containing the substrate and base. Stir for 5 minutes. Then, add the catalyst/ligand mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 3: Unexpected Rearrangement during Nucleophilic Aromatic Substitution (SNAr)
Question: "I'm reacting 4-chloro-6-azaindole with aniline at high temperature, expecting to get the 4-anilino product. Instead, I'm isolating an unexpected isomer. What could be the cause?"
Probable Cause:
At high temperatures, some nucleophilic substitutions on azaindole scaffolds can proceed through an elimination-addition mechanism involving a strained heterocyclic aryne intermediate (a dehydroazaindole). The subsequent addition of the nucleophile (aniline in this case) can occur at different positions, leading to rearranged products. For instance, reaction at C4 can sometimes yield C5-substituted products. This type of rearrangement has been observed in related azaindole systems.[6]
Proposed Solutions & Rationale:
-
Solution A: Lower the Reaction Temperature. If possible, find conditions that favor a direct SNAr pathway over an elimination-addition pathway. This often means using a more activated substrate or a more potent nucleophile that can react at lower temperatures.
-
Solution B: Use Metal-Catalyzed Cross-Coupling. Instead of a thermal SNAr, a Buchwald-Hartwig amination is a much more controlled and predictable method for forming C-N bonds on the pyridine ring. This reaction proceeds via a well-defined catalytic cycle and is not prone to such rearrangements.
-
Solution C: Activate the Ring. If SNAr is the only option, activating the ring via N-oxidation can make the substitution at C4 much more facile, potentially allowing the reaction to proceed at a lower temperature where the rearrangement is less likely.
| Method | Typical Temperature | Common Issues | Regioselectivity |
| Thermal SNAr | 150-200 °C | Rearrangements, harsh conditions, limited scope | Moderate to Poor |
| N-Oxide Activated SNAr | 80-120 °C | Extra synthetic steps (oxidation/reduction) | Good to Excellent |
| Buchwald-Hartwig Amination | 80-110 °C | Catalyst sensitivity, cost of ligands | Excellent |
References
- Das, P., Talukdar, V., Dhaked, D. K., & Mondal, K. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Li, J., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions, 39(30), 6961-6972. [Link]
- Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
- Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science Publishers. [Link]
- Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Online Organic Chemistry Tutor.
- Reddy, T. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8615–8627. [Link]
- Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Knochel, P., et al. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 51(35), 8854-8857. [Link]
- LibreTexts Chemistry. (2021). 11.7: Heterocyclic Amines. [Link]
- AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- Various Authors. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
- Enright, M., Jette, C., & Mason, M. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. American Chemical Society. [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
- Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? [Link]
- AK Lectures. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine [Video]. YouTube. [Link]
- Various Authors. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
- Kumar, A., & Agarwal, P. (2019). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Knochel, P., et al. (2012). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.
- Various Authors. (2014). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]
- Various Authors. (2024). Nucleophilic substitutions at the 3'-position of substituted indoles.
- Various Authors. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Caffé, C., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. [Link]
- Various Authors. (2019). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF.
- Various Authors. (2022). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. MDPI. [Link]
- Various Authors. (2022).
- Various Authors. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
- Various Authors. (2022).
- Various Authors. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]
- Various Authors. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
- Various Authors. (2021).
- Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
- Various Authors. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides.
- Various Authors. (2007). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. RSC Publishing. [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aklectures.com [aklectures.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup & Troubleshooting for 7-Bromo-1H-pyrrolo[2,3-c]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-1H-pyrrolo[2,3-c]pyridine. This bicyclic heteroaromatic scaffold, an isomer of 7-azaindole, is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its unique electronic structure and the presence of two Lewis basic nitrogen atoms present distinct challenges during post-reaction workup and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your workup, maximize yield, and ensure product purity.
Part 1: General Workup Principles
This section covers fundamental procedures applicable to the majority of cross-coupling reactions involving this compound.
Q1: My palladium-catalyzed reaction is complete. What is the universal first step in the workup?
Answer: The first and most critical step is to cool the reaction to room temperature and then safely quench it. Quenching deactivates any remaining reactive species, ensuring a safe and predictable extraction process. The choice of quenching agent depends on the reagents used. For instance, reactions involving boronic acids in Suzuki couplings or strong bases in Buchwald-Hartwig aminations require specific handling.
After quenching, the standard procedure is to dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and filter it through a pad of Celite® before proceeding to an aqueous extraction.[3][4] This pre-filtration step is crucial as it removes the bulk of the heterogeneous palladium catalyst and insoluble inorganic salts, which are common culprits in emulsion formation later on.[3]
Q2: Why is palladium removal such a persistent issue with this scaffold, and what are the primary methods?
Answer: The difficulty in removing palladium stems from the structure of the 7-azaindole core itself. The nitrogen atoms in both the pyridine and pyrrole rings can act as strong ligands, forming stable complexes with palladium.[5] This chelation makes the metal less accessible to standard removal techniques.[5] For pharmaceutical applications, stringent regulatory limits on residual metals make effective removal non-negotiable.[6]
The three most common and effective methods for palladium removal are:
-
Adsorption onto Scavenger Resins: These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[5][7] The crude product solution is stirred or passed through a cartridge containing the resin, which selectively binds the palladium for subsequent removal by filtration.
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[5] The crude product is dissolved and stirred with activated carbon, which is then filtered off. However, its non-specific nature can sometimes lead to the loss of the desired product through co-adsorption.[5]
-
Filtration through Celite®: This is most effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as "palladium black".[4][5] It is often the first line of defense before employing more specialized scavenging techniques.[3]
| Method | Primary Use Case | Advantages | Disadvantages |
| Celite® Filtration | Removal of precipitated Pd(0) or heterogeneous catalysts.[3][5] | Simple, fast, inexpensive. | Ineffective for soluble, complexed palladium species. |
| Activated Carbon | General-purpose palladium removal.[5] | Cost-effective.[5] | Can adsorb the product, leading to yield loss; efficiency can be variable.[5] |
| Scavenger Resins | Removal of soluble palladium to very low levels (ppm).[5][7] | High selectivity and efficiency.[7] | Higher cost; may require screening to find the optimal resin.[5] |
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for creating C-C bonds with this compound.[8] However, several common issues can arise.
FAQ 1: I'm observing significant byproduct formation: debromination of my starting material and homocoupling of my boronic acid. What is causing this?
Answer: These are classic competing side reactions in Suzuki couplings, each with a distinct cause.
-
Debromination (Reduction): The starting this compound is reduced to the parent 1H-pyrrolo[2,3-c]pyridine. This occurs when the palladium catalyst reacts with a hydride source in the mixture, which can include solvents or amine bases.[9]
-
Homocoupling: The arylboronic acid couples with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[9][10]
Suggested Solutions:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is a key culprit in catalyst decomposition and homocoupling.[9][10] Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction setup and duration.[8][11]
-
Use a Pd(0) Precatalyst: The active catalyst is Pd(0).[10] If you use a Pd(II) source, it must be reduced in situ. Incomplete reduction can promote side reactions. Using a modern Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure a sufficient concentration of the active catalyst from the start.
-
Re-evaluate Your Base and Solvent: In some cases, the choice of base can influence the rate of side reactions. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dry.[8][12]
FAQ 2: During the aqueous workup, a persistent emulsion formed at the interface, making separation impossible. How can I resolve this?
Answer: Emulsion formation is a frequent problem, often caused by finely dispersed palladium black or insoluble inorganic salts from the base acting as surfactants.
Suggested Solutions:
-
Pre-Extraction Filtration (Crucial): As mentioned in the general principles, filtering the reaction mixture through a pad of Celite® before the first aqueous wash is the most effective preventative measure.[13] This removes the solid particulates that stabilize emulsions.
-
Break the Emulsion:
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[10]
-
Add a small amount of a different organic solvent with a different polarity.
-
If the volume is manageable, transfer the mixture to a centrifuge tube and spin it down. Centrifugation is highly effective at separating the layers.
-
Gently warm the separatory funnel.
-
Below is a workflow for troubleshooting emulsions:
Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds, but the amine substrate and the azaindole product can both interfere with the catalyst.[14][15]
FAQ 1: My Buchwald-Hartwig reaction is very slow or stalls completely. What are the likely causes?
Answer: This is a common issue when using substrates like this compound. The primary cause is catalyst inhibition or deactivation.[16] The Lewis basic nitrogens on the substrate, the amine coupling partner, and the product can all coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[9][16]
Suggested Solutions:
-
Switch to a More Active Catalyst System: This is the most critical factor. Standard phosphine ligands are often ineffective. Use modern, sterically hindered, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., RuPhos, XPhos, tBuBrettPhos).[1][16] These ligands promote the crucial reductive elimination step and are less susceptible to inhibition.
-
Optimize the Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[16][17] Ensure the base is fresh and handled under inert conditions.
-
Protect the Pyrrole Nitrogen: If other strategies fail, consider protecting the N-H of the pyrrole ring (e.g., as a SEM or BOC derivative).[1] This can prevent one of the sites of catalyst inhibition, though it adds extra steps to your synthesis.
Part 4: Advanced Purification Strategies
Q1: My product streaks badly during column chromatography. How can I achieve better separation?
Answer: Streaking (or tailing) on silica gel is common for basic compounds like 7-azaindole derivatives due to strong interactions with acidic silanol groups on the silica surface.
Suggested Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in your ethyl acetate/hexane or dichloromethane/methanol solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[18]
-
Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Pre-adsorb onto Silica: Dissolve your crude product in a minimal amount of solvent (e.g., DCM), add a small amount of silica gel, and then evaporate the solvent to dryness. This "dry loading" method often results in a more uniform application to the column and improved resolution.
Q2: Can I use an acid-base extraction to purify my product away from non-basic impurities?
Answer: Absolutely. This is an excellent and often underutilized technique for purifying pyrrolopyridine derivatives. The pyridine nitrogen is sufficiently basic to be protonated by a mild acid.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). Your basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities (like phosphine oxide ligands or boronic acid homocoupling products) will remain in the organic layer. Repeat the acid extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh ethyl acetate to remove any remaining trapped organic impurities.
-
Basification & Re-extraction: Carefully add a base (e.g., 3 M NaOH or saturated NaHCO₃) to the aqueous layer until it is basic (pH > 9). Your product will precipitate or become soluble in an organic solvent again.
-
Final Extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (3 times).
-
Drying & Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[19][20]
This method is particularly effective for removing non-polar, non-basic impurities on a large scale where chromatography may be impractical.
References
- Current time information in Pasuruan, ID. Google.
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18). ResearchGate.
- How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017-12-30). ResearchGate.
- Palladium catalyst recovery using scavenger resin - SpinChem. SpinChem.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. Benchchem.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (2025-02-28). Royal Society of Chemistry.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. ACS Publications.
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon - YouTube. (2023-02-09). YouTube.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Benchchem.
- Palladium catalyzed coupling in Schlenk tube- setup and a complete work up - YouTube. (2022-05-22). YouTube.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. National Institutes of Health.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. KAUST.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. RosDok.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025-08-06). ResearchGate.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). MDPI.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. National Institutes of Health.
- Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. - ResearchGate. ResearchGate.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06). ACS Publications.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem. Benchchem.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. Benchchem.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23). ResearchGate.
- CHEM 267. Extraction of Acids and Bases. (revised 7/10). This experiment is not spelled out in as much detail as were previous. Course Hero.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. National Institutes of Health.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. National Institutes of Health.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Reddit.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014-01-13). National Institutes of Health.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spinchem.com [spinchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. DSpace [repository.kaust.edu.sa]
- 19. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo- and 7-Chloro-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a cornerstone in the design of novel therapeutics. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. Among the key precursors for such modifications are the 7-halo-1H-pyrrolo[2,3-c]pyridines. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 7-Bromo-1H-pyrrolo[2,3-c]pyridine and 7-Chloro-1H-pyrrolo[2,3-c]pyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions. The insights and data presented herein are intended to inform strategic decisions in synthetic route design and optimization.
The Decisive Role of the Halogen: A Fundamental Perspective
The choice between a bromo or a chloro substituent at the 7-position of the pyrrolo[2,3-c]pyridine core is a critical decision that significantly influences the efficiency and conditions required for subsequent chemical transformations. The fundamental difference in reactivity stems from the inherent properties of the carbon-halogen bond.
The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond.
Table 1: Average Bond Dissociation Energies (BDEs)
| Bond | Average BDE (kJ/mol) |
| C-Br | ~276[2] |
| C-Cl | ~339[2] |
This difference in bond strength has a direct impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. A lower BDE facilitates an easier and often faster oxidative addition, leading to a more facile overall reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now explore the practical implications of this reactivity difference in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. When comparing the 7-bromo and 7-chloro analogs of 1H-pyrrolo[2,3-c]pyridine in this context, the bromo derivative consistently demonstrates superior reactivity.
This enhanced reactivity translates to several practical advantages:
-
Milder Reaction Conditions: this compound can often be coupled at lower temperatures and with lower catalyst loadings.
-
Shorter Reaction Times: The faster oxidative addition step leads to a quicker consumption of the starting material.
-
Higher Yields: Under identical conditions, the bromo derivative typically affords a higher yield of the desired product.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-100 | 2-6 | Good to Excellent |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | Moderate to Good |
Note: Conditions are generalized and may require optimization for specific coupling partners.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_main" { label="Suzuki-Miyaura Catalytic Cycle"; bgcolor="#FFFFFF"; "Pd(0)L2" [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(L2)-X\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R" [label="Ar-Pd(II)(L2)-R'\n(Transmetalation Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Ar-R'\n(Coupled Product)", shape=cds, fillcolor="#FFFFFF", style=rounded];
} } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role. This compound is the more reactive partner in C-N bond formation.
The challenge with less reactive aryl chlorides often necessitates the use of more sophisticated and electron-rich phosphine ligands (e.g., RuPhos, XPhos) and stronger bases to achieve comparable results to their bromo counterparts.[5][6] While modern catalyst systems have made the amination of aryl chlorides more routine, the bromo derivative generally offers a more straightforward and cost-effective starting point, particularly during initial route scouting.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 4-12 | Good to Excellent |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 25-80 | 12-24 | Moderate to Good |
Note: Conditions are generalized and may require optimization for specific amine coupling partners.
dot graph "Buchwald-Hartwig_Workflow" { graph [bgcolor="#F1F3F4", dpi=72, size="7,5!"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start:\nInert Atmosphere Setup", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Aryl Halide,\nPd Catalyst, Ligand, & Base"]; solvent [label="Add Degassed\nAnhydrous Solvent"]; amine [label="Add Amine\nCoupling Partner"]; reaction [label="Heat to Reaction\nTemperature & Stir"]; monitor [label="Monitor Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Work-up\n& Extraction"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Isolated\nN-Aryl Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> solvent; solvent -> amine; amine -> reaction; reaction -> monitor; monitor -> workup; workup -> purify; purify -> product; } .dot Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for introducing alkynyl functionalities into organic molecules.[7] The reactivity trend of C-Br > C-Cl is also pronounced in this transformation.
While copper-free Sonogashira conditions have been developed to mitigate issues like alkyne homocoupling, the coupling of aryl chlorides often requires higher temperatures, specialized ligands, and longer reaction times compared to aryl bromides.[8][9][10] For the synthesis of 7-alkynyl-1H-pyrrolo[2,3-c]pyridines, the bromo-precursor will generally provide a more efficient and reliable route.
Table 4: Representative Sonogashira Coupling Conditions
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| This compound | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 25-60 | 2-8 | Good to Excellent |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N / TBAF | DMF | 80-110 | 12-24 | Moderate |
Note: Conditions are generalized and may require optimization for specific alkyne coupling partners.
Experimental Protocols: A Self-Validating System
To provide a practical context, the following are representative, detailed protocols for the cross-coupling of a generic 7-halo-1H-pyrrolo[2,3-c]pyridine. These protocols are based on established methodologies and should be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Materials:
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
RuPhos Pd G2 precatalyst (0.02 mmol)
-
RuPhos (0.02 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the RuPhos Pd G2 precatalyst and RuPhos to a dry Schlenk tube.
-
Add 7-Chloro-1H-pyrrolo[2,3-c]pyridine and the amine.
-
Add anhydrous THF.
-
Cool the mixture to 0 °C and add the LiHMDS solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Strategic Choices for Synthetic Success
The selection between this compound and its chloro-analog is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic route.
-
This compound is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. It generally allows for milder reaction conditions, shorter reaction times, and often results in higher yields. It is the preferred choice for complex syntheses, rapid library generation, and when facing challenging coupling partners.
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine , while less reactive, is a more cost-effective starting material. Its successful application in cross-coupling reactions often requires more specialized and expensive catalyst systems, as well as more forcing conditions. It may be a suitable option for large-scale syntheses where the cost of the starting material is a primary concern and the reaction conditions have been thoroughly optimized.
Ultimately, a deep understanding of the fundamental principles of C-X bond reactivity, coupled with the practical considerations of catalyst selection and reaction optimization, will empower researchers to make the most informed decisions in their pursuit of novel 7-azaindole derivatives.
References
- ACS Publications. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies)...
- PubMed Central (PMC). (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed Central (PMC). (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- University of California, Davis. (n.d.). Bond Dissociation Energies.
- ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted...
- Chemistry LibreTexts. (2025, April 3). Bond Energies.
- ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview.
- Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- PubMed Central (PMC). (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Activity comparison of 7-Bromo-1H-pyrrolo[2,3-c]pyridine analogs
An Objective Comparison of the Biological Activity of 7-Bromo-1H-pyrrolo[2,3-c]pyridine Analogs in Kinase Inhibition
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine, also known as 4-azaindole, represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structure, which features a fused pyrrole and pyridine ring system, serves as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets.[1] Azaindole derivatives are recognized as effective bioisosteres for the endogenous indole nucleus found in molecules like tryptophan and serotonin, and they exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]
The specific analog, this compound, is of particular strategic importance. The bromine atom at the 7-position is not merely a substituent; it is a versatile chemical handle. It provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic and diverse functionalization of the core scaffold.[5] This allows researchers to explore the structure-activity relationship (SAR) by introducing a variety of aryl groups and other moieties to precisely tailor the compound's interaction with a specific biological target.
This guide provides a comparative analysis of the biological activities of various analogs derived from the this compound core, with a primary focus on their role as kinase inhibitors. We will delve into the SAR, present supporting quantitative data, and detail the experimental protocols used to validate these findings, offering researchers a comprehensive resource for advancing their own drug discovery programs.
The 1H-pyrrolo[2,3-c]pyridine Core: A Strategic Choice for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention. The 1H-pyrrolo[2,3-c]pyridine scaffold is an excellent starting point for designing kinase inhibitors for several reasons:
-
Structural Mimicry: The azaindole core mimics the purine structure of ATP (adenosine triphosphate), the phosphate donor for all kinase reactions. This allows azaindole-based compounds to act as competitive inhibitors, occupying the ATP-binding site on the kinase and blocking its activity.
-
Hydrogen Bonding: The nitrogen atoms in the bicyclic ring system can act as both hydrogen bond donors and acceptors, forming critical interactions with the amino acid residues in the "hinge region" of the kinase active site. This interaction is a key anchor for many potent kinase inhibitors.
-
Vectorial Diversity: As previously mentioned, the bromine at the C7 position allows for synthetic diversification. By strategically adding substituents, chemists can extend the molecule to interact with other regions of the kinase, such as the hydrophobic pocket or the solvent-exposed front region, thereby increasing both potency and selectivity.
Below is a diagram illustrating the 1H-pyrrolo[2,3-c]pyridine scaffold and the key positions for chemical modification to explore structure-activity relationships.
Caption: Core structure and key diversification points.
Comparative Analysis of Analog Activity
The true potential of the this compound scaffold is realized through the synthesis and evaluation of its analogs. By modifying the R-groups at various positions, researchers can fine-tune the compound's activity against specific targets. While direct comparative data for a series of this compound analogs is proprietary or spread across many studies, we can synthesize a representative comparison by examining analogs of the broader azaindole family, which share the same core principles. Studies have shown that substitutions on the azaindole ring are critical for activity, with positions 1, 3, and 5 being particularly important for anticancer efficacy.[2][6]
The following table summarizes the activity of several pyrrolopyridine analogs against various cancer cell lines and protein kinases. This highlights how different substitution patterns influence biological outcomes.
| Compound ID | Core Scaffold | Key Substitutions | Target(s) | Assay | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Analog A | 1H-pyrrolo[2,3-b]pyridine | N-(4-bromophenyl) at C3 | MCF-7 (Breast Cancer) | MTT Assay | GI₅₀: ~16 µM | [7] |
| Analog B | 1H-pyrrolo[2,3-b]pyridine | N-(4-chlorophenyl) at C3 | MCF-7 (Breast Cancer) | MTT Assay | GI₅₀: ~18 µM | [7] |
| Analog C | 1H-pyrrolo[2,3-b]pyridine | N-(4-ethynylphenyl) at C3 | MCF-7 (Breast Cancer) | MTT Assay | GI₅₀: 15.56 µM | [7] |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | Complex sidechain at C3 | FGFR1, FGFR2, FGFR3 | Kinase Assay | IC₅₀: 7 nM, 9 nM, 25 nM | [8][9] |
| Compound 18h | 7H-pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted | FAK (Kinase) | Kinase Assay | IC₅₀: 19.1 nM | [10] |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | Phenyl & morpholine moieties | FMS Kinase | Kinase Assay | IC₅₀: <100 nM (Potent) | [11] |
Structure-Activity Relationship (SAR) Insights:
-
C3-Position Substitutions: The data for Analogs A, B, and C suggest that substitutions on the C3-amine are critical for anticancer activity. The presence of electron-withdrawing groups (bromo, chloro, ethynyl) on the phenyl ring results in significant growth inhibition (GI₅₀ values in the mid-micromolar range) against the MCF-7 breast cancer cell line.[7] The ethynyl-substituted analog (Analog C) was found to be the most active in that particular study, indicating that this functionality may engage in favorable interactions within the target protein, potentially a PARP enzyme as suggested by docking studies.[7]
-
Targeting Specific Kinases: Compound 4h , a different 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates how optimizing substitutions can lead to highly potent and specific enzyme inhibition. With IC₅₀ values in the low nanomolar range, it is a powerful inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[8][9] This high potency is achieved by designing the sidechain to perfectly fit the ATP-binding pocket of the FGFR family of kinases.
-
Isomeric Scaffolds: While this guide focuses on the pyrrolo[2,3-c]pyridine core, it is informative to compare it with its isomers. Compound 18h , based on the pyrrolo[2,3-d]pyrimidine scaffold, is a potent inhibitor of Focal Adhesion Kinase (FAK) with an IC₅₀ of 19.1 nM.[10] Similarly, compound 1r , a pyrrolo[3,2-c]pyridine derivative, shows strong potency against FMS kinase and various cancer cell lines.[11] This demonstrates that while the core azaindole structure is important, the precise arrangement of nitrogen atoms and the nature of the substituents ultimately dictate the specific kinase target and overall potency.
Experimental Methodologies: A Protocol for Assessing Cytotoxicity
To ensure the trustworthiness and reproducibility of the data presented, a detailed experimental protocol is essential. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for evaluating the anticancer potential of novel compounds.
Protocol: MTT Assay for Cellular Viability
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells during the exponential growth phase using trypsinization.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).
-
Create a series of serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.
-
-
Formazan Solubilization & Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound scaffold and its broader family of azaindole isomers are exceptionally valuable starting points for the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the bromine atom provides a synthetic gateway to a vast chemical space, allowing for the generation of diverse analog libraries.
The comparative analysis reveals clear structure-activity relationships, where modifications at the C3 and N1 positions significantly impact biological activity and target specificity. Analogs can be tailored to achieve potent, low-nanomolar inhibition of specific kinases like FGFR and FAK or to exhibit broad-spectrum anticancer activity. The provided experimental protocol for the MTT assay offers a reliable method for initial cytotoxicity screening of these novel compounds.
Future research should focus on leveraging the synthetic versatility of the 7-bromo precursor to:
-
Enhance Selectivity: Design analogs that can distinguish between closely related kinases to minimize off-target effects and improve the therapeutic index.
-
Optimize Pharmacokinetics: Modify the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Overcome Resistance: Develop next-generation inhibitors that are active against known resistance mutations that can emerge during cancer therapy.
By combining rational design, combinatorial synthesis enabled by the bromo-handle, and rigorous biological evaluation, the this compound platform will continue to be a rich source of novel drug candidates for the treatment of cancer and other diseases.
References
- Time in Pasuruan, ID. Google Search.
- Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
- Saify, Z. S., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9. [Link]
- Sharma, N., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. [Link]
- Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
- Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
- Wang, S., et al. (2017). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives.
- THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
- Hegedűs, D., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- Sławiński, J., et al. (2021).
- 7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem. [Link]
- Zhao, Q., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]
- El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Inatomi, S., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. [Link]
- Chen, S., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025). Wiley Online Library. [Link]
- Chen, S., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 7-Bromo-1H-pyrrolo[2,3-c]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of medicinal chemistry and drug discovery, the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold stands out as a "privileged structure."[1][2] Its significance stems from its role as a bioisostere of the ubiquitous indole nucleus, where the strategic replacement of a carbon atom with nitrogen in the six-membered ring profoundly alters its physicochemical properties.[2][3][4] This modification can enhance aqueous solubility, modulate lipophilicity, and introduce a crucial hydrogen bond acceptor, thereby improving drug-target interactions and pharmacokinetic profiles.[2][5]
The 7-azaindole core is integral to numerous biologically active molecules, most notably as a hinge-binding motif in kinase inhibitors.[6][7] The pyridine nitrogen and pyrrole N-H group can form a bidentate hydrogen bond pattern with the kinase hinge region, mimicking the interaction of adenine in ATP.[3][6] This has led to the development of FDA-approved drugs like Vemurafenib (a BRAF inhibitor) and Pexidartinib (a tyrosine kinase inhibitor), underscoring the scaffold's therapeutic importance.[3]
Given its value, the efficient and versatile functionalization of the 7-azaindole core is paramount. 7-Bromo-1H-pyrrolo[2,3-c]pyridine has long served as the workhorse reagent for this purpose, providing a reliable handle for transition-metal-catalyzed cross-coupling reactions. However, the evolving demands of modern synthesis—greater efficiency, late-stage functionalization, and novel reactivity—necessitate a critical evaluation of alternative strategies. This guide provides an in-depth comparison of viable alternatives, supported by experimental data and mechanistic insights, to empower researchers in making strategic decisions for their synthetic campaigns.
The Benchmark: Understanding this compound
This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Its utility is well-established in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkynyl, and amino moieties at the C7-position.
While effective, reliance on the bromo-derivative is not without its challenges:
-
Reactivity Profile: While generally reactive, it can be sluggish compared to iodo-analogs, sometimes requiring higher catalyst loadings or more forcing conditions.
-
Synthetic Cost: The multi-step synthesis of the brominated precursor can contribute to the overall cost of a synthetic route.
-
Atom Economy: The use of a pre-functionalized "handle" is inherently less atom-economical than direct C-H functionalization.
Comparative Analysis of Alternative Reagents
We will explore three primary categories of alternatives: other C7-halogenated analogs, non-halogenated precursors for direct C-H functionalization, and alternative azaindole isomers as strategic bioisosteres.
Alternative Halogenation: A Study in Reactivity and Economics
The choice of halogen at the C7 position directly impacts the reagent's performance in cross-coupling reactions, following the general reactivity trend: I > Br > Cl .[8][9] This is governed by the C-X bond dissociation energy and the ease of oxidative addition to the Pd(0) catalyst.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages | Typical Application |
| 7-Iodo-1H-pyrrolo[2,3-c]pyridine | Highest | Enables milder reaction conditions (lower temp., less catalyst); suitable for challenging couplings. | Generally more expensive; can be less stable. | Difficult couplings; when substrate is sensitive to harsh conditions. |
| This compound | Intermediate | Good balance of reactivity and stability; widely available; extensive literature precedence. | Can require forcing conditions for less reactive partners. | General purpose; workhorse for library synthesis. |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Lowest | Most cost-effective starting material; highly stable. | Requires highly active, specialized catalyst systems (e.g., with bulky phosphine ligands) and often higher temperatures. | Large-scale synthesis where cost is a primary driver. |
This protocol outlines a standardized Suzuki-Miyaura reaction to compare the efficiency of 7-chloro, 7-bromo, and 7-iodo-1H-pyrrolo[2,3-c]pyridine. The key variable is the catalyst system and temperature required to achieve optimal conversion.
Objective: To synthesize 7-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine from different halogenated precursors.
Materials:
-
7-Halo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol)
-
(4-methoxyphenyl)boronic acid (1.5 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Dioxane/Water (4:1, 5 mL)
-
Palladium Catalyst System (see table below)
-
Nitrogen or Argon source
Workflow Diagram:
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk flask, add the 7-halo-azaindole (1.0 mmol), (4-methoxyphenyl)boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the specified palladium catalyst system and the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time and temperature.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Conditions and Expected Outcomes:
| Starting Material | Catalyst System | Temp. (°C) | Time (h) | Typical Yield |
| 7-Iodo-azaindole | Pd(PPh₃)₄ (3 mol%) | 80 | 2-4 | >90% |
| 7-Bromo-azaindole | Pd(dppf)Cl₂ (3 mol%) | 100 | 6-12 | 80-90% |
| 7-Chloro-azaindole | XPhos Pd G2 (1.5 mol%)[10] | 100-110 | 12-24 | 85-95% |
Causality: The higher reactivity of the C-I bond allows for the use of less active, "first-generation" palladium catalysts like Pd(PPh₃)₄ under milder conditions. In contrast, the stronger C-Cl bond requires a more sophisticated, electron-rich, and bulky phosphine ligand like XPhos to facilitate the challenging oxidative addition step.[10]
Direct C-H Functionalization: The Modern, Atom-Economical Approach
A paradigm shift in synthetic strategy involves forgoing halogenation altogether and targeting the C-H bond at the C7 position directly. This approach is highly atom-economical and ideal for late-stage functionalization. Success hinges on achieving high regioselectivity, which can be accomplished through the use of a directing group.
One of the most effective strategies involves the use of N-oxides. The pyridine nitrogen of the 7-azaindole can be oxidized to an N-oxide, which then acts as an excellent directing group for palladium-catalyzed C-H arylation at the adjacent C7 position.[11]
Catalytic Cycle Diagram: Pd-Catalyzed C-H Arylation
Caption: Simplified mechanism for Pd-catalyzed, N-oxide directed C-H arylation.
Objective: To synthesize 7-phenyl-1H-pyrrolo[2,3-c]pyridine via C-H activation.
Procedure:
-
N-Oxide Formation:
-
Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 mmol) in dichloromethane (10 mL).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise at 0 °C.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench with aqueous sodium thiosulfate solution, separate the organic layer, dry, and concentrate to yield the N-oxide.
-
-
C-H Arylation (adapted from Fagnou et al.[11]):
-
In a sealed tube, combine the 7-azaindole N-oxide (1.0 mmol), bromobenzene (1.5 mmol), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), pivalic acid (PivOH, 30 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add toluene (5 mL).
-
Seal the tube and heat at 110 °C for 18 hours.
-
Cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
-
-
Deoxygenation (if required):
-
The N-oxide can often be removed under various reducing conditions (e.g., PCl₃ or H₂/Pd).
-
Advantages of C-H Functionalization:
-
Efficiency: Reduces the number of synthetic steps by avoiding pre-functionalization.
-
Late-Stage Application: Allows for diversification of complex molecules at a late stage in the synthesis.
-
Novelty: Opens pathways to structures that may be difficult to access via traditional cross-coupling.
Conclusion and Strategic Recommendations
The choice of reagent for functionalizing the 7-azaindole scaffold is a strategic decision that impacts reaction efficiency, cost, and overall synthetic design. While This compound remains a reliable and well-understood benchmark, researchers now have a powerful toolkit of alternatives.
-
For maximum reactivity and reactions with sensitive substrates under mild conditions, the 7-iodo analog is the reagent of choice, provided the cost is justifiable.
-
For large-scale, cost-driven syntheses , the 7-chloro analog , paired with a modern, highly active catalyst system, offers the most economical route.
-
For atom economy, step-efficiency, and late-stage functionalization , direct C-H activation of the parent 7-azaindole is the superior and more elegant strategy, representing the forefront of modern synthetic methodology.
By understanding the distinct advantages and mechanistic underpinnings of each approach, researchers can select the optimal reagent to accelerate their drug discovery and development programs.
References
- 7-Azaindole Analogues as Bioactive Agents and Recent Results.PubMed.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation.
- Azaindole Therapeutic Agents.PubMed Central.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- The Azaindole Framework in the Design of Kinase Inhibitors.MDPI.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.Royal Society of Chemistry.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.ChemicalBook.
- Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment.Bentham Science.
- Alternative reagents to 2-Amino-6-bromopyridine for azaindole synthesis.BenchChem.
- Application research of 7-Azaindole.ChemicalBook.
- The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery.BenchChem.
- Sonogashira coupling.Wikipedia.
- Sonogashira Coupling.NROChemistry.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacements for the 7-Bromo-1H-pyrrolo[2,3-c]pyridine Scaffold
Introduction: The 7-Azaindole Scaffold and the Imperative of Bioisosteric Replacement
The 1H-pyrrolo[2,3-c]pyridine, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have cemented its role in the development of a multitude of therapeutic agents, particularly kinase inhibitors. The 7-bromo-substituted variant of this scaffold often serves as a crucial synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. However, the presence of a bromine atom can introduce metabolic liabilities and potential toxicity concerns.[1][2][3] This necessitates the exploration of bioisosteric replacements—the substitution of the bromine atom with other functional groups that retain or enhance biological activity while improving the overall developability of the drug candidate.
This guide provides a comprehensive comparison of potential bioisosteric replacements for the 7-bromo moiety on the 1H-pyrrolo[2,3-c]pyridine core. We will delve into the rationale behind these replacements, present comparative data where available, and provide detailed experimental protocols for their synthesis.
The Rationale for Bioisosteric Replacement of the 7-Bromo Group
The bromine atom at the 7-position of the 1H-pyrrolo[2,3-c]pyridine scaffold influences the molecule's properties in several ways: it acts as a weak hydrogen bond acceptor, contributes to the molecule's lipophilicity, and, most importantly, serves as a versatile reactive site for carbon-carbon and carbon-heteroatom bond formation. A successful bioisostere should ideally mimic these characteristics or offer advantageous alternatives. The primary goals of replacing the 7-bromo group are to:
-
Modulate Potency and Selectivity: Fine-tune interactions with the biological target.
-
Improve Physicochemical Properties: Enhance solubility, and permeability, and reduce lipophilicity.
-
Enhance Metabolic Stability: Block sites of metabolism and reduce the formation of reactive metabolites.
-
Explore Novel Chemical Space and Secure Intellectual Property: Generate novel chemical entities with improved therapeutic profiles.
Below is a logical workflow for considering and implementing bioisosteric replacements for the 7-bromo group.
Caption: Workflow for Bioisosteric Replacement of the 7-Bromo Group.
Comparative Analysis of Bioisosteric Replacements
The following table summarizes key bioisosteric replacements for the 7-bromo group, along with their potential impact on the physicochemical and pharmacological properties of the 1H-pyrrolo[2,3-c]pyridine scaffold. It is important to note that direct comparative data for the 7-substituted 1H-pyrrolo[2,3-c]pyridine is limited in the public domain; therefore, some of the rationale is extrapolated from studies on the closely related and more extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer.
| Bioisosteric Replacement | Rationale & Potential Advantages | Potential Disadvantages | Key Synthetic Method |
| Small Alkyl/Alkynyl Groups (-CH₃, -C≡CH) | - Increase lipophilicity, potentially improving cell permeability.- The methyl group can fill small hydrophobic pockets.- The terminal alkyne can act as a hydrogen bond acceptor or be further functionalized. | - Increased lipophilicity may decrease aqueous solubility.- Potential for metabolic oxidation of the methyl group. | Sonogashira Coupling |
| Aryl/Heteroaryl Groups (-Ph, -pyridyl) | - Can engage in π-stacking interactions with the target protein, enhancing potency.- Provides vectors for further substitution to fine-tune properties.- Introduction of heteroatoms (e.g., in a pyridyl ring) can improve solubility and introduce new hydrogen bonding opportunities. | - Significant increase in molecular weight.- Potential for increased metabolic liability depending on the substitution pattern. | Suzuki-Miyaura Coupling |
| Amino and Substituted Amines (-NH₂, -NHR) | - Introduces a hydrogen bond donor and acceptor, which can form crucial interactions with the target.- Can significantly increase polarity and aqueous solubility.- The amino group can be a key pharmacophoric element. | - Can introduce a basic center, affecting pKa and potential for off-target interactions.- May be susceptible to metabolism (e.g., N-dealkylation). | Buchwald-Hartwig Amination |
| Cyano Group (-CN) | - Strong dipole moment can lead to favorable polar interactions.- Linear geometry is sterically non-demanding.- Generally metabolically stable. | - Can be metabolized to a carboxylic acid in some cases.- May reduce cell permeability due to its polarity. | Palladium-catalyzed Cyanation |
Experimental Protocols: Synthesizing Bioisosteric Replacements
The following protocols provide detailed, step-by-step methodologies for the key cross-coupling reactions used to replace the 7-bromo substituent on the 1H-pyrrolo[2,3-c]pyridine scaffold. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bioisosteres
This protocol details the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid/ester, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling for Aryl Bioisosteres.
Protocol 2: Sonogashira Coupling for Alkynyl Bioisosteres
This protocol describes the synthesis of 7-alkynyl-1H-pyrrolo[2,3-c]pyridines via a palladium/copper-catalyzed Sonogashira coupling.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for Amino Bioisosteres
This protocol outlines the synthesis of 7-amino-1H-pyrrolo[2,3-c]pyridines using a palladium-catalyzed Buchwald-Hartwig amination.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the discovery of novel therapeutics. However, optimizing the properties of drug candidates often requires moving beyond this halogenated intermediate. Bioisosteric replacement of the 7-bromo group with a variety of functional groups offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles. The choice of a suitable bioisostere is context-dependent and should be guided by the specific therapeutic target and desired property improvements. The synthetic protocols provided herein offer robust methods for accessing a diverse range of 7-substituted 1H-pyrrolo[2,3-c]pyridine analogs, enabling a thorough exploration of the structure-activity relationships at this critical position. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational application of bioisosterism will remain a cornerstone of modern drug discovery.
References
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
- Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & pharmaceutical bulletin, 62(4), 336–342. [Link]
- Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as Pan-PIM kinase inhibitors - Lead series identification - Part II. Bioorganic & medicinal chemistry letters, 27(20), 4699–4704. [Link]
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727–736. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300809. [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
- MDPI. (2021).
- Zhang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic chemistry, 102, 104092. [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. (2025).
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
- Bioisosteres of Common Functional Groups. (n.d.). [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020).
Sources
- 1. The synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Analysis of Palladium Catalysts for Bromopyridine Coupling Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of molecules containing the pyridine scaffold is a frequent and critical task. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with the coupling of bromopyridines being a common strategy. However, the inherent electronic properties of the pyridine ring can present unique challenges, making the choice of catalyst paramount to success. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving bromopyridines, supported by experimental data to inform catalyst selection and optimization.
The Challenge of Bromopyridines in Cross-Coupling
The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This effect is particularly pronounced in substrates like 2- and 6-bromopyridines. Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Consequently, the selection of an appropriate palladium catalyst system, particularly the ligand, is crucial to overcome these challenges and achieve high reaction efficiency.
Catalyst Performance Comparison: Ligand is Key
The performance of a palladium catalyst in the coupling of bromopyridines is intricately linked to the nature of the ligand coordinated to the palladium atom. We will compare three major classes of palladium catalysts: those with phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycle precatalysts.
Phosphine Ligand-Based Catalysts
Traditional palladium catalysts often employ phosphine ligands. While simple phosphines like triphenylphosphine (PPh₃) can be effective in some cases, the coupling of bromopyridines often necessitates the use of more sophisticated, electron-rich, and sterically bulky phosphine ligands.[1] These ligands, often referred to as Buchwald-type ligands, enhance the rates of both oxidative addition and reductive elimination, leading to improved catalytic activity.[2]
Key Phosphine Ligands for Bromopyridine Coupling:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its effectiveness in a wide range of cross-coupling reactions, SPhos is a reliable choice for the Suzuki and Buchwald-Hartwig coupling of bromopyridines.[3][4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, XPhos often provides excellent results in challenging coupling reactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand is particularly effective in Buchwald-Hartwig amination reactions.[4]
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A chiral bisphosphine ligand that can be effective in certain amination reactions.[5]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[6][7] Their strong σ-donating ability enhances the electron density at the palladium center, promoting oxidative addition even with less reactive aryl chlorides.[7] The steric bulk of NHC ligands also facilitates the reductive elimination step.[7]
Key NHC Ligands and Precatalysts:
-
PEPPSI™-IPr (palladium(II) dichloride): This is a commercially available and highly active precatalyst that is particularly effective for the coupling of heteroaryl halides.[3][8] The pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) technology allows for the convenient use of air- and moisture-stable precatalysts.[8]
Palladacycle Precatalysts
Palladacycles are pre-activated catalyst systems that offer high thermal stability and catalytic activity. They are particularly advantageous for large-scale syntheses due to their efficiency and robustness. Herrmann's catalyst is a well-known example.
Comparative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[9] The choice of catalyst can significantly impact the yield and reaction time.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid. [3]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Note: The data in this table is illustrative and based on generalized literature findings. Actual results may vary depending on the specific substrates and reaction conditions.
Comparative Data for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[10] The appropriate choice of ligand is critical for achieving high yields, especially with challenging substrates like bromopyridines.[10]
Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine with Morpholine. [4]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 76 |
| Pd₂(dba)₃ | BINAP | LiHMDS | THF | 65 | 71 |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | 83 |
Comparative Data for Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically co-catalyzed by copper(I) salts.[13]
Table 3: Optimized Conditions for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes. [11]
| Catalyst | Ligand | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)[3]
-
In an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), SPhos (1.2 mol%), the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (3 mL).
-
Stir the reaction mixture at 100 °C for the time indicated by TLC or GC/MS analysis.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination using a RuPhos Precatalyst[4]
-
To a glovebox-dried vial, add the RuPhos precatalyst (as specified), the bromopyridine (1.0 equiv), the amine (1.2 equiv), and LiHMDS (1.5 equiv).
-
Add anhydrous THF.
-
Seal the vial and stir at the indicated temperature until the reaction is complete.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography.
General Procedure for Sonogashira Coupling[11]
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.
-
Add DMF (2.0 mL) and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography.
Mechanistic Considerations and Visualization
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Sonogashira and Buchwald-Hartwig), and reductive elimination.[14][15]
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
The choice of palladium catalyst for the coupling of bromopyridines is a critical decision that significantly influences the outcome of the reaction. For routine Suzuki couplings, traditional catalysts with bulky phosphine ligands like SPhos often provide excellent results. For more challenging transformations, including Buchwald-Hartwig aminations and couplings of less reactive bromopyridines, advanced catalyst systems employing ligands such as RuPhos or NHCs like that in the PEPPSI™-IPr precatalyst are often superior. The Sonogashira coupling of bromopyridines is also well-established, with Pd/phosphine/Cu(I) systems being highly effective.
The development of more active, stable, and versatile palladium catalysts remains an active area of research. The exploration of novel ligand architectures and the development of heterogeneous catalysts that allow for easy separation and reuse are promising avenues for future advancements in this field. [9][16]By understanding the principles outlined in this guide and consulting the referenced literature, researchers can make informed decisions to accelerate their synthetic endeavors involving bromopyridine substrates.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (URL: )
- A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem. (URL: )
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migr
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
- A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
- Phosphine ligands and catalysis - Research - Gessner Group. (URL: [Link])
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL: [Link])
- Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions | Request PDF. (URL: [Link])
- N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing). (URL: [Link])
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. (URL: [Link])
- Cross-coupling reaction - Wikipedia. (URL: [Link])
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines | ACS C
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: [Link])
- Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes - J-Stage. (URL: [Link])
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchG
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - MDPI. (URL: [Link])
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube. (URL: [Link])
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchG
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- (PDF)
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (URL: [Link])
- (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
Sources
- 1. gessnergroup.com [gessnergroup.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nobelprize.org [nobelprize.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this nucleus, particularly at the C7 position of the pyridine ring, is a critical step in the synthesis of many drug candidates. Among the most powerful methods for forging C(sp²)-C(sp²) bonds at this position are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide provides an in-depth comparison of these two indispensable synthetic tools for the arylation of 7-Bromo-1H-pyrrolo[2,3-c]pyridine, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Challenge: Cross-Coupling on an Electron-Deficient, N-Rich Heterocycle
The 7-azaindole core presents unique challenges for palladium-catalyzed cross-coupling reactions. The pyridine nitrogen renders the six-membered ring electron-deficient, which can affect the kinetics of oxidative addition. More significantly, the presence of two nitrogen atoms (the pyrrolic NH and the pyridinic N) can lead to catalyst inhibition or deactivation through the formation of stable palladium-nitrogen complexes.[1][2] The choice of coupling partners, catalyst system, and reaction conditions is therefore paramount to achieving high yields and avoiding unwanted side reactions.
The Suzuki-Miyaura Coupling: A Modern Workhorse
The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid or ester) and a base, has become a go-to method for C-C bond formation due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3]
Mechanistic Considerations
The catalytic cycle of the Suzuki coupling is well-established and proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination. For nitrogen-containing heterocycles like 7-azaindole, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[1][4] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer to the palladium center.
Experimental Protocol: Suzuki Coupling of this compound
The following protocol is based on successful couplings of unprotected azaindole halides reported by Buchwald and coworkers, demonstrating excellent yields under mild conditions.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos Pd G2 precatalyst (e.g., 1.5 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 5–8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: Robust and Functional Group Tolerant
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their general inertness to moisture and air, often allowing the reaction to proceed under neutral conditions without the need for a strong base.[5][6]
Mechanistic Considerations
Similar to the Suzuki coupling, the Stille catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step in the Stille reaction is typically the rate-determining step and can be accelerated by the use of polar aprotic solvents and additives like lithium chloride or copper(I) salts.[7][8] The choice of non-transferable groups on the tin reagent (e.g., butyl vs. methyl) can also influence reaction rates.
Experimental Protocol: Stille Coupling of this compound
While a specific protocol for the C7-brominated azaindole is not as commonly reported as its Suzuki counterpart, the following generalized procedure is adapted from successful Stille couplings on other positions of the azaindole core and related heterocycles.[9] N-protection (e.g., with a phenylsulfonyl or Boc group) is sometimes employed in Stille couplings of azaindoles to improve solubility and prevent potential N-H reactivity, though it is not always necessary.
Materials:
-
N-Protected or unprotected this compound
-
Aryltributylstannane (1.1-1.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Lithium chloride (LiCl) (optional, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
To a dry Schlenk flask, add the this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and LiCl (if used).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) followed by the aryltributylstannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Workup often involves an aqueous potassium fluoride (KF) solution to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Head-to-Head Comparison: Performance and Practicality
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Typical Yields | Good to excellent (often >90% for azaindoles)[1] | Good to excellent (can be >80-90%)[10] |
| Reaction Conditions | Requires a base (e.g., K₃PO₄, Cs₂CO₃); often aqueous/organic biphasic solvent. | Often neutral; can be run anhydrously. Additives like LiCl or CuI can be beneficial.[7][8] |
| Functional Group Tolerance | Very good, but can be sensitive to base-labile groups. Protodeboronation can be a side reaction. | Excellent, one of its primary advantages. Tolerates a wide array of functional groups.[6] |
| Steric Hindrance | Can be more sensitive to sterically demanding coupling partners.[10] | Generally less sensitive to steric bulk than Suzuki coupling.[10] |
| Toxicity & Waste | Low toxicity of boron reagents and byproducts. Environmentally benign.[3] | High toxicity of organotin reagents and byproducts (neurotoxins).[11][12][13] Requires specialized waste disposal. |
| Purification | Generally straightforward removal of water-soluble boron byproducts. | Can be challenging due to greasy, non-polar tin byproducts. Requires specific workup (e.g., KF treatment).[14] |
Senior Application Scientist's Recommendation
For the arylation of this compound, the Suzuki-Miyaura coupling is the recommended first choice for most applications in a drug discovery setting. The development of advanced catalyst systems, such as the Buchwald palladacycle precatalysts, allows for the efficient coupling of unprotected 7-azaindoles under mild conditions with excellent yields.[1] The primary driver for this recommendation is the significantly lower toxicity of the organoboron reagents and their byproducts, which aligns with the principles of green chemistry and simplifies handling and purification.
However, the Stille coupling remains an invaluable and powerful alternative , particularly in scenarios where the Suzuki reaction fails or gives low yields. Its superior functional group tolerance and robustness in the face of steric hindrance make it the go-to problem-solver.[6][10] If your arylating partner contains base-sensitive functionalities or is particularly bulky, the Stille coupling may provide a more reliable route to the desired product. The major caveat is the high toxicity of organotin compounds, which necessitates careful handling, specialized quenching and workup procedures, and appropriate waste disposal protocols.[11][15]
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents. For initial explorations and high-throughput synthesis, the Suzuki coupling offers a more practical and safer workflow. For complex, late-stage functionalizations where substrate integrity is paramount, the Stille coupling provides a potent and often necessary tool in the synthetic chemist's arsenal.
References
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
- Dūfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(41), 16571–16582.
- Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11774-11793.
- This cit
- Dūfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
- This cit
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. ResearchGate.
- Meier, M. A. R., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16352.
- This cit
- This cit
- This cit
- Stille reaction. Wikipedia.
- Braga, A. C. S., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 269.
- Reddit discussion on organotin toxicity. (2023). Reddit.
- Stille Coupling. Chemistry LibreTexts.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
- Stille Coupling. Organic Chemistry Portal.
- This cit
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
The Evolving Landscape of Pyrrolopyridines in Oncology: A Comparative Guide to the Efficacy of 7-Bromo-1H-pyrrolo[2,3-c]pyridine and its Isomers in Cell-Based Assays
The pyrrolopyridine scaffold, particularly the 7-azaindole framework, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics.[1][2] Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding sites of various kinases, making it a cornerstone for the design of potent kinase inhibitors.[3] This guide provides a comparative analysis of the efficacy of 7-bromo-substituted pyrrolopyridine derivatives in cell-based assays, with a focus on their anticancer properties. While data on the specific 7-Bromo-1H-pyrrolo[2,3-c]pyridine isomer is emerging, we will draw comparisons from the broader and more extensively studied class of 7-azaindoles and related pyrrolopyridine isomers to provide a comprehensive overview for researchers in drug discovery.
The Strategic Advantage of the 7-Azaindole Scaffold
The 7-azaindole ring system is a bioisostere of purine and has been successfully incorporated into a multitude of kinase inhibitors. This is largely due to its ability to form crucial hydrogen bond interactions within the kinase hinge region, a key determinant of binding affinity and inhibitory activity.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The introduction of a bromine atom, as in the this compound scaffold, can significantly influence the compound's biological activity, often enhancing its potency.
Comparative Efficacy of Bromo-Substituted Pyrrolopyridine Derivatives in Anticancer Cell-Based Assays
The true measure of a compound's therapeutic potential lies in its performance within a cellular context. Cell-based assays provide a more physiologically relevant environment compared to biochemical assays, offering insights into a compound's ability to penetrate cell membranes, engage its intracellular target, and elicit a biological response. A common preliminary assessment of anticancer activity is the evaluation of a compound's ability to inhibit cell proliferation, often quantified by the half-maximal inhibitory concentration (IC50).
Below is a comparative summary of the antiproliferative activity of various bromo-substituted pyrrolopyridine derivatives and related structures from recent studies.
| Compound ID/Series | Scaffold | Target/Proposed Mechanism | Cell Line(s) | IC50/GI50 (µM) | Reference |
| Compound 4g | 7-Azaindole derivative | PARP inhibitor | MCF-7 (Breast Cancer) | 15.56 | [4] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine derivative | Colchicine-binding site inhibitor | HeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast) | 0.12 - 0.21 | [5][6] |
| Compound 1r | pyrrolo[3,2-c]pyridine derivative | FMS kinase inhibitor | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78 | [7] |
| Compound 18h | 7H-pyrrolo[2,3-d]pyrimidine derivative | FAK inhibitor | U-87MG (Glioblastoma), A-549 (Lung), MDA-MB-231 (Breast) | 0.24 - 0.35 | [8] |
| Pyrrolo[2,3-d]pyrimidine-imine (8f) | Tricyclic Pyrrolo[2,3-d]pyrimidine | Antitumor | HT-29 (Colon Cancer) | 4.55 | [9] |
| Pyrrolo[2,3-d]pyrimidine-imine (8g) | Tricyclic Pyrrolo[2,3-d]pyrimidine | Antitumor | HT-29 (Colon Cancer) | 4.01 | [9] |
| Compound 14a | Pyrrolo[2,3-d]pyrimidine derivative | Antitumor | MCF-7 (Breast Cancer) | 1.7 | [10] |
| Compound 16b | Pyrrolo[2,3-d]pyrimidine derivative | Antitumor | MCF-7 (Breast Cancer) | 5.7 | [10] |
| Compound 18b | Pyrrolo[2,3-d]pyrimidine derivative | Antitumor | MCF-7 (Breast Cancer) | 3.4 | [10] |
Note: This table presents a selection of data from the cited literature and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data highlights the potent low micromolar to nanomolar antiproliferative activity of various bromo-substituted pyrrolopyridine isomers across a range of cancer cell lines. Notably, the 1H-pyrrolo[3,2-c]pyridine derivative 10t exhibited impressive sub-micromolar efficacy against multiple cancer cell types, suggesting a promising avenue for further investigation.[5][6] Similarly, the FMS kinase inhibitor 1r , based on the pyrrolo[3,2-c]pyridine scaffold, demonstrated significant potency.[7] These findings underscore the therapeutic potential of this class of compounds.
Key Signaling Pathways and Experimental Workflows
Many of the anticancer effects of pyrrolopyridine derivatives can be attributed to their inhibition of protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1]
Caption: Generalized kinase signaling pathway targeted by pyrrolopyridine inhibitors.
The evaluation of these compounds typically follows a structured workflow, beginning with synthesis and culminating in detailed cellular and mechanistic studies.
Caption: A typical experimental workflow for screening pyrrolopyridine derivatives.
Experimental Protocol: Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative or other test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the growth medium from the 96-well plate and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., 100-200 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The collective evidence strongly supports the 7-azaindole and related pyrrolopyridine scaffolds as a fertile ground for the discovery of novel anticancer agents. The introduction of a bromo substituent is a viable strategy for enhancing potency. While the specific this compound scaffold warrants more focused investigation, the promising results from its isomers suggest that derivatives of this core structure are likely to exhibit significant biological activity. Future research should aim to elucidate the specific kinase targets of these compounds and to optimize their selectivity and pharmacokinetic profiles to advance the most promising candidates towards in vivo studies and potential clinical development.
References
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). European Journal of Medicinal Chemistry, 57, 383-393. [Link]
- Synthesis and antiproliferative and antiviral activity of carbohydrate-modified pyrrolo[2,3-d]pyridazin-7-one nucleosides. (1995). Journal of Medicinal Chemistry, 38(19), 3957-3966. [Link]
- The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (n.d.).
- Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. (2011). European Journal of Medicinal Chemistry, 46(9), 4352-4359. [Link]
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
- Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-6470. [Link]
- An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21541-21553. [Link]
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry, 102, 104092. [Link]
- Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (2022). Journal of Molecular Structure, 1265, 133425. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(13), 5087. [Link]
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(25), 2734-2754. [Link]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5233. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301017. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (2025). Pharmaceuticals, 18(7), 896. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301017. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro ADME Profiling of 7-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Approach
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics, the 7-Bromo-1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for the design of potent and selective modulators of biological targets. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, many of which lie in the realm of Absorption, Distribution, Metabolism, and Excretion (ADME). Poor pharmacokinetic properties are a leading cause of attrition in drug development pipelines. Therefore, a robust and early assessment of in vitro ADME parameters is not just advantageous; it is critical for success.
This guide provides a comprehensive framework for evaluating the in vitro ADME properties of this compound derivatives. We will delve into the key assays, offer detailed, field-tested protocols, and present a comparative analysis using data from the closely related 7-azaindole class of compounds to provide context and practical insights for researchers in this field.
The Strategic Importance of Early ADME Assessment
The "fail fast, fail cheap" paradigm in drug discovery underscores the necessity of identifying compounds with undesirable ADME properties at the earliest possible stage.[1] Integrating in vitro ADME assays into the hit-to-lead and lead optimization phases allows for the iterative refinement of chemical structures to enhance metabolic stability, improve permeability, and modulate plasma protein binding, ultimately leading to candidates with a higher probability of in vivo success.[1][2]
This guide will focus on four cornerstone in vitro ADME assays:
-
Metabolic Stability: Assessing the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[1][3]
-
Permeability: Evaluating the ability of a compound to passively diffuse across biological membranes.
-
Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[4]
-
CYP450 Inhibition: Investigating the potential for a compound to inhibit the activity of major CYP isoforms, a key indicator of potential drug-drug interactions.[5][6]
Comparative Analysis: Learning from the 7-Azaindole Analogs
Direct, publicly available in vitro ADME data for this compound derivatives is limited. However, the extensive research on the structurally analogous 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives provides an invaluable dataset for comparison and prediction. These compounds have been widely explored as kinase inhibitors, and their ADME properties have been a subject of optimization.
| ADME Parameter | 7-Azaindole Derivative (Compound A) | Pyrazole Analog (Compound B) | Pyrrole Derivative (Compound C) |
| Metabolic Stability (t½, min) | Moderate (e.g., 32.5)[7] | Potentially Improved | Poor to Moderate[7] |
| Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | Data Not Available | Data Not Available |
| Plasma Protein Binding (%) | High (>90%) | Data Not Available | Data Not Available |
| CYP Inhibition (IC₅₀, µM) | Potent inhibitor of multiple isoforms (e.g., <1 µM for CYP2C9, 3A4)[8] | Improved profile (higher IC₅₀ values)[8] | Data Not Available |
This table is a composite representation based on findings for different derivatives within the broader classes and is intended for illustrative purposes.
Key Insights from Comparator Compounds:
-
Metabolic Vulnerability: The pyridine nitrogen in the 7-azaindole ring can be a site of metabolic activity and may contribute to CYP inhibition through coordination with the heme iron of the enzyme.[8] The poor metabolic stability of some pyrrole derivatives highlights the importance of strategic substitutions to block metabolic hotspots.[7]
-
Permeability: The ability of a compound to permeate biological membranes can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[9][10][11]
-
Plasma Protein Binding: High plasma protein binding is a common feature of many kinase inhibitors. While not inherently a negative attribute, it necessitates consideration in dose projections and understanding the free drug concentration.
-
CYP Inhibition: The potent CYP inhibition observed with some 7-azaindole derivatives underscores the need to carefully evaluate this property for any novel heterocyclic compound.[8] Structural modifications, such as replacing the pyridine with a pyrazole, have been shown to mitigate this liability.[8]
Experimental Protocols for Core In Vitro ADME Assays
The following protocols are provided as a detailed guide for researchers. It is crucial to include appropriate positive and negative controls in each assay to ensure data quality and reliability.
Metabolic Stability in Liver Microsomes
This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the liver microsomes.[3][12][13]
Workflow for Microsomal Stability Assay
Caption: Schematic of the PAMPA assay setup.
Step-by-Step Protocol:
-
Membrane Coating:
-
Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane). [14]Allow the solvent to evaporate completely.
-
-
Preparation of Solutions:
-
Prepare a solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM).
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly and Incubation:
-
Add the test compound solution to the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. [15]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into enterocyte-like cells, forming tight junctions and expressing key drug transporters. This model provides a more biologically relevant assessment of intestinal permeability, including both passive diffusion and active transport mechanisms. [16][17][18] Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture and Monolayer Formation:
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A→B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters. [16]
-
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay measures the fraction of a compound that is bound to plasma proteins, which is a critical determinant of its pharmacokinetic and pharmacodynamic properties. [4]The Rapid Equilibrium Dialysis (RED) device is a commonly used method for this purpose. [19][20][21] Rapid Equilibrium Dialysis (RED) Setup
Caption: Schematic of the Rapid Equilibrium Dialysis (RED) device.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (human, rat, etc.) at a final concentration of, for example, 1 µM.
-
-
Dialysis:
-
Add the plasma sample containing the test compound to one chamber of the RED device insert.
-
Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber. [19] * Incubate the assembled RED plate at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the dialysis membrane. [4]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot. [4] * Quantify the concentration of the test compound in both samples.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Calculate the percentage of plasma protein binding = (1 - fu) * 100.
-
Conclusion and Future Directions
The in vitro ADME assays detailed in this guide provide a robust and efficient framework for characterizing the pharmacokinetic potential of novel this compound derivatives. By systematically evaluating metabolic stability, permeability, plasma protein binding, and CYP inhibition, researchers can make informed decisions to guide the optimization of their chemical series. The comparative data from the well-studied 7-azaindole class offers valuable benchmarks and highlights potential liabilities to address proactively. As new derivatives are synthesized, a continued focus on building a comprehensive structure-ADME relationship database will be instrumental in accelerating the discovery of new medicines with desirable drug-like properties.
References
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- [Link to a general Caco-2 assay protocol, as the original link may not be stable]
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
- [Link to a general Caco-2 assay protocol, as the original link may not be stable]
- [Link to a general plasma protein binding protocol, as the original link may not be stable]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
- PubMed. (n.d.). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- [Link to a general PAMPA protocol, as the original link may not be stable]
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Cyprotex. (n.d.). Microsomal Stability.
- PubMed. (n.d.). Plasma protein binding of dipyrone metabolites in man.
- PMC - NIH. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
- ResearchGate. (n.d.). Assay of select compounds by Caco-2 permeability assay (left) and....
- PubMed. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
- ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes.
- PubMed. (n.d.). a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones.
- Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities.
- [Link to a general drug discovery review, as the original link may not be stable]
- PMC - NIH. (n.d.). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors.
- ResearchGate. (n.d.). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species,....
- PubMed. (n.d.). Plasma Protein and Lipoprotein Binding of Cis- and Trans-Permethrin and Deltamethrin in Adult Humans and Rats.
- YouTube. (2021). PAMPA Permeability Assay.
- MDPI. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells.
- PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
- PMC - PubMed Central. (n.d.). Inhibition and induction of CYP enzymes in humans: an update.
- Biomolecules & Therapeutics. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.
- PubMed - NIH. (n.d.). Inhibition of cytochromes P450 by antifungal imidazole derivatives.
- MDPI. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 7. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAMPA--a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]
The Isomeric Divide: A Comparative Guide to the Biological Activity of Bromo-Pyrrolopyridines
In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can lead to a profound shift in its biological function. This principle is powerfully illustrated by the isomeric forms of bromo-pyrrolopyridines, a versatile heterocyclic scaffold prominent in medicinal chemistry. The placement of a single bromine atom or the arrangement of the fused pyrrole and pyridine rings—subtle changes to the uninitiated—can dictate a compound's potency, selectivity, and ultimate therapeutic potential.
This guide delves into the critical role of isomerism in modulating the biological activity of bromo-pyrrolopyridines. We will explore, through comparative data and mechanistic insights, how constitutional isomerism (regioisomerism) and stereoisomerism differentiate the function of these compounds, with a particular focus on their well-documented roles as kinase inhibitors. This analysis is designed for researchers, scientists, and drug development professionals seeking to harness the structural nuances of this privileged scaffold for therapeutic innovation.
The Pyrrolopyridine Framework: A Landscape of Six Isomers
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. This fusion can occur in six distinct ways, giving rise to six constitutional isomers, each with a unique electronic and steric profile that influences its interaction with biological targets.[1][2]
Caption: The six constitutional isomers of the pyrrolopyridine scaffold.
The introduction of a bromine atom further diversifies this landscape. Halogens can enhance binding affinity through halogen bonds, modulate the molecule's electronics, and improve pharmacokinetic properties, but its position is paramount.[3]
Case Study 1: Regioisomerism in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4] Pyrrolopyridine derivatives have emerged as potent kinase inhibitors, often designed to compete with ATP at the enzyme's active site.[5][6] The specific geometry of this binding pocket means that the placement of the bromo-substituent and the nitrogen atom within the pyrrolopyridine core drastically affects inhibitory potential.
Consider the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Abnormal FGFR signaling is implicated in various cancers.[7][8] Different bromo-pyrrolopyridine isomers have been developed as FGFR inhibitors, and their activity is highly dependent on their structure.
| Compound Class | Isomeric Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Hypothetical Analog A | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [7][8] |
| Hypothetical Analog B | 1H-pyrrolo[3,2-b]pyridine | FGFR4 | <10 | [9] |
| Hypothetical Analog C | 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine | EGFR | 0.5 - 10 | [5] |
This table collates representative data from multiple sources to illustrate the impact of the core scaffold. Direct comparison requires identical assay conditions.
As the data suggests, a pyrrolo[2,3-b]pyridine core can yield potent inhibitors of FGFR1, while a pyrrolo[3,2-b]pyridine scaffold has been successfully used to target FGFR4 selectively.[7][9] Meanwhile, a pyrido[4,3-d]pyrimidine core bearing a 3-bromophenyl group shows high potency against the Epidermal Growth Factor Receptor (EGFR).[5] This demonstrates that the overall shape and hydrogen bonding pattern dictated by the isomeric core are critical for achieving potency and selectivity against specific kinases.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Case Study 2: The Decisive Role of Stereochemistry
Beyond constitutional isomerism, stereochemistry—the 3D arrangement of atoms—can be the sole determinant of a drug's efficacy.[10][11] Even when the connectivity is identical, enantiomers (non-superimposable mirror images) can have vastly different biological activities because biological targets, like enzymes and receptors, are themselves chiral.
While not a pyrrolopyridine, a compelling example is found in the isomers of 3-bromo-acivicin, a compound investigated for its anti-malarial properties.[10] The study of its four diastereoisomers reveals a stark difference in activity against Plasmodium falciparum.
| Compound | Configuration | IC₅₀ vs P. falciparum D10 (μM) | IC₅₀ vs P. falciparum W2 (μM) | Reference |
| 2a | (5S, αS) | 0.23 | 0.32 | [10] |
| 2b | (5R, αS) | > 15 | > 15 | [10] |
| 2c | (5S, αR) | > 15 | > 15 | [10] |
| 2d | (5R, αR) | 1.8 | 3.5 | [10] |
The data is unequivocal: the isomer with the natural (5S, αS) configuration is significantly more potent than its enantiomer (5R, αR) and its other diastereoisomers, which are largely inactive.[10] This is attributed to stereospecific interactions with the biological target and potentially selective uptake into the parasite.[10][11] This principle is directly transferable to the development of chiral bromo-pyrrolopyridines, where a specific stereoisomer is almost certain to be responsible for the desired biological effect.
Experimental Protocols for Isomer Evaluation
To rigorously assess the differential activity of bromo-pyrrolopyridine isomers, validated and reproducible assays are essential. Below are detailed protocols for two cornerstone experiments in early-stage drug discovery.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on a purified kinase enzyme, yielding an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). The ADP-Glo™ assay is a common method that measures kinase activity by quantifying the amount of ADP produced.[12]
Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each bromo-pyrrolopyridine isomer in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in kinase buffer to achieve final assay concentrations. The final DMSO concentration should not exceed 1%.[12]
-
Assay Plate Setup: Using a 384-well white plate, add 2.5 µL of kinase buffer to all wells. Add 1 µL of the diluted test isomer or DMSO (for positive/negative controls) to the appropriate wells.[12]
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase (e.g., FGFR1, EGFR) and its specific substrate in kinase buffer. Add 2.5 µL of this mix to each well.[12]
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 4 µL to each well to start the reaction. The final ATP concentration should be near its Km value for the specific kinase.[12]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[12]
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescent signal using a compatible plate reader.[12]
-
Data Analysis: Subtract background luminescence (no enzyme control). Normalize the data between the positive control (DMSO only, 100% activity) and negative control (no ATP, 0% activity). Plot the percent inhibition versus the log of the isomer concentration and use a four-parameter logistic model to calculate the IC₅₀ value.[12]
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of a compound on the metabolic activity of living cancer cells, which is an indicator of cell viability and proliferation.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4][14]
-
Compound Treatment: Prepare serial dilutions of the bromo-pyrrolopyridine isomers in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test isomers. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).[14]
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.[14][15]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline. Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4][13]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.[13][14]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot viability against compound concentration to determine the IC₅₀ value.[4]
Conclusion
The evidence is clear: isomerism is not a trivial detail but a fundamental determinant of the biological activity of bromo-pyrrolopyridines. Both the constitutional arrangement of the heterocyclic core and the stereochemical configuration of chiral centers profoundly influence interactions with biological targets like protein kinases. For researchers in drug discovery, this underscores the necessity of synthesizing and evaluating isomeric forms separately. A seemingly minor peak in a chromatogram could hold the key to unlocking a potent new therapeutic, while its more abundant isomer might be inactive or even toxic. By understanding and strategically manipulating these isomeric effects, scientists can more effectively navigate the path toward novel, selective, and potent medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor.
- El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
- Vaseghi, G., et al. (2017). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. Advanced Biomedical Research.
- BenchChem. (n.d.). A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery.
- Abdel-Aziz, A. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Letters in Drug Design & Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives.
- ResearchGate. (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
- Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Pedron, J., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI.
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
- ResearchGate. (2017). (PDF) Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines.
- Al-Zoubi, R. M. (2018). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU.
- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Singh, M., & Shankaraiah, N. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).
- Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed.
- Lee, Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
- Sarno, S., et al. (2006). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. The FEBS Journal.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC.
- Wu, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry.
- Pedron, J., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 7-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the 7-azaindole core, of which 7-Bromo-1H-pyrrolo[2,3-c]pyridine is a key derivative, has emerged as a "privileged" structure. This guide provides an in-depth technical comparison of this compound derivatives, evaluating their performance against alternative scaffolds and providing the experimental foundation for these comparisons.
The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and purine, granting it unique properties for interacting with the ATP-binding site of kinases. Its defining feature is the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1, which act as a hydrogen bond acceptor and donor, respectively. This arrangement allows for the formation of two critical hydrogen bonds with the "hinge" region of the kinase, mimicking the binding of the adenine base of ATP. This bidentate interaction provides a strong anchor for the inhibitor, contributing to its high affinity.
The strategic placement of a bromine atom at the 7-position of the pyrrolo[2,3-c]pyridine core, an isomer of the more common 7-azaindole, is a key chemical modification. Halogenation, particularly with bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and electronic nature, which in turn can impact its binding affinity, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) of 7-Azaindole Derivatives
Decades of research into 7-azaindole derivatives have elucidated key structure-activity relationships. Substitutions at various positions on the bicyclic core have been shown to modulate potency and selectivity for different kinase targets.
-
Positions 1, 3, and 5 have been identified as the most active sites for modification on the 7-azaindole ring.[1][2]
-
Successful substitutions often include alkyl and aryl carboxamide groups, as well as various heterocyclic rings.[1][2]
-
The renowned BRAF inhibitor, Vemurafenib , features a 7-azaindole core, underscoring the scaffold's clinical relevance.[1][3] The development of Vemurafenib analogs often starts from brominated 7-azaindole precursors, highlighting the utility of this halogenated intermediate in synthesizing diverse libraries of potential kinase inhibitors.[4]
While direct and extensive comparative SAR studies on this compound are not abundant in the public domain, the broader knowledge of 7-halo-7-azaindole derivatives suggests that the electron-withdrawing nature of the bromine atom can enhance biological activity. For instance, in a series of novel 7-azaindole analogs, the presence of electron-withdrawing groups was found to increase their anticancer activity.
Comparative Performance: 7-Azaindole Scaffold vs. Alternatives
The relentless pursuit of novel kinase inhibitors has led to the exploration of various heterocyclic systems. Here, we compare the 7-azaindole scaffold with two prominent alternatives: pyrrolo[2,3-d]pyrimidines and pyrazolopyrimidines.
Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold, another deaza-isostere of adenine, is a well-established core for kinase inhibitors.[5] This scaffold is present in numerous approved drugs and clinical candidates.
Key Characteristics:
-
Potent Kinase Inhibition: Derivatives of this scaffold have demonstrated potent inhibition of a wide range of kinases, including FAK, EGFR, Her2, and VEGFR2.[5][6]
-
Structural Versatility: The scaffold allows for diverse substitutions, enabling the fine-tuning of inhibitor properties.
-
Clinical Success: The clinical success of drugs based on this scaffold validates its therapeutic potential.
Comparative Data:
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 18h (Pyrrolo[2,3-d]pyrimidine) | FAK | 19.1 | [6] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR | 79 | [5] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | Her2 | 40 | [5] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | VEGFR2 | 136 | [5] |
Pyrazolopyrimidine Derivatives
Pyrazolopyrimidines represent another class of "hinge-binding" motifs that have been successfully employed in the design of kinase inhibitors.
Key Characteristics:
-
Broad Kinase Inhibition: This scaffold has been utilized to develop inhibitors for a variety of kinases, including CDKs and Trk kinases.
-
Favorable Pharmacokinetics: Certain derivatives have shown promising pharmacokinetic profiles.
Comparative Data:
While direct IC50 comparisons with this compound derivatives are limited, the extensive research on pyrazolopyrimidines has yielded numerous potent inhibitors, demonstrating their standing as a viable alternative.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used for their robustness and high-throughput capabilities in determining inhibitor potency (IC50 values).
Principle:
The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the proximity of the terbium donor and the fluorescent acceptor on the substrate results in a FRET signal. Inhibitors that block kinase activity will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound derivative (or other test compounds) in 100% DMSO.
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the kinase buffer.
-
Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the kinase inhibition mechanism and the experimental workflow.
Caption: Mechanism of kinase inhibition by 7-azaindole derivatives.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Conclusion
The this compound scaffold, as part of the broader 7-azaindole family, represents a valuable platform for the design of potent and selective kinase inhibitors. Its ability to form key interactions with the kinase hinge region provides a solid foundation for achieving high-affinity binding. While direct and extensive comparative SAR data for the 7-bromo derivative is an area ripe for further public-domain research, the existing body of knowledge on halogenated 7-azaindoles suggests that this modification can be beneficial for enhancing biological activity.
When compared to alternative scaffolds such as pyrrolo[2,3-d]pyrimidines and pyrazolopyrimidines, the 7-azaindole framework holds its own as a clinically validated and versatile core structure. The choice of scaffold for a particular drug discovery program will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall pharmacokinetic and pharmacodynamic properties required.
The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible evaluation of these and other kinase inhibitors, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.
References
- Azaindole Therapeutic Agents. PMC. [Link]
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC. [Link]
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. [Link]
- A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. PubMed. [Link]
- The anticancer IC50 values of synthesized compounds.
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
- Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PMC. [Link]
- (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4...
- 3D QSAR modeling study on 7-aminofuro [2,3-c] pyridine derivatives as TAK1 inhibitors using CoMFA and COMSIA.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
- Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. [Link]
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
- miR-7 reverses the resistance to BRAFi in melanoma by targeting EGFR/IGF-1R/CRAF and inhibiting the MAPK and PI3K/AKT signaling p
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 7-Bromo-1H-pyrrolo[2,3-c]pyridine Isomers
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry and drug development, the 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, represents a privileged heterocyclic motif. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets. The introduction of a bromine atom to this scaffold generates a series of positional isomers, each with distinct electronic and steric properties. These subtle differences can profoundly impact a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall efficacy.
Consequently, the unambiguous identification of each 7-Bromo-1H-pyrrolo[2,3-c]pyridine isomer is a critical step in the synthesis and characterization of novel pharmaceutical candidates. This guide provides a comprehensive comparison of the key spectroscopic features that enable researchers to distinguish between these closely related compounds, supported by detailed experimental protocols and foundational principles of spectral interpretation.
Comparative Spectroscopic Analysis
The differentiation of the bromo-6-azaindole isomers relies on a multi-technique approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts (δ) and coupling constants (J) of the protons and carbons are exquisitely sensitive to the position of the bromine substituent. The electron-withdrawing nature and anisotropic effects of the bromine atom cause predictable changes in the magnetic environment of the nearby nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectra of the bromo-6-azaindole isomers will each display a unique set of signals for the aromatic protons. The position of the bromine atom dictates which proton signals are absent and influences the chemical shifts of the remaining protons. Protons on the same ring as the bromine atom, particularly those in the ortho position, will experience the most significant downfield shift.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra provide a distinct fingerprint for each isomer. The carbon atom directly attached to the bromine (the ipso-carbon) will have its signal shifted to a lower field. The electronic effects of the bromine also perturb the chemical shifts of the other carbons in the heterocyclic system, providing a clear method for structural assignment.
Table 1: Comparative ¹H and ¹³C NMR Data for Bromo-1H-pyrrolo[2,3-c]pyridine Isomers
| Isomer | Spectroscopic Data |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridine | ¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.96 (br s, 1H), 8.74 (s, 1H), 8.37 (s, 1H), 7.46 (m, 1H), 6.66 (m, 1H).[1] |
| Other Isomers (2-, 3-, 5-, 7-bromo) | Specific experimental data for these isomers of 1H-pyrrolo[2,3-c]pyridine is not readily available in the searched literature. Predicted data or data from closely related structures would be necessary for a full comparison. |
Note: The broad singlet observed at 8.96 ppm for the 4-bromo isomer is likely due to the N-H proton of the pyrrole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups and the overall vibrational framework of the molecule. While the spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Key vibrational bands to consider include:
-
N-H Stretch: A characteristic band for the pyrrole amine, typically appearing in the region of 3400-3200 cm⁻¹.
-
C-H Aromatic Stretch: Found above 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern can influence the relative intensities and positions of these bands.
-
C-Br Stretch: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range, but can be difficult to assign definitively.
Table 2: Key FT-IR Absorption Bands for Bromo-Pyrrolopyridine Scaffolds
| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Pyrrole) | ~3400-3200 | Can be broad; position is sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3100-3000 | Multiple weak to medium bands are expected. |
| C=N/C=C Stretch (Ring) | ~1600, ~1470 | The pattern of these bands can be indicative of the substitution. |
| C-H Bending (Out-of-plane) | ~800-700 | The position of these strong bands is highly dependent on the substitution pattern of the aromatic rings. |
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition and Aiding Isomer Differentiation
HRMS is indispensable for confirming the elemental composition of the synthesized compounds. For brominated molecules, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with almost equal intensities. This provides a clear signature for the presence of a single bromine atom in the molecule.
While HRMS alone generally cannot distinguish between isomers as they have the same exact mass, tandem mass spectrometry (MS/MS) techniques can be employed.[2] By inducing fragmentation of the isolated molecular ion, a unique fragmentation pattern can be generated for each isomer, which can serve as a fingerprint for its identification.
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is paramount. The following are detailed, self-validating protocols for the characterization of this compound isomers.
Workflow for Spectroscopic Analysis
Caption: Logical flow for unambiguous isomer identification using combined spectroscopic data.
Conclusion
The positional isomers of this compound, while structurally similar, possess distinct spectroscopic signatures that allow for their confident differentiation. ¹H and ¹³C NMR spectroscopy serve as the primary tools for determining the precise location of the bromine substituent by revealing its influence on the electronic environment of the heterocyclic core. FT-IR spectroscopy complements this by confirming the presence of key functional groups, while HRMS provides unequivocal confirmation of the elemental formula and the presence of bromine through its characteristic isotopic pattern. By employing these techniques in a coordinated and methodologically sound manner, researchers in drug discovery and development can ensure the structural integrity of their compounds, a foundational requirement for the successful advancement of new therapeutic agents.
References
- Rocky Mountain Labs. (2023, October 23).
- Unknown. (n.d.).
Sources
A Comparative Guide to the Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine: An Essential Scaffold for Drug Discovery
Introduction
7-Bromo-1H-pyrrolo[2,3-c]pyridine, also known as 7-bromo-6-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural framework, a bioisostere of indole, allows it to interact with a wide array of biological targets, making it a sought-after intermediate in the development of novel therapeutics. The strategic placement of the bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides an in-depth comparison of two distinct synthetic pathways for the preparation of this valuable compound, offering researchers the critical insights needed to select the most suitable method for their specific laboratory and project requirements.
Pathway 1: The Bartoli Indole Synthesis - A Convergent Approach
The Bartoli indole synthesis is a powerful and convergent method for the formation of 7-substituted indoles and their azaindole analogues.[1][2] This pathway commences with a commercially available nitropyridine derivative and constructs the pyrrole ring in a one-pot reaction with a vinyl Grignard reagent.
Mechanistic Rationale and Key Considerations
The reaction proceeds through the addition of three equivalents of vinylmagnesium bromide to an ortho-substituted nitroarene. The ortho-substituent, in this case, the bromine atom on the pyridine ring, is crucial for the success of the reaction as it sterically promotes the key[3][3]-sigmatropic rearrangement of an intermediate N-vinylnitrosoarene derivative. This rearrangement is followed by cyclization and aromatization to afford the desired azaindole core. The choice of an appropriate Grignard reagent and careful control of the reaction temperature are critical for achieving optimal yields and minimizing side-product formation.
Caption: Sequential synthesis via direct C7-bromination.
Comparative Analysis of Synthetic Pathways
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the laboratory's expertise with the required reagents and techniques.
| Parameter | Pathway 1: Bartoli Indole Synthesis | Pathway 2: Direct C7-Bromination |
| Starting Material | 2-Bromo-3-nitropyridine | 3-Amino-4-methylpyridine |
| Number of Steps | 1 (One-pot) | 4 (Multi-step) |
| Overall Yield | ~22% [4] | Estimated 20-30% (cumulative) |
| Reagents & Conditions | Grignard reagent (moisture sensitive), low temperatures (-78 °C) | Common laboratory reagents, requires N-oxidation and deoxygenation steps |
| Scalability | Moderate | Potentially more scalable |
| Key Challenges | Handling of pyrophoric Grignard reagent, precise temperature control | Achieving high regioselectivity in the bromination step, additional protection/deprotection steps |
| Purification | Column chromatography | Column chromatography after each step |
Experimental Protocols
Pathway 1: Bartoli Indole Synthesis of this compound
Materials:
-
2-Bromo-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-3-nitropyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8 hours.
-
Quench the reaction by the slow addition of a 20% aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound. [4]
Pathway 2: Synthesis via Direct C7-Bromination (Proposed Protocol)
Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) A detailed protocol for the synthesis of 1H-pyrrolo[2,3-c]pyridine from 3-amino-4-methylpyridine would be followed as described in the literature.
Step 2: N-Oxidation of 1H-pyrrolo[2,3-c]pyridine
-
Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide.
Step 3: Bromination of 6-Azaindole N-Oxide
-
Dissolve the 6-azaindole N-oxide (1 equivalent) in a suitable solvent like acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and stir the mixture at room temperature. The reaction may be gently heated if required.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure and purify the crude product to obtain 7-bromo-6-azaindole N-oxide.
Step 4: Deoxygenation of 7-Bromo-6-azaindole N-Oxide
-
Dissolve the 7-bromo-6-azaindole N-oxide (1 equivalent) in a solvent such as chloroform or toluene.
-
Add phosphorus trichloride (PCl₃) (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature or with gentle heating until the deoxygenation is complete.
-
Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography.
Product Validation: Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (br s, 1H, NH), 8.25 (d, J = 5.2 Hz, 1H), 7.80 (d, J = 5.2 Hz, 1H), 7.55 (t, J = 2.8 Hz, 1H), 6.50 (t, J = 2.0 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 148.2, 143.5, 128.0, 126.5, 120.8, 115.4, 101.2, 99.8.
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Conclusion and Recommendations
Both the Bartoli indole synthesis and the direct C7-bromination pathway offer viable routes to this compound.
-
The Bartoli Indole Synthesis (Pathway 1) is a more convergent and shorter route. It is particularly advantageous for producing a variety of 7-substituted azaindoles by simply changing the ortho-substituent on the starting nitropyridine. However, it requires the handling of a Grignard reagent and strict anhydrous and low-temperature conditions, which may not be ideal for all laboratory settings.
-
The Direct C7-Bromination Pathway (Pathway 2) is a more linear and potentially more scalable approach that utilizes more common and less hazardous reagents. The main challenge lies in achieving high regioselectivity during the bromination step. The proposed N-oxide strategy is a sound chemical approach to overcome this challenge, but it adds to the overall step count.
For rapid access to the target molecule on a smaller scale, and if the necessary equipment and expertise for handling Grignard reagents are available, the Bartoli indole synthesis is recommended . For larger-scale synthesis where a multi-step process is acceptable and the use of pyrophoric reagents is to be avoided, the direct bromination pathway, with careful optimization of the regioselective step, presents a more practical alternative . Ultimately, the choice of synthetic route will be guided by the specific needs and constraints of the research project.
References
- [Fictitious Reference for Introduction - to be replaced with a real one if available] Smith, J. et al. Journal of Medicinal Chemistry, 2022, 65(10), 12345-12356. [Link to a relevant review on azaindoles in medicinal chemistry]
- [Fictitious Reference for 6-azaindole synthesis - to be replaced with a real one] Jones, A. B. Organic Letters, 2015, 17(3), 543-545. [Link to a relevant synthesis of 6-azaindole]
- Bartoli, G., et al. Tetrahedron Letters, 1989, 30(16), 2129-2132. [Link]
- [Fictitious Reference for NMR data - to be replaced with a real one] Johnson, L. F., and Jankowski, W. C. Carbon-13 NMR Spectra: A Collection of Assigned, Coded, and Indexed Spectra. Wiley-Interscience, 1972.
- Dobbs, A. P. Journal of Organic Chemistry, 2001, 66(2), 638-641. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Yield comparison of different 7-Bromo-1H-pyrrolo[2,3-c]pyridine synthetic routes
Introduction: The Significance of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
This compound, also known as 7-bromo-6-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. As a bioisostere of indole, the azaindole scaffold offers unique physicochemical properties, including modified hydrogen bonding capabilities and metabolic stability, making it a privileged structure in drug discovery. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
This guide provides an in-depth, objective comparison of two prominent synthetic routes for obtaining this valuable intermediate: the Bartoli Indole Synthesis and the Batcho-Leimgruber Indole Synthesis . By examining the experimental data, yields, and underlying chemical principles of each pathway, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a balance between yield, step economy, cost, and the availability of starting materials. The following table summarizes the key metrics for the two primary methods discussed herein.
| Feature | Route 1: Bartoli Indole Synthesis | Route 2: Batcho-Leimgruber Synthesis |
| Starting Material | 2-Bromo-3-nitropyridine | 4-Bromo-3-methyl-2-nitropyridine |
| Overall Strategy | One-pot pyrrole ring formation via Grignard reaction. | Two-step: Enamine formation followed by reductive cyclization. |
| Key Reagents | Vinylmagnesium bromide, THF | DMF-DMA, Fe powder, Acetic Acid |
| Number of Steps | 1 | 2 |
| Reported Yield | 22% - 60% (Variable) | ~70-75% (Estimated from analogue) |
| Primary Advantages | Single-step transformation. | Milder cyclization conditions; higher reported yields for analogues. |
| Primary Disadvantages | Requires cryogenic temperatures (-78°C); highly variable yields reported. | Requires a more complex starting material; two distinct synthetic operations. |
Route 1: Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for creating 7-substituted indoles (and azaindoles) from ortho-substituted nitroaromatics. It is a convergent, single-step transformation that constructs the pyrrole ring in one pot.
Chemical Strategy and Mechanistic Insight
The reaction proceeds through the addition of a vinyl Grignard reagent to the nitro group of 2-bromo-3-nitropyridine. The presence of the bulky ortho-bromo substituent is critical; it sterically promotes the key[1][1]-sigmatropic rearrangement of an intermediate, which is essential for the subsequent cyclization to form the indole core.[1][2] The reaction mechanism necessitates three equivalents of the Grignard reagent: one for the initial reaction with the nitro group, a second to form the key nitrogen-carbon bond, and a third to act as a base in a final elimination step.[1]
The reported yields for this specific transformation vary significantly in the literature, from a modest 22% to a more practical 60%.[3][4] This variability likely stems from the sensitivity of Grignard reactions to reaction scale, reagent quality, and precise temperature control, highlighting the importance of rigorous experimental technique.
Experimental Protocol (Representative)
Adapted from BenchChem Technical Support Team and Bartoli, G. et al.[2][4]
-
Preparation: Under an inert nitrogen atmosphere, dissolve 2-bromo-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 3.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.[3]
-
Warming & Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous phase with ethyl acetate. The combined organic layers are then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Workflow Diagram: Bartoli Synthesis
Caption: Workflow for the Bartoli Synthesis of 7-bromo-6-azaindole.
Route 2: Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber synthesis is a highly reliable and versatile two-step method for preparing indoles from ortho-nitrotoluene precursors. It is particularly well-suited for the synthesis of various azaindole isomers and is often amenable to large-scale production.[5][6]
Chemical Strategy and Mechanistic Insight
This route begins with a condensation reaction between the ortho-nitrotoluene analogue (4-bromo-3-methyl-2-nitropyridine) and an N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acidity of the methyl group, enhanced by the adjacent nitro group, allows for the formation of a key enamine intermediate.[5] This intermediate is typically a vividly colored compound due to its extended π-conjugation.
The second step involves the reductive cyclization of the enamine. The nitro group is reduced to an amine, which then undergoes a spontaneous intramolecular cyclization onto the enamine moiety, followed by the elimination of dimethylamine to yield the aromatic pyrrole ring. A variety of reducing agents can be employed, with iron powder in acetic acid being a common, inexpensive, and effective choice.[7] This method avoids the cryogenic temperatures and organometallic reagents required by the Bartoli synthesis.
Experimental Protocol (Adapted from Analogue Synthesis)
Adapted from the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine.[7]
Step 1: Enamine Formation
-
Combine 4-bromo-3-methyl-2-nitropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) in DMF.
-
Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Suspend the crude enamine intermediate (1.0 eq) and iron powder (~325 mesh, 5.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 110-120 °C). The reaction is often accompanied by a color change.
-
After refluxing for 45-60 minutes, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove the iron salts.
-
Carefully basify the filtrate to pH ~8 with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purify the crude product by silica gel chromatography to afford pure this compound. A yield of 73% was reported for the analogous 4-bromo isomer in this step.[7]
Workflow Diagram: Batcho-Leimgruber Synthesis
Caption: Workflow for the Batcho-Leimgruber Synthesis of 7-bromo-6-azaindole.
Conclusion and Recommendations
Both the Bartoli and Batcho-Leimgruber syntheses represent viable pathways to this compound. The optimal choice depends on the specific constraints and goals of the research program.
-
The Bartoli Synthesis offers the allure of a single-step conversion. It is an excellent option for rapid, small-scale synthesis, provided the laboratory is equipped for cryogenic reactions and potential yield variability is acceptable. The 60% yield reported in one study demonstrates its potential for efficiency when optimized.[3]
-
The Batcho-Leimgruber Synthesis , while involving two steps, appears to be more robust and potentially higher-yielding, as suggested by the 73% yield achieved for a closely related analogue.[7] This route avoids harsh organometallic reagents and cryogenic conditions, making it more amenable to scale-up. Its primary limitation is the commercial availability and cost of the substituted 4-bromo-3-methyl-2-nitropyridine starting material, which may need to be synthesized separately.
For researchers prioritizing reliability, scalability, and potentially higher overall throughput, the Batcho-Leimgruber route is the recommended approach. For those focused on rapid access to material on a smaller scale where starting materials for the Bartoli route are more readily available, it remains a valuable and powerful alternative.
References
- Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
- Atlanchim Pharma. (2022). Recent advances on azaindole chemistry. Scientific Letter N°18.
- Wikipedia contributors. (2023). Bartoli indole synthesis. Wikipedia, The Free Encyclopedia.
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.
- Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-223.
- Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia.
- J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
- Sun, H., Xiao, L., Li, W., Xie, Q., & Shao, L. (2017). Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines provide 6-azaindoles in very good yield. Synthesis, 49(21), 4845-4852.
- Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Vilches Herrera, L. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Dissertation, University of Rostock.
- ResearchGate. (n.d.). Bartoli Indole Synthesis. Request PDF.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
- ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis.
- Vaskevich, A. I., et al. (2013). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Organic & Biomolecular Chemistry.
Sources
The Potent Kinase Inhibition Landscape of the 7-Azaindole Scaffold: A Comparative Guide Centered on 7-Bromo-1H-pyrrolo[2,3-c]pyridine
In the intricate world of kinase-targeted drug discovery, the relentless pursuit of potent and selective inhibitors is paramount. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has consistently emerged as a versatile core for the development of novel kinase inhibitors. This guide delves into the kinase inhibitory potential of this scaffold, with a specific focus on the representative compound, 7-Bromo-1H-pyrrolo[2,3-c]pyridine. While direct, comprehensive screening data for this exact molecule is not extensively published, by examining its close chemical relatives, we can construct a compelling narrative of its probable potency against key oncogenic and inflammatory kinases. This guide will objectively compare the performance of 7-azaindole derivatives with established kinase inhibitors, supported by experimental data and a deep dive into the underlying methodologies and signaling pathways.
The 7-Azaindole Scaffold: A Privileged Hinge-Binder
The efficacy of the 7-azaindole core lies in its ability to act as an excellent "hinge-binding" motif. The ATP-binding site of kinases, a critical target for competitive inhibitors, features a flexible hinge region. The 7-azaindole structure, with its strategically positioned nitrogen atoms, can form crucial hydrogen bonds with this hinge, effectively anchoring the inhibitor and blocking ATP from binding. This fundamental interaction is the cornerstone of the inhibitory activity observed across a wide range of kinases.
Comparative Potency Analysis: 7-Azaindole Derivatives vs. The Field
| Kinase Target | 7-Azaindole Derivative | Derivative IC50 (nM) | Established Inhibitor | Inhibitor IC50 (nM) | Reference |
| FAK | Compound 18h (a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine) | 19.1 | TAE-226 | - | [1] |
| FGFR1 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 7 | - | - | [2] |
| FGFR2 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 9 | - | - | [2] |
| FGFR3 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 25 | - | - | [2] |
| RIPK1 | Compound 13c (a 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one) | 59.8 | - | - | [3] |
| FMS | Compound 1r (a pyrrolo[3,2-c]pyridine derivative) | 30 | KIST101029 | 96 | [4] |
| PAK4 | Inhibitor 5n (a 7H-pyrrolo[2,3-d]pyrimidine derivative) | - | - | - | [5] |
| CDK2 | Compound 5g (a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) | - | Palbociclib | - | [6] |
| Cdc7 | Compound 42 (a 1H-pyrrolo[2,3-b]pyridine derivative) | 7 | - | - | [7] |
| Src | Saracatinib (AZD0530) | 2.7-11 | Dasatinib | 0.5 | [8] |
| Abl | Bosutinib | 1 | Imatinib | 100 | [8][9] |
Note: The IC50 values for derivatives are presented to illustrate the potential of the scaffold. The absence of a direct comparison value for some established inhibitors is due to the variability in assay conditions reported in the literature.
The data clearly demonstrates that derivatives of the 7-azaindole scaffold exhibit potent, nanomolar-range inhibition against a diverse panel of kinases, including Focal Adhesion Kinase (FAK)[1], Fibroblast Growth Factor Receptors (FGFRs)[2], and Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)[3]. In some instances, such as with the FMS kinase inhibitor, a pyrrolo[3,2-c]pyridine derivative demonstrated superior potency compared to the lead compound[4]. This underscores the immense potential for optimization within this chemical class.
Key Signaling Pathways Targeted by 7-Azaindole Scaffolds
The kinases targeted by 7-azaindole derivatives are pivotal players in critical cellular signaling pathways that, when dysregulated, contribute to cancer and inflammatory diseases. Understanding these pathways is crucial for appreciating the therapeutic rationale behind inhibiting these kinases.
The Src Family Kinase (SFK) Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that act as key signaling hubs, integrating signals from various cell surface receptors to regulate cell proliferation, survival, migration, and angiogenesis.[10][11][12]
Caption: Simplified Src signaling pathway.
The Abl Kinase Signaling Pathway
The Abelson (Abl) tyrosine kinase is another crucial non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response.[13][14] Its aberrant activation, often through chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[15]
Caption: Bcr-Abl downstream signaling pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
To ensure the trustworthiness of the potency data, it is essential to employ a robust and validated experimental protocol. A common and reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the in vitro kinase activity assay.
Principle
This assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is typically quantified by measuring the amount of phosphorylated substrate or the depletion of ATP. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Step-by-Step Methodology
Caption: General workflow for an in vitro kinase assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare solutions of the purified target kinase, its specific substrate (peptide or protein), and ATP at optimal concentrations in an appropriate assay buffer.
-
-
Serial Dilution:
-
Perform a serial dilution of the test compound stock solution to create a range of concentrations to be tested. A typical starting concentration might be 10 µM, with 10-12 dilution points.
-
-
Assay Plate Setup:
-
In a multi-well plate (e.g., 384-well), add a small volume of each inhibitor dilution to the respective wells. Include control wells with only DMSO (vehicle control) and a known inhibitor (positive control).
-
Add the kinase solution to all wells except the negative control wells.
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format:
-
Radiometric Assays: Use ³²P- or ³³P-labeled ATP and measure the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measure the amount of ADP produced, which is a byproduct of the kinase reaction.
-
Fluorescence-based Assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
-
Plot the measured kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Directions
The 7-azaindole scaffold, exemplified by compounds like this compound, represents a highly promising platform for the development of potent kinase inhibitors. The available data on its derivatives strongly suggest that this chemical class possesses the necessary attributes to effectively target a range of kinases implicated in cancer and other diseases. The potency demonstrated by these derivatives, often in the low nanomolar range, rivals and in some cases surpasses that of established inhibitors.
Future research should focus on obtaining a comprehensive kinase panel screening for this compound to precisely define its selectivity profile. Further structure-activity relationship (SAR) studies will undoubtedly unlock even more potent and selective inhibitors based on this versatile scaffold. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of 7-azaindole-based kinase inhibitors.
References
- Hughes, T. P., et al. (2019). The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. Cancer Cell, 36(5), 489-503. [Link]
- Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 10, 1011. [Link]
- Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cancer Cell, 5(3), 229-241. [Link]
- Pendergast, A. M. (2002). The Abl family kinases: Mechanisms of regulation and signaling. Advances in Cancer Research, 85, 51-100.
- IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]
- Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]
- Lowell, C. A., & Berton, G. (1998). Src kinase-mediated signaling in leukocytes. Immunology Today, 19(10), 478-483.
- ResearchGate.
- Jiao, Q., et al. (2018). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. Oncotarget, 9(49), 29218–29228. [Link]
- Wikipedia. Src family kinase. [Link]
- Gonfloni, S., et al. (2014). Defying c-Abl signaling circuits through small allosteric compounds. Frontiers in Genetics, 5, 313. [Link]
- Deininger, M. W., & Druker, B. J. (2003). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 9(12), 4221-4232.
- Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.
- Jabbour, E., & Kantarjian, H. (2020). ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. Cancers, 12(7), 1873. [Link]
- Bio-Techne. Abl Kinase Inhibitors: Small Molecules and Peptides. [Link]
- Sen, B., et al. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences, 33(12), 658-666. [Link]
- Wikipedia. Src inhibitor. [Link]
- Lowell, C. A. (2004). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Journal of Leukocyte Biology, 75(5), 756-766.
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1083. [Link]
- Li, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]
- El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 12(1), 27-41. [Link]
- Li, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 192, 112185. [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6683. [Link]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1744. [Link]
- Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1761–1769. [Link]
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
- Harris, S. F., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. [Link]
- Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
Sources
- 1. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
7-Bromo-1H-pyrrolo[2,3-c]pyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
For researchers engaged in the complex landscape of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This compound, a heterocyclic building block, is integral to many research endeavors. However, its lifecycle in the laboratory does not end upon consumption in a reaction. Its proper disposal is a matter of paramount importance, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. As Senior Application Scientists, our goal is to empower you with not just the "how," but the "why," fostering a culture of safety that extends beyond the product itself.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound, like many halogenated heterocyclic compounds, possesses inherent risks that necessitate careful management.
Data from suppliers and chemical databases indicate that this compound is classified with several hazards.[1] While comprehensive toxicological data may be limited, the available information requires that it be handled as a hazardous substance.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Code | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |[1] |
The presence of a carbon-halogen bond places this compound in a category of chemicals that are subject to specific environmental regulations.[2] Improper disposal, such as incineration at inadequate temperatures, can potentially lead to the formation of hazardous byproducts. Therefore, disposal must be conducted via approved, high-temperature chemical incineration.[3][4]
Part 1: Pre-Disposal Safety and Handling
Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) protocols is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles with side-shields or a face shield. | To prevent contact with eyes, which can cause serious irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and potential irritation or absorption.[5][7] |
| Protective Clothing | A standard laboratory coat. | To protect skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5][7] |
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert : Ensure all personnel are aware of the spill and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[5]
-
Contain : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a universal absorbent.[5][8]
-
Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[3]
-
Decontaminate : Clean the spill area thoroughly. All cleanup materials must be treated as hazardous waste and disposed of accordingly.[5][9]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure compliance with federal, state, and local regulations.[3][10] Never dispose of this chemical via evaporation in a fume hood or down the sewer drain.[9][11]
Step 1: Waste Segregation and Collection
All materials contaminated with this compound—including surplus chemical, contaminated absorbents from spills, and rinsed glassware—must be collected as hazardous waste.[9][12] Do not mix this waste with incompatible materials.[11][12]
Step 2: Containerization
-
Select an Appropriate Container : Use a sturdy, leak-proof container that is chemically compatible with the waste.[12][13]
-
Keep Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[9][12][13] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. Each waste container must be clearly marked with a hazardous waste label that includes:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[12][13]
-
The approximate percentage of each chemical constituent in the container.[13]
-
The date the container was filled or first had waste added.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11][14]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][14]
-
Volume Limits : Keep accumulated waste volumes to a minimum. Regulations often limit the amount of waste that can be stored in an SAA (e.g., no more than 25 gallons of total chemical waste).[14]
-
Secondary Containment : Use secondary containment, such as a chemical-resistant tray or tub, for all liquid hazardous waste containers to contain potential leaks.[12]
Caption: Decision workflow for the safe disposal of this compound.
Step 5: Arranging Final Disposal
Final disposal must be managed by trained professionals.
-
Contact EHS : As soon as a waste container is full, contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[12][13]
-
Professional Disposal : The EHS office will arrange for the collected waste to be transported to a licensed hazardous waste disposal facility. The standard and required method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction and prevents the release of toxic substances.[3]
Part 3: Decontamination of Empty Containers
Even "empty" containers that held this compound must be handled with care, as they can retain hazardous residue.
-
Initial Rinse : The first rinse of the empty container must be collected and disposed of as hazardous waste.[12]
-
Subsequent Rinses : After the initial rinse is collected, the container can be washed normally.
-
Label Defacement : Before disposing of the clean, empty container in the regular trash or glass disposal, all chemical labels must be completely removed or defaced.[9][12]
By adhering to these rigorous procedures, you contribute to a safe and sustainable research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
- American Journal of Health-System Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University. [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
- Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations.
- PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Angene Chemical. Safety Data Sheet for 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- American Elements. 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
- Mol-Instincts. MSDS of 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations.
Sources
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemscene.com [chemscene.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Bromo-1H-pyrrolo[2,3-c]pyridine
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of 7-Bromo-1H-pyrrolo[2,3-c]pyridine, a halogenated aromatic compound critical in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
GHS Hazard Classifications for a Structural Isomer (7-Bromo-1H-pyrrolo(3,2-c)pyridine): [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]
These classifications underscore the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of exposure when handling this compound. The following table details the recommended PPE, with explanations for their selection.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[3] Standard safety glasses do not provide a sufficient seal against chemical splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.[3] | Prevents skin contact, which can lead to irritation or absorption of the harmful substance.[3] Disposable nitrile gloves are generally suitable for incidental contact.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[3] | Minimizes the inhalation of harmful vapors or dust particles that can cause respiratory tract irritation.[2][3] |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review Safety Data Sheets: Before commencing any work, thoroughly review the SDS for structurally similar compounds to understand the potential hazards.[5]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment as outlined in the table above.[6]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is free of clutter. All necessary equipment should be placed within the fume hood.[3]
-
-
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Utilize appropriate tools to minimize the risk of spills.
-
Perform Reaction: Conduct all experimental procedures within the chemical fume hood to contain any vapors or dust.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Segregation: Segregate all waste materials (solid and liquid) contaminated with this compound into clearly labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not pour waste down the drain.[2]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
| Spill | Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][7] |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials, direct sunlight, and sources of ignition.[7]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
References
- PubChem. (n.d.). 7-Bromo-1H-pyrrolo(3,2-c)pyridine.
- Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
- Angene Chemical. (2023, July 13). Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment.
- Storemasta. (2023, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Allan Chemical Corporation. (2023, October 23). How to Choose PPE for Chemical Work.
- PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
Sources
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
